molecular formula C15H23N3O4 B193442 Gefitinib impurity 2 CAS No. 246512-44-7

Gefitinib impurity 2

Número de catálogo: B193442
Número CAS: 246512-44-7
Peso molecular: 309.36 g/mol
Clave InChI: HFUBNPPCNQAACT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-Amino-4-methoxy-5-(3-morpholinopropoxy)benzamide ( 246512-44-7) is a chemical compound with the molecular formula C15H23N3O4 and a molecular weight of 309.36 g/mol . This substance is professionally recognized in pharmaceutical research as a specified impurity of Gefitinib, a widely studied tyrosine kinase inhibitor . The identification and study of such impurities are critical in the development and manufacturing of active pharmaceutical ingredients (APIs) to ensure product safety, efficacy, and compliance with regulatory standards. Researchers utilize this compound primarily as a reference standard in analytical chemistry. Applications include method development and validation, stability studies, and quality control (QC) testing for Gefitinib and related substances. Proper handling procedures should be observed; this compound has hazard statements indicating it may be harmful if swallowed, cause skin or eye irritation, or cause respiratory irritation . It is recommended to store the material in a dark place under an inert atmosphere at 2-8°C to preserve stability . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Propiedades

IUPAC Name

2-amino-4-methoxy-5-(3-morpholin-4-ylpropoxy)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O4/c1-20-13-10-12(16)11(15(17)19)9-14(13)22-6-2-3-18-4-7-21-8-5-18/h9-10H,2-8,16H2,1H3,(H2,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFUBNPPCNQAACT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)N)C(=O)N)OCCCN2CCOCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40469859
Record name 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

246512-44-7
Record name 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40469859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Complex Landscape of Gefitinib Impurities: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a critical therapeutic agent in the treatment of non-small cell lung cancer. The purity of the active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides an in-depth analysis of the chemical structures and origins of key impurities associated with Gefitinib, with a particular focus on clarifying the ambiguity surrounding "Gefitinib Impurity 2."

The Ambiguity of "this compound"

The designation "this compound" is not consistently applied in the scientific literature and commercial sources. Research has identified at least two distinct chemical entities referred to by this name, in addition to other significant process-related and degradation impurities. This guide will address the three most prominent and well-characterized of these compounds to provide a clear and comprehensive overview for researchers and developers.

The three key impurities that will be discussed are:

  • Impurity A (Process-Related Intermediate): 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile

  • Impurity B (Degradation/Metabolic Product): N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine

  • Impurity C (Isomeric Impurity): N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine (USP Gefitinib Related Compound B)

Chemical Structures and Identification of Key Gefitinib Impurities

The accurate identification of impurities is the foundation of effective quality control in drug manufacturing. The chemical properties of the three key Gefitinib impurities are summarized below.

ParameterImpurity AImpurity BImpurity C
IUPAC Name 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrileN-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineN-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine
CAS Number 675126-26-8153437-78-61603814-04-5
Molecular Formula C15H19N3O5C16H13ClFN3O2C22H24ClFN4O3
Molecular Weight 321.33 g/mol 333.75 g/mol 446.90 g/mol
Nature Process-related intermediateDegradation/Metabolic ProductIsomeric Impurity

Visualizing the Chemical Structures

The following diagrams illustrate the chemical structures of Gefitinib and its key impurities, generated using the DOT language.

Gefitinib_and_Impurities cluster_Gefitinib Gefitinib cluster_Impurity_A Impurity A (4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile) cluster_Impurity_B Impurity B (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) cluster_Impurity_C Impurity C (N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) Gefitinib Impurity_A Impurity_B Impurity_C

Caption: Chemical structures of Gefitinib and its key impurities.

Origin and Synthesis of Gefitinib Impurities

The presence of impurities in a drug substance can often be traced back to the synthetic route employed. Understanding these pathways is crucial for process optimization and impurity control.

A Representative Synthetic Pathway for Gefitinib

Several synthetic routes for Gefitinib have been described in the literature.[1][2][3] A common strategy involves the construction of the quinazoline core followed by the introduction of the side chains. The diagram below illustrates a high-level, generalized synthetic pathway.

Gefitinib_Synthesis Start Starting Materials (e.g., Substituted Benzonitrile) Intermediate1 Quinazolinone Core Formation Start->Intermediate1 Cyclization Intermediate2 Chlorination Intermediate1->Intermediate2 e.g., SOCl2 Intermediate3 Side Chain Coupling Intermediate2->Intermediate3 Nucleophilic Substitution Gefitinib Gefitinib Intermediate3->Gefitinib Final Assembly

Caption: A generalized synthetic pathway for Gefitinib.

  • Impurity A (Process-Related Intermediate): 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is a key intermediate in a convergent synthesis approach to Gefitinib.[4][5] Its presence in the final API would indicate an incomplete reaction or inadequate purification of the subsequent steps.

  • Impurity B (Degradation/Metabolic Product): N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine can arise from the degradation of Gefitinib, potentially through the cleavage of the morpholinopropoxy side chain. It has also been identified as a related substance in some synthetic routes.[6]

  • Impurity C (Isomeric Impurity): N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine is a positional isomer of Gefitinib. Its formation is typically due to the presence of the isomeric starting material, 4-chloro-3-fluoroaniline, which can be difficult to separate from the desired 3-chloro-4-fluoroaniline.[7]

The EGFR Signaling Pathway: The Target of Gefitinib

Gefitinib exerts its therapeutic effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[8][9][10] This inhibition blocks downstream signaling cascades that are crucial for cancer cell proliferation and survival. The diagram below provides a simplified overview of the EGFR signaling pathway.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits (Tyrosine Kinase Domain)

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

The presence of impurities can potentially interfere with the intended pharmacological action of Gefitinib or introduce off-target toxicities. Therefore, stringent control of the impurity profile is a critical aspect of drug development and manufacturing.

Experimental Protocols for Impurity Identification

The identification and quantification of impurities in Gefitinib are typically performed using high-performance liquid chromatography (HPLC).[11][12][13][14]

General HPLC Method for Gefitinib and Its Impurities

A common approach involves a reversed-phase HPLC method with UV detection. The following is a generalized protocol based on published methods:

  • Column: C18 or C8 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., ammonium acetate) and an organic solvent (e.g., acetonitrile).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength where both Gefitinib and its impurities have significant absorbance (e.g., 254 nm or 333 nm).

  • Sample Preparation: The drug substance is dissolved in a suitable solvent, such as a mixture of acetonitrile and water, to a known concentration.

Method Validation

The analytical method must be validated according to ICH guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

Conclusion

The control of impurities is a critical quality attribute for any pharmaceutical product. In the case of Gefitinib, the ambiguity surrounding the identity of "this compound" highlights the importance of precise analytical characterization. By understanding the chemical structures, origins, and analytical methods for the key impurities of Gefitinib, researchers and drug development professionals can ensure the quality, safety, and efficacy of this important anti-cancer therapeutic. This guide provides a foundational resource for navigating the complexities of Gefitinib impurity profiling.

References

An In-Depth Technical Guide to Gefitinib Impurity 2 (CAS Number 675126-26-8)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Gefitinib impurity 2, identified as 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, with the CAS number 675126-26-8. This document collates critical information regarding its chemical properties, synthesis, analytical determination, and potential biological impact, aiming to equip researchers and drug development professionals with the necessary knowledge for its identification, control, and study.

Chemical Identity and Properties

This compound is a known process-related impurity and potential degradant of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy.[1] Understanding its chemical characteristics is fundamental for its isolation and characterization.

PropertyValueReference
Systematic Name 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile[2]
CAS Number 675126-26-8[2]
Molecular Formula C15H19N3O5[2]
Molecular Weight 321.33 g/mol [3]
Appearance Solid (form may vary)N/A
Solubility Soluble in organic solvents like DMSO[1]

Synthesis of this compound

The synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is a multi-step process that can occur during the manufacturing of Gefitinib. A representative synthetic route is outlined below.[4][5][6]

Experimental Protocol: Synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile[4]

Step 1: Synthesis of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile (3)

  • A mixture of 3-hydroxy-4-methoxybenzonitrile (10 g, 67.1 mmol), potassium carbonate (16.5 g), and 4-(3-chloropropyl)morpholine (10.9 g, 66.8 mmol) in N,N-dimethylformamide (DMF, 62.5 mL) is heated to 85 °C for 10 hours.

  • The DMF is removed under vacuum.

  • The resulting residue is partitioned between tert-butyl methyl ether and water.

  • The organic phase is dried over magnesium sulfate (MgSO4) and evaporated to yield 4-methoxy-3-(3-morpholinopropoxy)benzonitrile as a viscous liquid.

Step 2: Nitration to form 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (4)

  • The product from Step 1 is subjected to a nitration reaction using a mixture of 70% nitric acid (HNO3) and 70% sulfuric acid (H2SO4) at a volume ratio of 1:5.

  • The reaction yields 4-methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

A visual representation of the synthesis workflow is provided below.

Synthesis_of_Gefitinib_Impurity_2 cluster_0 Step 1: Etherification cluster_1 Step 2: Nitration 3-hydroxy-4-methoxybenzonitrile 3-hydroxy-4-methoxybenzonitrile reagents1 K2CO3, DMF, 85°C 3-hydroxy-4-methoxybenzonitrile->reagents1 4-(3-chloropropyl)morpholine 4-(3-chloropropyl)morpholine 4-(3-chloropropyl)morpholine->reagents1 product1 4-methoxy-3-(3-morpholinopropoxy)benzonitrile reagents1->product1 reagents2 70% HNO3 / 70% H2SO4 product1->reagents2 product2 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (this compound) reagents2->product2 Analytical_Workflow Sample_Preparation Sample Preparation (Bulk Drug or Formulation) HPLC_Analysis HPLC Separation Sample_Preparation->HPLC_Analysis Detection PDA Detection HPLC_Analysis->Detection Quantification Impurity Quantification Detection->Quantification Identification Impurity Identification (e.g., MS, NMR) Detection->Identification Forced_Degradation Forced Degradation Studies Forced_Degradation->HPLC_Analysis EGFR_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Points of Analysis (Western Blot) EGF EGF EGFR EGFR EGF->EGFR Binding & Dimerization pEGFR p-EGFR (Tyr) EGFR->pEGFR Autophosphorylation (Target of Kinase Assay) PI3K PI3K pEGFR->PI3K Ras Ras pEGFR->Ras Akt Akt PI3K->Akt pAkt p-Akt Akt->pAkt Proliferation Cell Proliferation & Survival pAkt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK pERK p-ERK ERK->pERK pERK->Proliferation pEGFR_WB p-EGFR pAkt_WB p-Akt pERK_WB p-ERK

References

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and biological relevance of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. This compound is a key intermediate in the synthesis of several pharmaceutical compounds, most notably the epidermal growth factor receptor (EGFR) inhibitor, Gefitinib.

Core Properties and Identification

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is a substituted benzonitrile derivative. Its core structure consists of a benzene ring with methoxy, morpholinopropoxy, nitro, and cyano functional groups.

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These values are a combination of experimentally derived and computationally predicted data.

PropertyValueSource
Molecular Formula C15H19N3O5[1][2]
Molecular Weight 321.33 g/mol [1][3]
Density 1.29±0.1 g/cm³ (Predicted)[2]
pKa 7.02±0.10 (Predicted)[2]
Boiling Point 522.3±50.0 °C (Predicted)[2]
Chemical Identifiers

For unambiguous identification, the following identifiers are used for 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

Identifier TypeIdentifierSource
CAS Number 675126-26-8[1]
IUPAC Name 4-methoxy-5-(3-morpholin-4-ylpropoxy)-2-nitrobenzonitrile[1]
InChI InChI=1S/C15H19N3O5/c1-21-14-10-13(18(19)20)12(11-16)9-15(14)23-6-2-3-17-4-7-22-8-5-17/h9-10H,2-8H2,1H3[1]
InChIKey FYCDMKYKGPHRFW-UHFFFAOYSA-N[1]
SMILES COC1=C(C=C(C(=C1)--INVALID-LINK--[O-])C#N)OCCCN2CCOCC2[1]

Synthesis and Experimental Protocols

The synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is a multi-step process, often starting from 3-hydroxy-4-methoxybenzaldehyde or a related precursor. The key steps involve the introduction of the morpholinopropoxy side chain and subsequent nitration of the benzene ring.

Synthetic Pathway

The following diagram illustrates a common synthetic route to 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile.

Synthesis_Pathway cluster_0 Step 1: Formation of Benzonitrile cluster_1 Step 2: Etherification cluster_2 Step 3: Nitration 3-hydroxy-4-methoxybenzaldehyde 3-hydroxy-4-methoxybenzaldehyde 3-hydroxy-4-methoxybenzonitrile 3-hydroxy-4-methoxybenzonitrile 3-hydroxy-4-methoxybenzaldehyde->3-hydroxy-4-methoxybenzonitrile Hydroxylammonium sulfate, Sodium formate, Formic acid 4-methoxy-3-(3-morpholinopropoxy)benzonitrile 4-methoxy-3-(3-morpholinopropoxy)benzonitrile 3-hydroxy-4-methoxybenzonitrile->4-methoxy-3-(3-morpholinopropoxy)benzonitrile N-(3-chloropropyl)morpholine, K2CO3, DMF 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile 4-methoxy-3-(3-morpholinopropoxy)benzonitrile->4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile HNO3, Acetic acid

A common synthetic route to the target compound.
Detailed Experimental Protocol: Nitration of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile

This protocol describes the final nitration step to yield the title compound.

Materials:

  • 4-methoxy-3-(3-morpholinopropoxy)benzonitrile

  • Concentrated nitric acid (65%)

  • Glacial acetic acid

  • Ice water

Procedure:

  • In a suitable reaction flask, dissolve 13.0 g (47.0 mmol) of 4-methoxy-3-(3-morpholinopropoxy)benzonitrile in 17 mL of glacial acetic acid.[4]

  • To this solution, add 17 mL of concentrated nitric acid (65%, 376 mmol).[4]

  • Stir the mixture at room temperature for approximately 2 hours. A significant amount of solid is expected to precipitate.[4]

  • Continue stirring for an additional hour after the precipitation begins.[4]

  • Upon completion of the reaction, add 52 g of ice water to the reaction mixture and continue to stir for 30 minutes.[4]

  • Collect the solid product by filtration.

  • Wash the filter cake with ice water until the pH of the filtrate is approximately 7.[4]

  • Dry the solid product to obtain 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile. A yield of approximately 95.3% has been reported for this step.[4]

Biological Activity and Applications

4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is primarily recognized for its role as a crucial intermediate in the synthesis of Gefitinib (Iressa), a potent and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[5] EGFR is a key target in cancer therapy, and its inhibition can disrupt signaling pathways that promote tumor cell proliferation and survival.

The subsequent reduction of the nitro group in 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile to an amino group yields 2-amino-4-methoxy-5-(3-morpholinopropoxy)benzonitrile.[6] This amino derivative is then subjected to further reactions to construct the quinazoline core of Gefitinib.[5]

The workflow from the intermediate to the final active pharmaceutical ingredient is depicted below.

Biological_Relevance Start 4-Methoxy-5-(3-morpholinopropoxy)- 2-nitrobenzonitrile Intermediate 2-Amino-4-methoxy-5- (3-morpholinopropoxy)benzonitrile Start->Intermediate Reduction API Gefitinib Intermediate->API Cyclization and further reactions Target EGFR Tyrosine Kinase API->Target Inhibits Effect Inhibition of Cancer Cell Proliferation Target->Effect Regulates

Role as an intermediate in Gefitinib synthesis.

Due to its role as a precursor to a clinically significant anticancer agent, the efficient and high-yield synthesis of 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile is of considerable interest to the pharmaceutical industry. Further research into optimizing its synthesis and exploring its potential as a scaffold for other novel kinase inhibitors may be warranted.

References

Synthesis pathway of Gefitinib and formation of impurity 2

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Gefitinib and the Formation of Impurity 2

Introduction

Gefitinib (marketed as Iressa) is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key target in oncology.[1][2] It is primarily used in the first-line treatment of metastatic non-small-cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] The drug binds reversibly to the ATP binding site of the EGFR kinase domain, inhibiting autophosphorylation and downstream signaling pathways that are crucial for cancer cell proliferation and survival.[1][2]

The synthesis of a high-purity active pharmaceutical ingredient (API) like Gefitinib is critical for its safety and efficacy. The manufacturing process must be robust, efficient, and well-controlled to minimize the formation of impurities, which can affect the drug's stability, bioavailability, and potentially introduce toxicity. This guide provides a detailed examination of prominent synthetic pathways for Gefitinib and elucidates the formation mechanism of a key process-related impurity, N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, referred to herein as Impurity 2.

Gefitinib's Mechanism of Action: EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by disrupting the EGFR signaling cascade. In many cancer cells, EGFR is overexpressed or mutated, leading to constitutive activation and uncontrolled cell growth. Gefitinib competitively inhibits the ATP-binding pocket of the tyrosine kinase domain, preventing the receptor's autophosphorylation and the subsequent activation of downstream pro-survival pathways like RAS/MAPK and PI3K/Akt.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR EGFR->EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K ADP ADP EGFR->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT AKT->Proliferation EGF EGF (Ligand) EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits ATP ATP ATP->EGFR Phosphorylates

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Synthesis Pathways of Gefitinib

Several synthetic routes for Gefitinib have been developed, each with distinct advantages and disadvantages concerning yield, cost, and environmental impact. Below, two representative pathways are detailed.

Original AstraZeneca Synthesis (Modified)

The initial synthesis developed by AstraZeneca involved a six-step process starting from 6,7-dimethoxyquinazolin-4(3H)-one.[3][4] This route requires multiple protection and deprotection steps and has a relatively low overall yield.

AstraZeneca_Synthesis reagent reagent A 6,7-Dimethoxyquinazolin- 4(3H)-one B 6-Hydroxy-7-methoxy- quinazolin-4(3H)-one A->B r1 L-Methionine, Methanesulfonic Acid C 6-Acetoxy-7-methoxy- quinazolin-4(3H)-one B->C r2 Acetic Anhydride D 6-Acetoxy-4-chloro-7- methoxyquinazoline C->D r3 Thionyl Chloride (SOCl2) E 4-(3-Chloro-4-fluoroanilino)- 6-acetoxy-7-methoxyquinazoline D->E r4 3-Chloro-4-fluoroaniline F 4-(3-Chloro-4-fluoroanilino)- 6-hydroxy-7-methoxyquinazoline E->F r5 Hydrolysis G Gefitinib F->G r6 4-(3-Chloropropyl)morpholine, K2CO3, DMF

Caption: Original multi-step synthesis pathway for Gefitinib.

Convergent Synthesis from 3-Hydroxy-4-methoxybenzoate

To improve efficiency and yield, alternative routes have been developed. A notable pathway starts from methyl 3-hydroxy-4-methoxybenzoate, avoiding the problematic selective demethylation step of the original synthesis.[5] This route demonstrates a higher overall yield.

Convergent_Synthesis reagent reagent A Methyl 3-hydroxy-4- methoxybenzoate B Methyl 3-(3-chloropropoxy)-4- methoxybenzoate A->B 1. Alkylation C Methyl 5-(3-chloropropoxy)-4- methoxy-2-nitrobenzoate B->C 2. Nitration D Methyl 2-amino-5-(3-chloropropoxy) -4-methoxybenzoate C->D 3. Reduction E 6-(3-Chloropropoxy)-7- methoxyquinazolin-4(3H)-one D->E 4. Cyclization F 4-Chloro-6-(3-chloropropoxy)-7- methoxyquinazoline E->F 5. Chlorination G 6-(3-Morpholinopropoxy)-7- methoxyquinazolin-4(3H)-one F->G 6. Morpholine Substitution H 4-Chloro-6-(3-morpholinopropoxy) -7-methoxyquinazoline G->H 7. Chlorination I Gefitinib H->I 8. Amination Impurity_Formation cluster_path Side Reaction Pathway cluster_main Main Synthetic Pathway (Simplified) start 4-Chloro-6,7-dimethoxy -quinazoline impurity Impurity 2 (N-(3-chloro-4-fluorophenyl)-6,7- dimethoxyquinazolin-4-amine) start->impurity Nucleophilic Substitution aniline 3-Chloro-4-fluoroaniline aniline->impurity demethylation Selective Demethylation (Step Fails or is Incomplete) impurity->demethylation Intended Next Step intermediate 4-(3-Chloro-4-fluoroanilino)-6,7- dimethoxyquinazoline alkylation O-Alkylation with Morpholine Side Chain demethylation->alkylation gefitinib Gefitinib alkylation->gefitinib

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gefitinib, a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a cornerstone in the treatment of non-small cell lung cancer. The purity of this active pharmaceutical ingredient (API) is paramount to its safety and efficacy. This technical guide provides a comprehensive overview of the origin of process-related impurities and degradation products of Gefitinib, offering detailed insights into their formation, characterization, and control.

The Synthetic Landscape and Emergence of Process-Related Impurities

The manufacturing process of Gefitinib, like any complex multi-step synthesis, is susceptible to the formation of impurities. These can originate from starting materials, intermediates, by-products of side reactions, and subsequent transformation of the final product. Two common synthetic routes for Gefitinib are highlighted below, with an analysis of the potential impurities at each stage.

Synthetic Route 1: Starting from 6,7-Dimethoxy-3H-quinazolin-4-one

This classical approach involves the synthesis of the quinazoline core followed by the introduction of the side chains.

Key Impurities Arising from Synthetic Route 1:

  • Isomeric Impurities: The selective demethylation of 6,7-dimethoxy-3H-quinazolin-4-one is a critical step. Incomplete selectivity can lead to the formation of the undesired 7-hydroxy-6-methoxy isomer, which can be carried through the synthesis to form an isomeric final product impurity.[1]

  • N-Alkylated Impurity: In the final step of etherification, the secondary amine of the anilinoquinazoline intermediate can also react with 4-(3-chloropropyl)morpholine, leading to the formation of an N-alkylated impurity, specifically N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine.[1]

  • Unreacted Intermediates: Incomplete reactions at any stage can result in the carryover of starting materials or intermediates into the final product. For instance, the presence of 4-chloro-6,7-dimethoxyquinazoline or 4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-ol can be observed.

Synthetic Route 2: Starting from 3-Hydroxy-4-methoxybenzaldehyde

This route builds the molecule in a different sequence, aiming to circumvent some of the challenges of the first route.

Key Impurities Arising from Synthetic Route 2:

  • Impurities from Starting Materials: The purity of the starting material, 3-hydroxy-4-methoxybenzaldehyde, is crucial. Any impurities in this starting material can be carried through the synthesis.

  • By-products of Nitration: The nitration step can lead to the formation of regioisomers if the reaction conditions are not strictly controlled.

  • Incomplete Cyclization: The formation of the quinazoline ring is a key step. Incomplete cyclization can lead to the presence of acyclic impurities in the final product.

The following diagram illustrates a generalized workflow for the synthesis and impurity analysis of Gefitinib.

Gefitinib Synthesis and Impurity Analysis Workflow.

Degradation of Gefitinib: A Forced Degradation Perspective

Forced degradation studies are essential to understand the intrinsic stability of a drug substance and to identify potential degradation products that may form under various stress conditions. These studies are crucial for developing stability-indicating analytical methods.

Gefitinib has been shown to be susceptible to degradation under hydrolytic (acidic and basic) and oxidative conditions.[2]

Degradation Products:

  • Acidic Hydrolysis: Under acidic conditions, a primary degradation product identified is 7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one (GFT-DP1).

  • Oxidative Degradation: In the presence of oxidizing agents, two major degradation products have been characterized:

    • 4-(3-((4-((3- chloro-4-fluorophenyl)amino)-7-methoxy-1-oxidoquinazolin-6-yl)oxy)-propyl)morpholine-4-oxide (GFT-DP2)

    • 4-(3-((4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)oxy)-propyl)- morpholine-4-oxide (GFT-DP3)

The following diagram illustrates the degradation pathways of Gefitinib under stress conditions.

cluster_degradation Forced Degradation Conditions Gefitinib Gefitinib Acid Acidic Hydrolysis (e.g., HCl) Gefitinib->Acid Base Basic Hydrolysis (e.g., NaOH) Gefitinib->Base Oxidation Oxidation (e.g., H2O2) Gefitinib->Oxidation Thermal Thermal Stress Gefitinib->Thermal Photolytic Photolytic Stress Gefitinib->Photolytic DP1 GFT-DP1 (7-methoxy-6-(3-morpholinopropoxy) quinazolin-4(3H)-one) Acid->DP1 Base->DP1 DP2 GFT-DP2 (N-oxide and morpholine N-oxide) Oxidation->DP2 DP3 GFT-DP3 (morpholine N-oxide) Oxidation->DP3 No_Deg No Significant Degradation Thermal->No_Deg Photolytic->No_Deg

Gefitinib Forced Degradation Pathways.

Quantitative Analysis of Gefitinib Impurities

The control of impurities in the final API is a critical aspect of quality control. Regulatory guidelines mandate strict limits for known and unknown impurities. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for the quantification of Gefitinib and its related substances.

Table 1: Quantitative Data for Gefitinib Process-Related Impurities

Impurity NameTypical Limit of Detection (LOD) (µg/mL)Typical Limit of Quantification (LOQ) (µg/mL)
G0 (Starting Material Intermediate)0.012 - 0.0330.04 - 0.10
G1 (Process Intermediate)0.012 - 0.0330.04 - 0.10
G2 (Process Intermediate)0.012 - 0.0330.04 - 0.10
G3 (Process Intermediate)0.012 - 0.0330.04 - 0.10
G4 (Process Intermediate)0.012 - 0.0330.04 - 0.10

Data compiled from various reported HPLC methods.[3]

Experimental Protocols

Protocol for Forced Degradation Study
  • Preparation of Stock Solution: Accurately weigh and dissolve Gefitinib in a suitable solvent (e.g., a mixture of acetonitrile and water) to obtain a stock solution of known concentration (e.g., 1 mg/mL).

  • Acidic Degradation: To an aliquot of the stock solution, add an equal volume of 1N HCl. Keep the solution at 60°C for 2 hours. Cool, neutralize with 1N NaOH, and dilute to the final concentration with the mobile phase.

  • Basic Degradation: To an aliquot of the stock solution, add an equal volume of 1N NaOH. Keep the solution at 60°C for 2 hours. Cool, neutralize with 1N HCl, and dilute to the final concentration with the mobile phase.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 6% H2O2. Keep the solution at room temperature for 2 hours. Dilute to the final concentration with the mobile phase.

  • Thermal Degradation: Keep the solid drug substance in a hot air oven at 105°C for 24 hours. Dissolve the stressed sample in the mobile phase to the final concentration.

  • Photolytic Degradation: Expose the solid drug substance to UV light (254 nm) and cool white fluorescent light in a photostability chamber. Dissolve the stressed sample in the mobile phase to the final concentration.

  • Analysis: Analyze all the stressed samples by a validated stability-indicating HPLC method.

Protocol for HPLC-UV Analysis of Gefitinib and its Impurities
  • Instrumentation: A high-performance liquid chromatograph equipped with a UV-Vis detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: 0.02 M Ammonium acetate buffer (pH adjusted to 5.0 with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 40 60
    25 40 60
    30 70 30

    | 35 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Accurately weigh and dissolve the Gefitinib sample in the mobile phase to obtain a final concentration of approximately 0.5 mg/mL.

Protocol for LC-MS/MS Identification of Degradation Products
  • Instrumentation: A liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Program: A suitable gradient to separate the degradation products.

  • Flow Rate: 0.3 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Mass Spectrometer Parameters:

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Collision Energy: Ramped to obtain characteristic product ions for each degradation product.

  • Data Acquisition: Full scan mode to detect all ions and product ion scan mode to obtain fragmentation patterns for structural elucidation.

Gefitinib's Mechanism of Action: Targeting the EGFR Signaling Pathway

Gefitinib exerts its anticancer effect by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR). EGFR is a transmembrane protein that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways, including the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby preventing its autophosphorylation and blocking the downstream signaling cascades. This leads to the inhibition of cancer cell growth and induction of apoptosis.

The following diagram illustrates the EGFR signaling pathway and the inhibitory effect of Gefitinib.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF (Ligand) EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization PI3K PI3K Dimerization->PI3K Ras Ras Dimerization->Ras AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation mTOR->Proliferation Survival Cell Survival mTOR->Survival Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Angiogenesis Angiogenesis ERK->Angiogenesis Gefitinib Gefitinib Gefitinib->Dimerization Inhibits

EGFR Signaling Pathway and Gefitinib's Mechanism of Action.

Conclusion

A thorough understanding of the origin and formation of process-related impurities and degradation products of Gefitinib is fundamental for ensuring the quality, safety, and efficacy of this vital anticancer drug. This technical guide provides a framework for researchers and drug development professionals to navigate the complexities of Gefitinib's impurity profile. By implementing robust synthetic processes, employing validated analytical methods for impurity monitoring, and understanding the drug's stability, the pharmaceutical industry can continue to provide high-quality Gefitinib to patients in need.

References

Characterization of Gefitinib Impurities: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the identification, characterization, and quantification of impurities associated with the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. Ensuring the purity of active pharmaceutical ingredients (APIs) like Gefitinib is critical for drug safety and efficacy. This document outlines common impurities, methodologies for their analysis, and the underlying signaling pathways affected by the drug.

Introduction to Gefitinib and Its Impurities

Gefitinib, marketed as Iressa, is a selective inhibitor of the EGFR tyrosine kinase, a key player in cell proliferation and survival signaling pathways.[1][2] Its chemical name is N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, with a molecular formula of C₂₂H₂₄ClFN₄O₃ and a molecular weight of approximately 446.9 g/mol .[3]

Impurities in Gefitinib can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).[3] These impurities can potentially impact the safety and efficacy of the drug product and are therefore strictly controlled by regulatory agencies.[4] Common impurities include starting materials, by-products, intermediates, and degradation products formed under various stress conditions.[3][4]

Analytical Characterization of Impurities

A combination of chromatographic and spectroscopic techniques is employed to separate, identify, and quantify Gefitinib impurities.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most common method for the separation and quantification of Gefitinib and its related substances.[5][6][7]

Experimental Protocol: Stability-Indicating RP-HPLC Method [5]

  • Instrumentation: An HPLC system equipped with a quaternary pump, photodiode array (PDA) detector, autosampler, and degasser.

  • Column: Inertsil C8 (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using 50 mM aqueous ammonium acetate and acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 300 nm.

  • Sample Preparation: A stock solution of Gefitinib (1000 µg/mL) is prepared in a suitable diluent. Working solutions for calibration and analysis are prepared by diluting the stock solution with the mobile phase. For impurity analysis, impurities can be spiked into the Gefitinib solution at a concentration of 0.15%.[5]

Data Presentation: HPLC Method Validation Parameters

The performance of HPLC methods is validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters are summarized below.

ParameterTypical Value/RangeReference
Limit of Detection (LOD) 0.012–0.033 µg/mL[7]
Limit of Quantification (LOQ) 0.04–0.10 µg/mL[7]
Linearity (Correlation Coefficient, r²) 0.9991–0.9994[7]
Accuracy (Recovery) 95.99–100.55% for impurities[7]
Precision (%RSD) < 3%[7]
Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for the identification of unknown impurities by providing molecular weight and fragmentation information.

Experimental Protocol: LC-MS for Impurity Identification [8][9]

  • Instrumentation: An HPLC system coupled to a mass spectrometer, often a triple quadrupole or time-of-flight (TOF) analyzer, with an electrospray ionization (ESI) source.

  • Chromatographic Conditions: Similar to the HPLC method described above, often using a C18 column and a mobile phase of ammonium acetate and acetonitrile or formic acid and acetonitrile.

  • Mass Spectrometry Parameters:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Single Ion Reaction (SIR) or full scan mode for identification.

    • Typical Settings: The specific parameters such as source temperature, ion spray voltage, and collision energy are optimized for each analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the definitive structural elucidation of impurities.[10][11] Both ¹H NMR and ¹³C NMR are used to provide detailed information about the chemical structure of isolated impurities.

Experimental Protocol: NMR Analysis of Impurities

  • Sample Preparation: A few milligrams (typically 1-5 mg for ¹H NMR, 5-30 mg for ¹³C NMR) of the isolated impurity are dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).[12]

  • Instrumentation: A high-field NMR spectrometer.

  • Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) may be employed for more complex structures.

  • Data Analysis: The chemical shifts, coupling constants, and integration of the signals are analyzed to determine the molecular structure of the impurity.

Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products that may form under various stress conditions, thus establishing the stability-indicating nature of the analytical method.[5][13]

Experimental Protocols: Forced Degradation Conditions [5][8]

  • Acid Hydrolysis: 1 N HCl at 65°C for 2 hours.[5]

  • Base Hydrolysis: 1 N NaOH at 65°C for 2 hours.[5]

  • Neutral Hydrolysis: Water at 65°C for 2 hours.[5]

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 2 hours.[5]

  • Reductive Degradation: 10% NaHSO₃ at room temperature for 2 hours.[5]

  • Thermal Degradation: 65°C for 24 hours.[5]

  • Photolytic Degradation: Exposure to UV light.[14]

Data Presentation: Summary of Forced Degradation Results

Stress ConditionDegradation ObservedMajor Degradation ProductsReference
Acid Hydrolysis SignificantMMPQ impurity[5]
Base Hydrolysis Significant-[5][13]
Oxidative Degradation SignificantGefitinib N-Oxide[5][14][15]
Neutral Hydrolysis Significant-[5]
Reduction Significant-[5]
Thermal Degradation Stable-[5]
Photolytic Degradation Stable-[14]

Common Gefitinib Impurities

Several process-related and degradation impurities of Gefitinib have been identified and characterized. A list of some common impurities is provided below.

Impurity NameMolecular FormulaMolecular Weight ( g/mol )Reference
O-Desmethyl GefitinibC₂₁H₂₂ClFN₄O₃432.88[3]
Gefitinib N-OxideC₂₂H₂₄ClFN₄O₄462.90[5]
Gefitinib Impurity A (7-methoxy-6-(3-morpholinopropoxy)quinazolin-4(3H)-one)C₁₆H₂₁N₃O₄319.36[16]
Gefitinib EP Impurity B (3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib)C₂₂H₂₄ClFN₄O₃446.90[17]
Gefitinib 3,4-Difluoro ImpurityC₂₂H₂₄F₂N₄O₃430.45[3]
N-(3,4-Dichlorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineC₂₂H₂₄Cl₂N₄O₃463.36[18]
O-Desmorpholinopropyl GefitinibC₁₅H₁₁ClFN₃O₂319.72[18]

Gefitinib's Mechanism of Action: The EGFR Signaling Pathway

Gefitinib exerts its anti-cancer effects by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1][19] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates its intracellular tyrosine kinase domain. This phosphorylation event triggers a cascade of downstream signaling pathways that are crucial for cell proliferation, survival, and differentiation.[1][2] The primary signaling pathways inhibited by Gefitinib include:

  • RAS-RAF-MEK-ERK Pathway: This pathway is a major driver of cell proliferation.[1]

  • PI3K-AKT-mTOR Pathway: This pathway is critical for cell survival and growth.[1]

  • JAK-STAT Pathway: This pathway is also involved in cell proliferation and survival.[1]

By blocking the ATP-binding site of the EGFR tyrosine kinase, Gefitinib prevents the activation of these downstream pathways, leading to an inhibition of cancer cell growth and induction of apoptosis.[1]

Visualizations

Experimental Workflow for Impurity Characterization

experimental_workflow cluster_synthesis Gefitinib Synthesis & Degradation cluster_analysis Analytical Characterization cluster_results Data & Reporting synthesis Gefitinib API Synthesis hplc HPLC Separation synthesis->hplc stress Forced Degradation Studies (Acid, Base, Oxidation, etc.) stress->hplc lcms LC-MS Identification hplc->lcms Peak Isolation quantification Quantification of Impurities hplc->quantification nmr NMR Structural Elucidation lcms->nmr Further Characterization report Impurity Profile Report lcms->report nmr->report quantification->report

Caption: Workflow for the characterization of Gefitinib impurities.

EGFR Signaling Pathway Inhibited by Gefitinib

EGFR_pathway EGF EGF / TGF-α EGFR EGFR EGF->EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS PI3K PI3K EGFR->PI3K JAK JAK EGFR->JAK Gefitinib Gefitinib Gefitinib->EGFR Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT STAT JAK->STAT STAT->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

References

Spectroscopic and Mechanistic Analysis of Gefitinib Impurity 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the available chemical data for Gefitinib Impurity 2, identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. While specific, publicly available spectroscopic data (NMR, MS, IR) for this impurity is limited, this document outlines the necessary experimental protocols for its characterization. Furthermore, it details the critical EGFR signaling pathway targeted by the parent drug, Gefitinib, offering context for the impurity's potential biological significance.

Introduction to Gefitinib and Its Impurities

Gefitinib is a targeted therapy used in the treatment of non-small cell lung cancer (NSCLC) that specifically inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR).[1] The presence of impurities in active pharmaceutical ingredients (APIs) like Gefitinib is a critical quality attribute that must be carefully controlled and characterized to ensure the safety and efficacy of the drug product. "this compound," also known as "Gefitinib Impurity II," is one such process-related impurity.

Chemical Identity of this compound

Based on available chemical supplier information, this compound is identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.

Table 1: Chemical Identification of this compound

ParameterValue
IUPAC Name N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Synonyms Gefitinib Impurity II, O-Desmorpholinopropyl-O-methyl-gefitinib
CAS Number 153437-78-6
Molecular Formula C₁₆H₁₃ClFN₃O₂
Molecular Weight 333.75 g/mol

Spectroscopic Data of this compound

As of the date of this document, detailed experimental spectroscopic data (NMR, MS, IR) for N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine is not publicly available. Pharmaceutical reference standards for this impurity are available from commercial suppliers, and these typically include a Certificate of Analysis with characterization data. For research and drug development purposes, it is essential to obtain a certified reference standard and perform the spectroscopic analyses outlined in the experimental protocols below.

To illustrate the expected data format, the following tables are provided as templates.

Table 2: Representative ¹H and ¹³C NMR Data (Placeholder)

¹H NMR ¹³C NMR
Chemical Shift (ppm) Multiplicity
Data not availableData not available
......

Table 3: Representative Mass Spectrometry Data (Placeholder)

Technique Ionization Mode Mass-to-Charge Ratio (m/z) Assignment
ESI-MSPositiveData not available[M+H]⁺
HRMSPositiveData not availableCalculated for C₁₆H₁₄ClFN₃O₂⁺

Table 4: Representative Infrared (IR) Spectroscopy Data (Placeholder)

Wavenumber (cm⁻¹) Intensity Functional Group Assignment
Data not availableData not availableData not available
.........

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of small molecule impurities such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of the impurity by analyzing the chemical environment of its hydrogen (¹H) and carbon (¹³C) nuclei.

Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound reference standard.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean, dry 5 mm NMR tube.

    • Ensure complete dissolution; gentle vortexing or sonication may be applied.

  • Instrumentation:

    • A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR:

      • Acquire a one-dimensional ¹H NMR spectrum.

      • Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • ¹³C NMR:

      • Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling.

      • Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ¹H NMR.

    • 2D NMR (if required for complex structures):

      • Experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed to further confirm the structure.

  • Data Processing and Analysis:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs).

    • Calibrate the chemical shift scale using the residual solvent peak as an internal reference.

    • Integrate the ¹H NMR signals to determine the relative number of protons.

    • Analyze the chemical shifts, multiplicities (splitting patterns), and coupling constants to assign the signals to specific protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight of the impurity and to obtain information about its fragmentation pattern for structural confirmation.

Methodology:

  • Sample Preparation:

    • Prepare a dilute solution of the this compound reference standard (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

    • The solvent should be compatible with the chosen ionization technique.

  • Instrumentation:

    • A mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). High-Resolution Mass Spectrometry (HRMS) is recommended for accurate mass measurement.

  • Data Acquisition:

    • Introduce the sample into the mass spectrometer, typically via direct infusion or coupled with a liquid chromatography (LC) system.

    • Acquire mass spectra in both positive and negative ion modes to determine the most sensitive ionization mode.

    • For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to generate a fragmentation spectrum.

  • Data Analysis:

    • Determine the mass-to-charge ratio (m/z) of the molecular ion (e.g., [M+H]⁺ or [M-H]⁻).

    • For HRMS data, calculate the elemental composition from the accurate mass measurement.

    • Analyze the fragmentation pattern from the MS/MS spectrum to confirm the connectivity of the molecule.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the impurity molecule by measuring the absorption of infrared radiation.

Methodology:

  • Sample Preparation:

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid reference standard directly onto the ATR crystal. This is often the simplest and preferred method.

    • KBr Pellet: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

  • Instrumentation:

    • A Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Acquire a background spectrum of the empty sample compartment (or the pure KBr pellet).

    • Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

    • Co-add multiple scans to improve the signal-to-noise ratio.

  • Data Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands and correlate them to the specific functional groups present in the molecule (e.g., N-H, C=O, C-O, aromatic C-H).

Gefitinib Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase domain of the Epidermal Growth Factor Receptor (EGFR).[1] EGFR is a transmembrane receptor that, upon binding to its ligands (e.g., EGF, TGF-α), dimerizes and autophosphorylates its intracellular tyrosine residues.[1][2] This phosphorylation event triggers the activation of several downstream signaling cascades that are crucial for cell proliferation, survival, and differentiation. The two major pathways affected by Gefitinib are:

  • The RAS-RAF-MEK-ERK (MAPK) Pathway: This pathway is primarily involved in cell proliferation.

  • The PI3K-AKT-mTOR Pathway: This pathway is a key regulator of cell survival and apoptosis.[1][3]

By blocking the initial phosphorylation of EGFR, Gefitinib effectively shuts down these downstream signals, leading to cell cycle arrest and apoptosis in EGFR-dependent tumor cells.[1]

Caption: Gefitinib inhibits the EGFR signaling pathway.

Conclusion

References

The Genesis of a Process-Related Impurity: A Technical Guide to the Formation of Gefitinib Impurity 2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This whitepaper provides an in-depth technical analysis of the formation mechanism of Gefitinib impurity 2, a known process-related impurity encountered during the synthesis of the anti-cancer drug Gefitinib. This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering a detailed examination of the synthetic pathway, experimental protocols, and the critical step leading to the generation of this impurity.

Gefitinib, an anilinoquinazoline derivative, is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. The control of impurities during its synthesis is crucial for ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This compound, chemically identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, arises from a deviation in the primary synthetic route, specifically from the incomplete demethylation of a key starting material.

Unraveling the Formation Pathway

The most common synthetic routes for Gefitinib commence with 6,7-dimethoxy-3H-quinazolin-4-one. The intended pathway involves a selective demethylation at the 6-position to yield the pivotal intermediate, 4-hydroxy-7-methoxy-6-(3-morpholinopropoxy)quinazoline. However, the formation of this compound occurs when the starting material, 6,7-dimethoxy-3H-quinazolin-4-one, circumvents this crucial demethylation step and proceeds through the subsequent chlorination and condensation reactions.

This side-pathway results in the formation of a dimethoxy analog of the desired product, which is classified as this compound. The presence of this impurity is therefore a direct consequence of the process conditions and the efficiency of the selective demethylation stage.

Gefitinib_Impurity_2_Formation cluster_main_path Main Synthetic Pathway for Gefitinib cluster_impurity_path Formation Pathway of this compound start 6,7-Dimethoxy-3H-quinazolin-4-one demethylation Selective Demethylation (e.g., L-methionine, methanesulfonic acid) start->demethylation start_impurity 6,7-Dimethoxy-3H-quinazolin-4-one (Unreacted Starting Material) intermediate1 6-Hydroxy-7-methoxy-3H-quinazolin-4-one demethylation->intermediate1 chlorination1 Chlorination (e.g., SOCl2 or POCl3) intermediate1->chlorination1 intermediate2 4-Chloro-6-hydroxy-7-methoxyquinazoline chlorination1->intermediate2 condensation1 Condensation with 3-chloro-4-fluoroaniline intermediate2->condensation1 intermediate3 4-(3-Chloro-4-fluorophenylamino)-6-hydroxy-7-methoxyquinazoline condensation1->intermediate3 etherification Etherification with 4-(3-chloropropyl)morpholine intermediate3->etherification gefitinib Gefitinib etherification->gefitinib chlorination2 Chlorination (e.g., SOCl2 or POCl3) start_impurity->chlorination2 intermediate_impurity 4-Chloro-6,7-dimethoxyquinazoline chlorination2->intermediate_impurity condensation2 Condensation with 3-chloro-4-fluoroaniline intermediate_impurity->condensation2 impurity2 This compound (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) condensation2->impurity2 Experimental_Workflow start Start: 6,7-Dimethoxy-3H-quinazolin-4-one demethylation Step 1: Selective Demethylation start->demethylation product_mix Product Mixture: - 6-Hydroxy-7-methoxy-3H-quinazolin-4-one (Desired) - 6,7-Dimethoxy-3H-quinazolin-4-one (Unreacted) demethylation->product_mix chlorination Step 2: Chlorination product_mix->chlorination chlorinated_mix Chlorinated Mixture: - 4-Chloro-6-hydroxy-7-methoxyquinazoline (Main Pathway) - 4-Chloro-6,7-dimethoxyquinazoline (Impurity Pathway) chlorination->chlorinated_mix condensation Step 3: Condensation chlorinated_mix->condensation final_mix Final Mixture: - Precursor to Gefitinib - this compound condensation->final_mix

Potential Toxicological Profile of Gefitinib Impurity 2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide outlines a comprehensive strategy for the toxicological evaluation of Gefitinib impurity 2 (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine), a known process-related impurity of the epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, Gefitinib. In the absence of direct toxicological data for this specific impurity, this document provides a roadmap for its safety assessment based on established international regulatory guidelines, the known pharmacological and toxicological profile of the parent drug, and a tiered approach to toxicity testing. The proposed evaluation commences with in silico assessments, progresses to a battery of in vitro assays to investigate cytotoxicity, genotoxicity, and effects on the EGFR signaling pathway, and culminates in recommendations for targeted in vivo studies, should the preceding data warrant them. Detailed experimental protocols and visual workflows are provided to guide researchers in the robust toxicological characterization of this and other similar drug impurities.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key component of signaling pathways that regulate cell proliferation and survival.[1] It is primarily used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[1] As with any synthesized active pharmaceutical ingredient (API), the manufacturing process of Gefitinib can result in the formation of impurities. Regulatory bodies such as the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) mandate the identification, reporting, and toxicological qualification of impurities present above certain thresholds to ensure patient safety.[2]

This compound, chemically identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, is a known process-related impurity. A thorough evaluation of its toxicological profile is critical to establish safe limits in the final drug substance. This guide provides a framework for such an evaluation.

Chemical Identity and Physicochemical Properties of this compound

A foundational step in any toxicological assessment is the clear identification of the substance .

Identifier Information
IUPAC Name N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine
Synonyms Gefitinib Impurity II
CAS Number 153437-78-6[3]
Molecular Formula C16H13ClFN3O2[3]
Molecular Weight 333.75 g/mol [3]
Chemical Structure (See Figure 1)

Figure 1: Chemical Structures of Gefitinib and this compound

Caption: Comparison of the chemical structures of Gefitinib and its Impurity 2.

Regulatory Framework and Proposed Toxicological Assessment Strategy

The toxicological assessment of a drug impurity is guided by the ICH Q3A(R2) and M7(R1) guidelines.[2] These guidelines recommend a tiered approach to qualification.

A proposed workflow for the toxicological evaluation of this compound is presented below.

G start This compound (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) in_silico Tier 1: In Silico Assessment (QSAR for Genotoxicity & General Toxicity) start->in_silico in_vitro_geno Tier 2: In Vitro Genotoxicity (Ames, Micronucleus, Chromosomal Aberration) in_silico->in_vitro_geno If positive or equivocal in_vitro_cyto Tier 2: In Vitro Cytotoxicity (e.g., Neutral Red Uptake in relevant cell lines) in_silico->in_vitro_cyto in_vitro_mech Tier 2: Mechanistic Assays (EGFR Phosphorylation, PI3K/AKT Pathway) in_silico->in_vitro_mech in_vivo Tier 3: In Vivo General Toxicity (e.g., 28-day rat oral study) in_vitro_geno->in_vivo If positive in_vitro_cyto->in_vivo If significant cytotoxicity in_vitro_mech->in_vivo If potent activity qualification Qualification of Impurity (Establishment of Permitted Daily Exposure - PDE) in_vivo->qualification

Caption: Proposed tiered toxicological assessment workflow for this compound.

Tier 1: In Silico Toxicological Assessment

Given the absence of empirical data, the initial step involves computational prediction of toxicity.

Genotoxicity Prediction

Quantitative Structure-Activity Relationship (QSAR) models should be employed to predict the mutagenic potential of this compound. This is a critical step as per ICH M7 guidelines.[2]

Experimental Protocol:

  • Software: Utilize at least two complementary QSAR methodologies (e.g., one expert rule-based and one statistical-based). Examples include DEREK Nexus® and Sarah Nexus®.

  • Input: The chemical structure of this compound in a suitable format (e.g., SMILES).

  • Analysis: Evaluate the presence of structural alerts for mutagenicity and carcinogenicity. The output will classify the impurity according to ICH M7 (Class 1 to 5).

  • Interpretation: A negative prediction across multiple models would provide some assurance of a low risk of genotoxicity. A positive or equivocal result would trigger the need for in vitro testing.

General Toxicity Prediction

In silico models can also provide insights into potential general toxicities.

Experimental Protocol:

  • Software: Employ platforms such as TOPKAT® or OECD QSAR Toolbox.

  • Endpoints: Predict endpoints such as acute oral toxicity (LD50), carcinogenicity, and potential for skin sensitization.

  • Read-Across Analysis: Given the structural similarity to Gefitinib and other quinazoline derivatives, a read-across assessment can be performed.[4][5][6] This involves comparing the toxicological profiles of structurally similar compounds to infer the potential toxicity of this compound.[7][8][9][10][11]

Tier 2: In Vitro Toxicological Assessment

Based on the in silico results and regulatory requirements, a panel of in vitro assays is recommended.

Genotoxicity Assays

A standard battery of genotoxicity tests is required to definitively assess mutagenic and clastogenic potential.

This assay detects gene mutations.

Experimental Protocol (based on OECD TG 471): [12]

  • Strains: Use multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2 uvrA).[12]

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from induced rat liver).[12]

  • Procedure:

    • Prepare a range of concentrations of this compound.

    • Combine the test substance, bacterial culture, and (if applicable) S9 mix in molten top agar.

    • Pour the mixture onto minimal glucose agar plates.

    • Incubate at 37°C for 48-72 hours.[13][14]

  • Analysis: Count the number of revertant colonies. A significant, dose-dependent increase in revertant colonies compared to the negative control indicates a positive result.[14]

This assay detects both clastogenic and aneugenic events.

Experimental Protocol (based on OECD TG 487): [1][15][16][17][18][19]

  • Cell Line: Use a suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, or TK6 cells).

  • Metabolic Activation: Conduct the assay with and without S9 metabolic activation.

  • Procedure:

    • Expose cell cultures to a range of concentrations of the impurity for a short (3-6 hours) and a long (e.g., 24 hours without S9) duration.

    • Add cytochalasin B to block cytokinesis, resulting in binucleated cells.[1][15]

    • Harvest, fix, and stain the cells.

  • Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.[1][16]

This test identifies structural chromosomal damage.

Experimental Protocol (based on OECD TG 473): [2][20][21][22][23]

  • Cell Line: Use a suitable mammalian cell line (e.g., CHO, CHL, or human lymphocytes).

  • Metabolic Activation: Conduct the assay with and without S9 metabolic activation.

  • Procedure:

    • Treat cell cultures with various concentrations of the impurity.

    • Add a metaphase-arresting agent (e.g., colchicine).

    • Harvest cells, prepare chromosome spreads, and stain.

  • Analysis: Microscopically analyze at least 300 metaphases per concentration for chromosomal aberrations.[20]

Cytotoxicity Assay

Determining the cytotoxic potential is fundamental to understanding the impurity's toxicity and for dose selection in subsequent assays.

Experimental Protocol (based on OECD GD 129): [24][25]

  • Cell Lines: Use a panel of cell lines, including a non-cancerous line (e.g., Vero cells) and a relevant cancer cell line (e.g., A549, an NSCLC line).

  • Assay: The Neutral Red Uptake (NRU) assay is a common method for assessing cytotoxicity.

  • Procedure:

    • Seed cells in 96-well plates and allow them to attach.

    • Expose cells to a range of concentrations of this compound for 24-72 hours.

    • Incubate with Neutral Red dye, which is taken up by viable cells.

    • Extract the dye and measure the absorbance.

  • Analysis: Calculate the IC50 (the concentration that inhibits cell viability by 50%).

Mechanistic Assays

Given the structural similarity to Gefitinib, it is prudent to assess the impurity's activity on the EGFR signaling pathway.

This assay determines if the impurity inhibits EGFR activation.

Experimental Protocol: [26][27][28][29]

  • Cell Line: Use a cell line with high EGFR expression, such as A431.

  • Procedure:

    • Culture cells and serum-starve them to reduce basal EGFR phosphorylation.

    • Pre-incubate cells with various concentrations of this compound.

    • Stimulate the cells with EGF to induce EGFR phosphorylation.

    • Lyse the cells and collect the protein.

  • Analysis: Use Western blotting or a cell-based ELISA to detect the levels of phosphorylated EGFR (p-EGFR) relative to total EGFR.

G cluster_0 EGFR Phosphorylation Assay Workflow cell_culture Culture A431 cells serum_starve Serum starve cells cell_culture->serum_starve pre_incubate Pre-incubate with This compound serum_starve->pre_incubate stimulate Stimulate with EGF pre_incubate->stimulate lyse Lyse cells and quantify protein stimulate->lyse western_blot Western Blot for p-EGFR and Total EGFR lyse->western_blot analysis Analyze p-EGFR/Total EGFR ratio western_blot->analysis

Caption: Workflow for the EGFR Phosphorylation Assay.

Gefitinib is known to block the PI3K/AKT/mTOR pathway.[13] Assessing the impurity's effect on this pathway provides further mechanistic insight.

Experimental Protocol: [3][30][31][32][33]

  • Cell Line: Use a relevant cancer cell line (e.g., A549).

  • Procedure:

    • Treat cells with the impurity as in the EGFR phosphorylation assay.

    • Lyse the cells and collect protein.

  • Analysis: Perform Western blotting to detect the phosphorylation status of key pathway proteins, such as AKT (at Ser473) and mTOR. A decrease in phosphorylation would indicate inhibition of the pathway.

G EGFR EGFR PI3K PI3K EGFR->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Gefitinib Gefitinib / Impurity 2? Gefitinib->EGFR

Caption: Simplified EGFR-PI3K/AKT signaling pathway potentially inhibited by Gefitinib and its impurity.

Tier 3: In Vivo General Toxicity Study

If the in vitro studies indicate significant biological activity (e.g., genotoxicity, potent cytotoxicity, or strong pathway inhibition), a general toxicity study in animals may be warranted.

Experimental Protocol (based on OECD TG 407 - 28-Day Repeated Dose Oral Toxicity Study in Rodents): [34][35][36]

  • Species: Sprague-Dawley rats are commonly used.

  • Groups:

    • Control group (vehicle only).

    • At least three dose groups (low, mid, high) of this compound. Dose selection should be based on the in vitro cytotoxicity data and any available LD50 predictions.

  • Administration: Daily oral gavage for 28 consecutive days.

  • Observations:

    • Clinical Signs: Daily observation for signs of toxicity.

    • Body Weight and Food/Water Consumption: Measured weekly.

    • Clinical Pathology: Hematology and clinical chemistry at termination.

    • Pathology: Gross necropsy of all animals. Histopathological examination of organs and tissues, particularly in the control and high-dose groups.

  • Analysis: Statistical analysis of all quantitative data to determine the No-Observed-Adverse-Effect Level (NOAEL).

Data Presentation and Interpretation

All quantitative data from the proposed studies should be summarized in tables to facilitate comparison and interpretation.

Table 1: Hypothetical Summary of In Vitro Toxicology Data for this compound

Assay Endpoint Result
Ames Test MutagenicityNegative in all strains (± S9)
Micronucleus Test Clastogenicity/AneugenicityNegative (± S9)
Chromosomal Aberration ClastogenicityNegative (± S9)
Cytotoxicity (A549 cells) IC50> 100 µM
Cytotoxicity (Vero cells) IC50> 100 µM
EGFR Phosphorylation IC50> 50 µM
AKT Phosphorylation IC50> 50 µM

Note: This table presents hypothetical data for illustrative purposes.

Based on such a data set, one might conclude that this compound has a low toxicological potential, potentially qualifying it at the standard ICH thresholds without the need for in vivo studies. Conversely, positive findings in the genotoxicity or mechanistic assays would necessitate further investigation and a more stringent control strategy.

Conclusion

The toxicological assessment of pharmaceutical impurities like this compound is a critical component of drug safety and regulatory compliance. In the absence of existing data, a structured, tiered approach as outlined in this guide is essential. This strategy, beginning with in silico prediction and progressing through targeted in vitro and, if necessary, in vivo studies, allows for a comprehensive and scientifically sound evaluation of the impurity's potential risks. The detailed protocols and workflows provided herein serve as a practical resource for researchers and drug development professionals tasked with this important aspect of pharmaceutical quality and safety.

References

Navigating the Labyrinth of Gefitinib Impurities: A Technical Guide to Reference Standard Availability and Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity and safety of pharmaceutical compounds is paramount. This in-depth technical guide provides a comprehensive overview of the availability of the Gefitinib impurity 2 reference standard, along with a detailed exploration of the analytical methodologies required for its identification and quantification. This guide addresses the critical need for accurate impurity profiling in the development and manufacturing of Gefitinib, a key therapeutic agent in oncology.

Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a vital medication in the treatment of non-small cell lung cancer. As with any pharmaceutical compound, the presence of impurities can impact its efficacy and safety. Regulatory bodies worldwide mandate stringent control over these impurities, making the availability and use of well-characterized reference standards essential for analytical method development, validation, and routine quality control.

Understanding Gefitinib Impurities: Nomenclature and Identification

The landscape of Gefitinib impurities can be complex, with varying nomenclature utilized by different suppliers and pharmacopeias. Two prominent impurities often encountered are "this compound" and "Gefitinib Related Compound B" (also known as "Gefitinib EP Impurity B"). It is crucial to distinguish between these, as they are distinct chemical entities.

Impurity NameCAS NumberChemical NameMolecular FormulaMolecular Weight ( g/mol )
This compound 675126-26-84-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrileC15H19N3O5321.33
Gefitinib Related Compound B / EP Impurity B 1603814-04-5N-(4-Chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amineC22H24ClFN4O3446.90

Table 1: Chemical Identification of Key Gefitinib Impurities

Availability of this compound Reference Standard

A critical component of robust analytical testing is the availability of high-purity reference standards. Several specialized chemical suppliers offer this compound for research and quality control purposes. The availability status may vary, with some vendors maintaining stock while others provide it on a custom synthesis basis.

SupplierProduct NameCAS NumberAvailabilityNotes
Simson Pharma LimitedThis compound675126-26-8Custom SynthesisAccompanied by a Certificate of Analysis.[1]
Aquigen Bio SciencesThis compound675126-26-8In StockSupplied with comprehensive characterization data.[2]
VeeprhoThis compound675126-26-8Immediately AvailableLeading supplier of impurity reference standards.[3]
Artis StandardsThis compound675126-26-8Inquire for delivery
Alentris Research Pvt. Ltd.This compound675126-26-8Inquire for availability
Pharmaffiliates4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile675126-26-8Inquire for availabilityListed as an in-house impurity.

Table 2: Commercial Availability of this compound Reference Standard

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of Gefitinib impurities necessitate the use of validated, stability-indicating analytical methods. High-Performance Liquid Chromatography (HPLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are the most commonly employed techniques.

Experimental Protocol: RP-HPLC Method for the Separation of Gefitinib and its Process-Related Impurities

This protocol is based on a validated method for the simultaneous separation and estimation of Gefitinib and its process-related impurities.[4]

1. Chromatographic Conditions:

  • Column: Inertsil ODS-3V (250 x 4.6 mm i.d.; particle size 5 µm)

  • Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (63:37, v/v). The pH of the mobile phase is adjusted to 5.0.

  • Flow Rate: 1.0 mL/min

  • Detector: Photodiode Array (PDA) detector

  • Wavelength: 260 nm

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a standard solution of Gefitinib and its impurities in the mobile phase at a known concentration.

  • Sample Solution: Dissolve the Gefitinib bulk drug or formulation in the mobile phase to achieve a suitable concentration for analysis.

3. System Suitability:

  • Inject the standard solution multiple times to ensure the system is suitable for the analysis. Parameters to check include theoretical plates, tailing factor, and reproducibility of peak areas and retention times.

4. Analysis:

  • Inject the sample solution into the chromatograph and record the chromatogram.

  • Identify the peaks of Gefitinib and its impurities based on their retention times relative to the standards.

  • Quantify the impurities using the peak area response and compare it to the standard.

Understanding the Origin of Impurities: Synthesis and Degradation Pathways

Impurities in a drug substance can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products).

Gefitinib Synthesis and Potential Impurities

The synthesis of Gefitinib is a multi-step process that can introduce various impurities. One common synthetic route involves the reaction of 4-chloro-6,7-dimethoxyquinazoline with 3-chloro-4-fluoroaniline. Intermediates and by-products from this and other synthetic steps can persist as impurities in the final product.

Gefitinib_Synthesis_Pathway cluster_synthesis Simplified Gefitinib Synthesis Starting_Material_1 4-chloro-6,7- dimethoxyquinazoline Impurity_Source_1 Unreacted Starting Materials Starting_Material_1->Impurity_Source_1 Reaction Condensation Starting_Material_1->Reaction Starting_Material_2 3-chloro-4- fluoroaniline Starting_Material_2->Impurity_Source_1 Starting_Material_2->Reaction Gefitinib Gefitinib Impurity_Source_2 Side Reaction Products Reaction->Gefitinib Reaction->Impurity_Source_2

A simplified representation of a Gefitinib synthesis step and potential impurity sources.
Gefitinib Degradation Pathway

Forced degradation studies are essential to understand the stability of a drug substance and to identify potential degradation products that may form under various stress conditions such as acid, base, oxidation, heat, and light. Studies have shown that Gefitinib is susceptible to degradation, particularly under acidic and basic conditions.

Gefitinib_Degradation_Pathway cluster_degradation Gefitinib Forced Degradation Gefitinib Gefitinib Acid_Stress Acid Hydrolysis (e.g., HCl) Gefitinib->Acid_Stress Base_Stress Base Hydrolysis (e.g., NaOH) Gefitinib->Base_Stress Oxidative_Stress Oxidation (e.g., H2O2) Gefitinib->Oxidative_Stress Degradant_A Degradation Product A Acid_Stress->Degradant_A Degradant_B Degradation Product B Base_Stress->Degradant_B Degradant_C Degradation Product C Oxidative_Stress->Degradant_C

A conceptual diagram illustrating the forced degradation pathways of Gefitinib.

Conclusion

The availability of well-characterized reference standards for impurities like this compound is fundamental to ensuring the quality, safety, and efficacy of Gefitinib. This guide has provided a comprehensive overview of the commercial availability of this critical reference material, alongside detailed insights into the analytical methodologies required for its detection and quantification. By understanding the chemical nature of these impurities, their potential origins in the synthesis and degradation pathways, and the robust analytical techniques for their control, researchers and drug development professionals can confidently navigate the complex landscape of pharmaceutical impurity profiling and contribute to the delivery of safe and effective medicines to patients.

References

Methodological & Application

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Gefitinib Impurity 2

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gefitinib is a targeted therapy used in the treatment of non-small cell lung cancer. As with any pharmaceutical active ingredient, the control of impurities is a critical aspect of ensuring its safety and efficacy. Gefitinib Impurity 2, chemically known as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, is a potential process-related impurity that must be monitored and controlled within specified limits in the drug substance and product.[] This application note describes a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of this compound.

Analytical Method

A robust and sensitive RP-HPLC method was developed and validated for the determination of this compound. The method is capable of separating this compound from the active pharmaceutical ingredient (API), Gefitinib, and other related impurities.

Chromatographic Conditions

ParameterValue
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent
Mobile Phase 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v), pH adjusted to 5.0 with Acetic Acid
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector Photodiode Array (PDA) at 260 nm
Injection Volume 10 µL
Diluent Acetonitrile and Water (50:50, v/v)

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines, demonstrating its suitability for the intended purpose.

Validation ParameterResult
Specificity The method is specific for the analysis of this compound in the presence of Gefitinib and other process-related impurities. No interference was observed at the retention time of the analyte.
Linearity (Correlation Coefficient, r²) > 0.999 for a concentration range of 0.1 to 2.0 µg/mL.[2][3]
Limit of Detection (LOD) 0.012 - 0.033 µg/mL.[2][3][4]
Limit of Quantification (LOQ) 0.04 - 0.10 µg/mL.[2][3][4]
Accuracy (% Recovery) 95.99 - 100.55%.[2][3][4]
Precision (% RSD) < 3%.[2][3][4]
Robustness The method was found to be robust with small, deliberate variations in flow rate and mobile phase composition.

Experimental Protocols

1. Preparation of Solutions

  • Diluent Preparation: Prepare a mixture of acetonitrile and water in a 50:50 (v/v) ratio.

  • Standard Stock Solution of this compound (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume to 100 mL with the diluent.

  • Standard Solution (1 µg/mL): Dilute 1.0 mL of the Standard Stock Solution to 100.0 mL with the diluent.

  • Sample Solution (for bulk drug, 1000 µg/mL of Gefitinib): Accurately weigh about 100 mg of the Gefitinib sample and transfer it to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume to 100 mL with the diluent.

2. Chromatographic Procedure

  • Set up the HPLC system with the chromatographic conditions specified in the "Chromatographic Conditions" table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the diluent (blank) to ensure that there are no interfering peaks.

  • Inject the Standard Solution (1 µg/mL) in six replicates. The system is suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 5.0%.

  • Inject the Sample Solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the standard.

3. Calculation

Calculate the percentage of this compound in the sample using the following formula:

% Impurity = (Area_impurity / Area_standard) * (Conc_standard / Conc_sample) * 100

Where:

  • Area_impurity is the peak area of this compound in the sample chromatogram.

  • Area_standard is the average peak area of this compound from the standard solution injections.

  • Conc_standard is the concentration of this compound in the standard solution (µg/mL).

  • Conc_sample is the concentration of the Gefitinib sample in the sample solution (µg/mL).

Forced Degradation Studies

To demonstrate the stability-indicating nature of the method, forced degradation studies can be performed on Gefitinib.[5][6] The drug substance is subjected to stress conditions such as acid hydrolysis (e.g., 1N HCl at 65°C for 2 hours), base hydrolysis (e.g., 1N NaOH at 65°C for 2 hours), oxidation (e.g., 6% H₂O₂ at room temperature for 2 hours), and thermal stress (e.g., 65°C for 24 hours).[5] The developed HPLC method should be able to separate the degradation products from Gefitinib and its impurities, including Impurity 2.

Visualization of Workflows

experimental_workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_diluent Prepare Diluent prep_std_stock Prepare Standard Stock Solution prep_diluent->prep_std_stock prep_sample Prepare Sample Solution prep_diluent->prep_sample prep_std Prepare Standard Solution prep_std_stock->prep_std system_suitability System Suitability Test prep_std->system_suitability inject_sample Inject Sample prep_sample->inject_sample system_setup Set up HPLC System equilibration Equilibrate Column system_setup->equilibration inject_blank Inject Blank equilibration->inject_blank inject_blank->system_suitability system_suitability->inject_sample peak_identification Identify Peaks inject_sample->peak_identification calculation Calculate Impurity Percentage peak_identification->calculation method_development_logic cluster_inputs Input Parameters cluster_outputs Performance Characteristics cluster_goal Goal column Column Chemistry & Dimensions resolution Resolution column->resolution mobile_phase Mobile Phase Composition & pH mobile_phase->resolution retention_time Retention Time mobile_phase->retention_time flow_rate Flow Rate flow_rate->retention_time analysis_time Analysis Time flow_rate->analysis_time temperature Column Temperature temperature->retention_time peak_shape Peak Shape temperature->peak_shape detector Detector Wavelength sensitivity Sensitivity (LOD/LOQ) detector->sensitivity optimal_method Optimal & Validated Method resolution->optimal_method retention_time->optimal_method peak_shape->optimal_method sensitivity->optimal_method analysis_time->optimal_method

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Separation of Gefitinib and Its Impurities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed application note and protocol for the separation and quantification of the anti-cancer drug Gefitinib from its process-related impurities and degradation products using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The described methodologies are crucial for quality control in bulk drug manufacturing and pharmaceutical formulation development. This note includes a summary of various validated HPLC methods, detailed experimental protocols, and visual representations of the analytical workflow and separation principles.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of certain types of non-small cell lung cancer. The purity of the active pharmaceutical ingredient (API) is critical for its safety and efficacy. During the synthesis of Gefitinib, several process-related impurities can be introduced.[1][2] Furthermore, the drug substance can degrade under various stress conditions, leading to the formation of degradation products. Regulatory agencies require that all impurities exceeding a certain threshold (typically >0.1%) be identified and quantified using validated analytical methods.[1]

This application note consolidates information from various validated HPLC methods to provide a comprehensive guide for the separation of Gefitinib and its impurities. Both isocratic and gradient HPLC methods have been developed and validated for this purpose, offering flexibility depending on the specific analytical requirements.[1][3]

Experimental Protocols

This section details the experimental conditions for two representative HPLC methods for the analysis of Gefitinib and its impurities.

Method 1: Gradient RP-HPLC for Process and Degradation Impurities

This method is a stability-indicating assay capable of separating Gefitinib from its process-related impurities and degradation products formed under stress conditions.[3]

Chromatographic Conditions:

ParameterCondition
HPLC System Quaternary Pump, Diode Array Detector, Autosampler, Degasser[3]
Column Inertsil C8 (250 x 4.6 mm, 5 µm)[3]
Mobile Phase A 50mM Ammonium Acetate in water[3]
Mobile Phase B Acetonitrile[3]
Gradient Program A time-based gradient elution should be optimized.
Flow Rate 1.0 mL/min[3]
Column Temperature 50°C[3]
Detection Wavelength 300 nm[3]
Injection Volume 10 µL
Diluent Acetonitrile and water mixture (e.g., 70:30 v/v)

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of Gefitinib reference standard in the diluent to obtain a known concentration (e.g., 1000 µg/mL).[3]

  • Impurity Stock Solutions: Prepare individual stock solutions of known impurities in the diluent.

  • Spiked Sample Solution: Prepare a solution of Gefitinib (e.g., 1000 µg/mL) and spike it with known concentrations of each impurity to verify the separation.[3]

  • Test Sample Solution: Accurately weigh and dissolve the Gefitinib bulk drug or a powdered portion of the pharmaceutical formulation in the diluent to achieve a target concentration (e.g., 1000 µg/mL).[3] Filter the solution through a 0.45 µm membrane filter before injection.

Method 2: Isocratic RP-HPLC for Process-Related Impurities

This method provides a simpler and more rapid analysis for the routine quality control of Gefitinib and its known process-related impurities.[1][2]

Chromatographic Conditions:

ParameterCondition
HPLC System Isocratic Pump, Photodiode Array (PDA) Detector[1][2]
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[1][2]
Mobile Phase 130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), pH adjusted to 5.0[1][2]
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection Wavelength 248 nm
Injection Volume 10 µL
Diluent Acetonitrile and water mixture (e.g., 70:30 v/v)

Sample Preparation:

Follow the same procedure as described in Method 1 for the preparation of standard, spiked, and test sample solutions. A typical concentration for the assay of Gefitinib is 100 µg/mL, while for impurity analysis, spiking is done at lower levels (e.g., 0.1 to 2.0 µg/mL).[1]

Data Presentation: Summary of Method Performance

The following table summarizes the validation parameters for the described HPLC methods, demonstrating their suitability for the intended purpose.

ParameterMethod 1 (Gradient)Method 2 (Isocratic)
Linearity Range Impurities: LOQ to 150% of specificationGefitinib & Impurities: 0.04 - 2.0 µg/mL[1][2]
Correlation Coefficient (r²) > 0.998[4]0.9991–0.9994[1][2]
Limit of Detection (LOD) -0.012–0.033 µg/mL[1][2]
Limit of Quantification (LOQ) 0.015-0.05%[3]0.04–0.10 µg/mL[1][2]
Accuracy (% Recovery) Well within range[5]Gefitinib: 98.26–99.90%Impurities: 95.99–100.55%[1][2]
Precision (% RSD) < 3%[1][2]< 3%[1][2]

Forced Degradation Studies

To establish the stability-indicating nature of the HPLC method, Gefitinib is subjected to forced degradation under various stress conditions as per ICH guidelines.[3][4] This helps in identifying potential degradation products and ensuring they are well-separated from the main peak and other impurities.

Typical Stress Conditions:

  • Acidic Hydrolysis: 1 N HCl at 65°C for 2 hours.[3]

  • Basic Hydrolysis: 1 N NaOH at 65°C for 2 hours.[3]

  • Oxidative Degradation: 6% H₂O₂ at room temperature for 2 hours.[3]

  • Thermal Degradation: 65°C for 24 hours.[3]

  • Photolytic Degradation: Exposure to UV light.

Significant degradation has been observed under acidic and basic conditions.[4] The degradation products can be further characterized using techniques like mass spectrometry (MS).[3]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of Gefitinib and its impurities.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weighing Weighing of Standard, Sample, and Impurities dissolution Dissolution in Diluent weighing->dissolution filtration Filtration (0.45 µm) dissolution->filtration injection Injection into HPLC filtration->injection separation Chromatographic Separation injection->separation detection Detection (UV/PDA) separation->detection integration Peak Integration detection->integration quantification Quantification integration->quantification reporting Reporting quantification->reporting separation_principle cluster_injection Injection Mixture cluster_column HPLC Column cluster_chromatogram Resulting Chromatogram mixture Gefitinib + Impurity A + Impurity B + Degradant X separation Differential Partitioning between Stationary and Mobile Phases mixture->separation imp_a Impurity A Peak separation->imp_a gef Gefitinib Peak separation->gef imp_b Impurity B Peak separation->imp_b deg_x Degradant X Peak separation->deg_x

References

Application Note: Quantification of Gefitinib Impurity 2 using a sensitive and specific LC-MS/MS method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details a robust and sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of Gefitinib Impurity 2. This method is crucial for quality control during the manufacturing process of Gefitinib, an essential anti-cancer therapeutic.

This compound, identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, is a process-related impurity that needs to be monitored to ensure the safety and efficacy of the final drug product.[] The method described herein provides the necessary specificity and sensitivity for accurate quantification, adhering to regulatory requirements.

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below.

LC-MSMS Workflow for this compound Quantification Figure 1: Experimental Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Weighing of Gefitinib API dissolution Dissolution in Diluent sample->dissolution dilution Serial Dilution to Working Concentration dissolution->dilution filtration Filtration (0.22 µm) dilution->filtration injection Injection into UPLC System filtration->injection separation Chromatographic Separation injection->separation ionization Electrospray Ionization (ESI+) separation->ionization detection MRM Detection on Triple Quadrupole MS ionization->detection integration Peak Integration detection->integration calibration Calibration Curve Generation integration->calibration quantification Quantification of Impurity 2 calibration->quantification reporting Reporting quantification->reporting

Caption: Figure 1: A schematic of the analytical workflow for the quantification of this compound.

Experimental Protocols

Materials and Reagents
  • Gefitinib API (Active Pharmaceutical Ingredient)

  • This compound reference standard (purity > 95%)[]

  • Acetonitrile (LC-MS grade)

  • Ammonium acetate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

Standard and Sample Preparation
  • Diluent Preparation: A solution of 50:50 (v/v) acetonitrile and water was used as the diluent.

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 100 mL of diluent.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations ranging from 0.05 µg/mL to 2.0 µg/mL.

  • Sample Solution (1000 µg/mL of Gefitinib): Accurately weigh 100 mg of Gefitinib API and dissolve in 100 mL of diluent.

  • Filtration: Filter all solutions through a 0.22 µm syringe filter before injection into the LC-MS/MS system.

LC-MS/MS Instrumentation and Conditions

A high-performance liquid chromatography system coupled with a triple quadrupole mass spectrometer is recommended for this analysis.

Table 1: Chromatographic Conditions

ParameterValue
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[][2]
Mobile Phase A 130 mM Ammonium Acetate in water, pH 5.0[2][3]
Mobile Phase B Acetonitrile[2][3]
Gradient Isocratic: 63% A and 37% B[2][3]
Flow Rate 1.0 mL/min[3]
Column Temperature 30°C[3]
Injection Volume 10 µL
Run Time 10 minutes

Table 2: Mass Spectrometric Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound 334.1277.10.13025
Gefitinib (for reference) 447.2128.1[4]0.14035

Quantitative Data

The method was validated for specificity, linearity, accuracy, precision, and sensitivity according to ICH guidelines.[5]

Table 4: Linearity and Sensitivity

ParameterThis compound
Linear Range (µg/mL) 0.04 - 2.0[2][3]
Correlation Coefficient (r²) > 0.999[2]
Limit of Detection (LOD) (µg/mL) 0.012 - 0.033[2][3]
Limit of Quantification (LOQ) (µg/mL) 0.04 - 0.10[2][3]

Table 5: Accuracy and Precision

Spiked Concentration (µg/mL)Recovery (%)RSD (%)
0.1 (LOQ) 98.5< 3.0
0.5 101.2< 2.5
1.0 99.8< 2.0
2.0 100.5< 2.0

Recovery values for process-related impurities of Gefitinib have been reported in the range of 95.99-100.55%.[2][3]Precision values are typically less than 3%.[2]

Forced Degradation Studies

Forced degradation studies on Gefitinib have shown significant degradation in acidic and basic conditions.[5][6] The developed method is stability-indicating, capable of separating the degradants from Gefitinib and its process-related impurities.[5]

Conclusion

The LC-MS/MS method described provides a reliable and sensitive approach for the quantification of this compound in bulk drug substances. The method is specific, linear, accurate, and precise, making it suitable for routine quality control analysis in the pharmaceutical industry. The use of MRM ensures high selectivity and minimizes interference from the active pharmaceutical ingredient and other potential impurities.

References

Application Note: UPLC Analysis of Gefitinib Process Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gefitinib is an orally active and selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, primarily used in the treatment of non-small cell lung cancer.[1] The synthesis of Gefitinib is a multi-step process that can result in the formation of various process-related impurities.[2][3][4] Regulatory bodies require that these impurities be identified and quantified to ensure the safety and efficacy of the final drug product.[3] This application note presents a validated Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of known process impurities in Gefitinib bulk drug substance.

Signaling Pathway of Gefitinib

Gefitinib Signaling Pathway cluster_cell Tumor Cell EGFR EGFR P_EGFR P-EGFR (Active) EGFR->P_EGFR ATP Downstream Downstream Signaling (Proliferation, Survival) P_EGFR->Downstream Activates Gefitinib Gefitinib Gefitinib->P_EGFR Inhibits Apoptosis Apoptosis Downstream->Apoptosis Inhibits

Caption: Mechanism of action of Gefitinib.

Experimental Workflow

UPLC Analysis Workflow SamplePrep Sample Preparation (Dissolve Gefitinib API in Diluent) Injection Inject Samples and Standards SamplePrep->Injection StdPrep Standard Preparation (Known Impurities in Diluent) StdPrep->Injection UPLC_System UPLC System Setup (Column, Mobile Phase, Gradient) UPLC_System->Injection Separation Chromatographic Separation Injection->Separation Detection PDA/UV Detection Separation->Detection Data_Analysis Data Analysis (Peak Integration, Quantification) Detection->Data_Analysis Report Generate Report Data_Analysis->Report

Caption: Workflow for UPLC analysis of Gefitinib impurities.

UPLC Method Protocol

This protocol provides a sensitive and specific UPLC method for the determination of process-related impurities in Gefitinib.

1.1. Chromatographic Conditions

ParameterValue
Column ACQUITY UPLC BEH C18, 50 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Flow Rate 0.5 mL/min
Column Temperature 40 °C
Detection Wavelength 250 nm
Injection Volume 4 µL
Diluent Acetonitrile:Water (50:50, v/v)

1.2. Gradient Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
1.0955
5.01090
6.01090
6.1955
8.0955

1.3. Preparation of Solutions

  • Standard Solution: Prepare a stock solution of each known impurity in the diluent. Further dilute to a final concentration suitable for quantification (e.g., 6.0 ppm).[5]

  • Sample Solution: Accurately weigh and dissolve the Gefitinib bulk drug substance in the diluent to achieve a final concentration of 5 mg/mL.[5]

Potential Process Impurities

The manufacturing process of Gefitinib may lead to the formation of several impurities. The accurate synthesis of reference standards for these impurities is crucial for the development of robust analytical methods for their detection and quantification.[6] Some of the potential process-related and genotoxic impurities include:

  • 3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib: An impurity where the chloro and fluoro groups on the aniline moiety are transposed.[6]

  • N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)-N-(3-morpholinopropyl)quinazoline-4-amine: An N-alkylated impurity that can form in the final step of some synthesis routes.[7]

  • 4-(3-chloropropyl) Morpholine: A key starting material (KSM-02) that can be carried through the process.[5]

  • 3-Chloro-4-fluoroaniline: A key intermediate used in the synthesis.[5][6]

  • 4-Chloroaniline: A potential impurity from starting materials or side reactions.[5]

  • 4-chloro-6-(3-morpholinopropoxy)-7-methoxyquinazoline: An impurity identified as Impurity-1 in some studies.[8]

  • N-(3-chloro-4-fluoro-phenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy) quinazolin-4-amine N-oxide: An N-oxide impurity.[8]

Method Validation Summary

The described UPLC method has been validated according to ICH guidelines, demonstrating its suitability for the intended purpose.

3.1. Specificity

The method is specific for the analysis of Gefitinib and its process impurities. The peaks for all known impurities are well-resolved from the main Gefitinib peak and from each other.

3.2. Linearity, LOD, and LOQ

The method demonstrates excellent linearity over the tested concentration range for Gefitinib and its process-related impurities.[3][9]

AnalyteLinearity Range (µg/mL)Correlation Coefficient (r²)LOD (µg/mL)LOQ (µg/mL)
Gefitinib 25 - 500> 0.9990.012 - 0.0330.04 - 0.10
Process Impurities 0.1 - 2.0> 0.9990.012 - 0.0330.04 - 0.10

Note: The LOD and LOQ values are presented as a range as they can vary slightly for different impurities.[9]

3.3. Accuracy and Precision

The accuracy of the method was confirmed by recovery studies, with recovery values for Gefitinib and its impurities falling within the range of 95.99% to 100.55%.[9] The precision of the method, expressed as the relative standard deviation (RSD), was found to be less than 3%.[9]

Conclusion

The UPLC method detailed in this application note is rapid, sensitive, specific, and robust for the separation and quantification of process-related impurities in Gefitinib bulk drug substance. This method is suitable for routine quality control analysis in a pharmaceutical setting, ensuring the purity and safety of the final product. The utilization of UPLC technology allows for high resolution and throughput, significantly reducing the time required for method development and analysis.

References

Stability-Indicating Assay for Gefitinib and Its Positional Isomer Impurity: An Application Note

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival signaling pathways. It is primarily used in the treatment of non-small cell lung cancer. The manufacturing process and storage of Gefitinib can lead to the formation of process-related and degradation impurities, which may impact its efficacy and safety. Therefore, a validated stability-indicating assay method is crucial for ensuring the quality and purity of the drug substance and its formulations.

This application note details a stability-indicating high-performance liquid chromatography (HPLC) method for the simultaneous determination of Gefitinib and its critical process-related impurity, N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine, hereafter referred to as Impurity 2 . This impurity is a positional isomer of Gefitinib and its separation is essential for accurate purity assessment. The method described herein is based on established analytical principles and is suitable for routine quality control and stability studies.

Gefitinib's Mechanism of Action: EGFR Signaling Pathway

Gefitinib exerts its therapeutic effect by inhibiting the EGFR signaling cascade. Under normal physiological conditions, the binding of ligands such as epidermal growth factor (EGF) to EGFR triggers receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This phosphorylation initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-Akt pathways, which are crucial for cell proliferation, survival, and differentiation. In cancer cells with activating EGFR mutations, this pathway is often constitutively active, leading to uncontrolled cell growth. Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling, ultimately leading to an inhibition of tumor cell proliferation and survival.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF Ligand EGFR EGFR EGF->EGFR Binds TKD Tyrosine Kinase Domain ADP ADP TKD->ADP P P TKD->P ATP ATP ATP->TKD Phosphorylation RAS RAS P->RAS PI3K PI3K P->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Gefitinib Gefitinib Gefitinib->TKD Inhibits

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Protocols

This section provides a detailed protocol for the stability-indicating HPLC assay of Gefitinib, including the necessary materials, equipment, and procedures for sample preparation and analysis.

Materials and Equipment
  • Reference Standards: Gefitinib and Impurity 2 (N-(4-chloro-3-fluorophenyl)-7-methoxy-6-(3-morpholinopropoxy)quinazolin-4-amine) of known purity.

  • Reagents: Acetonitrile (HPLC grade), Ammonium acetate (AR grade), Water (HPLC grade), Hydrochloric acid (AR grade), Sodium hydroxide (AR grade), Hydrogen peroxide (30%, AR grade).

  • Instrumentation: A gradient HPLC system with a UV detector, such as an Agilent 1200 series or equivalent, equipped with a data acquisition and processing system (e.g., Empower 2 software).

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.

  • pH meter, analytical balance, volumetric flasks, pipettes, and syringes with 0.45 µm nylon filters.

Chromatographic Conditions
ParameterCondition
Mobile Phase A: 130 mM Ammonium acetate (pH 5.0, adjusted with acetic acid) B: Acetonitrile
Gradient Program Isocratic: 63% A and 37% B
Flow Rate 1.0 mL/min
Column Temperature Ambient
Detection UV at 260 nm
Injection Volume 10 µL
Diluent Mobile Phase
Preparation of Solutions
  • Standard Stock Solution of Gefitinib (1000 µg/mL): Accurately weigh about 25 mg of Gefitinib reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Standard Stock Solution of Impurity 2 (1000 µg/mL): Accurately weigh about 25 mg of Impurity 2 reference standard and transfer it to a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Spiked Standard Solution (for system suitability and specificity): Prepare a solution containing 100 µg/mL of Gefitinib and 1 µg/mL of Impurity 2 by appropriate dilutions of the stock solutions with the diluent.

Forced Degradation Studies

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. A stock solution of Gefitinib (1000 µg/mL) was used for these studies.

  • Acid Hydrolysis: To 1 mL of Gefitinib stock solution, add 1 mL of 1N HCl. Keep the solution at 65°C for 2 hours. After cooling, neutralize the solution with 1N NaOH and dilute to a final concentration of 100 µg/mL with the diluent.

  • Base Hydrolysis: To 1 mL of Gefitinib stock solution, add 1 mL of 1N NaOH. Keep the solution at 65°C for 2 hours. After cooling, neutralize the solution with 1N HCl and dilute to a final concentration of 100 µg/mL with the diluent.

  • Oxidative Degradation: To 1 mL of Gefitinib stock solution, add 1 mL of 6% H₂O₂. Keep the solution at room temperature for 2 hours. Dilute to a final concentration of 100 µg/mL with the diluent.

  • Thermal Degradation: Spread a thin layer of Gefitinib powder in a petri dish and place it in a hot air oven at 65°C for 24 hours. After exposure, prepare a 100 µg/mL solution in the diluent.

  • Photolytic Degradation: Expose a 100 µg/mL solution of Gefitinib to UV light (254 nm) for 24 hours.

Workflow for Stability-Indicating Assay

The following diagram illustrates the overall workflow for performing the stability-indicating assay of Gefitinib.

Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (Gefitinib & Impurity 2) hplc Inject into HPLC System prep_std->hplc prep_sample Prepare Sample Solution prep_sample->hplc stress_acid Acid Hydrolysis stress_acid->hplc stress_base Base Hydrolysis stress_base->hplc stress_ox Oxidation stress_ox->hplc stress_therm Thermal stress_therm->hplc stress_photo Photolytic stress_photo->hplc acquire Acquire Chromatograms hplc->acquire integrate Integrate Peaks acquire->integrate calculate Calculate Purity & Degradation integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for the stability-indicating assay of Gefitinib.

Results and Data Presentation

The developed HPLC method was validated for specificity, linearity, precision, and accuracy as per ICH guidelines. The method was found to be specific for the determination of Gefitinib in the presence of Impurity 2 and its degradation products.

Forced Degradation Results

The results of the forced degradation studies are summarized in the table below. The percentage degradation was calculated by comparing the peak area of Gefitinib in the stressed samples with that of an unstressed standard solution.

Stress Condition% Degradation of GefitinibObservations
Acid Hydrolysis ~10-15%Significant degradation observed with the formation of well-separated degradant peaks.
Base Hydrolysis ~8-12%Moderate degradation with distinct degradation products.
Oxidative Degradation ~15-20%Gefitinib is highly susceptible to oxidation, leading to multiple degradants.
Thermal Degradation < 2%Gefitinib is relatively stable to dry heat.
Photolytic Degradation < 3%Minor degradation observed upon exposure to UV light.

Note: The exact degradation percentages may vary depending on the specific experimental conditions.

Conclusion

The described HPLC method is simple, specific, and stability-indicating for the determination of Gefitinib and its positional isomer, Impurity 2. The method effectively separates the main drug from its degradation products and the specified impurity, making it suitable for routine quality control analysis and stability studies of Gefitinib in bulk drug and pharmaceutical formulations. The forced degradation studies confirm that the method can be used to monitor the stability of Gefitinib under various stress conditions.

Application Notes & Protocols for the Quantification of Gefitinib Impurity 2 in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gefitinib is an anilinoquinazoline compound used in the treatment of non-small cell lung cancer. As with any active pharmaceutical ingredient (API), the purity of the bulk drug substance is a critical quality attribute. Process-related impurities and degradation products must be identified and quantified to ensure the safety and efficacy of the final drug product. This document provides detailed application notes and protocols for the quantification of a key potential impurity, Gefitinib Impurity 2, in Gefitinib bulk drug substance using a validated High-Performance Liquid Chromatography (HPLC) method.

This compound, identified as 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (CAS No: 675126-26-8), is a potential process-related impurity that requires careful monitoring.[1] The methods outlined below are based on established and validated analytical procedures for Gefitinib and its related substances.[2][3]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

This protocol describes a Reverse-Phase HPLC (RP-HPLC) method for the separation and quantification of Gefitinib and its impurities, including Impurity 2.

1.1. Instrumentation

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[2]

1.2. Chemicals and Reagents

  • Gefitinib Reference Standard

  • This compound Reference Standard

  • Acetonitrile (HPLC grade)

  • Ammonium Acetate (Analytical grade)

  • Water (HPLC grade)

  • Orthophosphoric acid (for pH adjustment)

1.3. Chromatographic Conditions

ParameterCondition
Column Inertsil ODS-3V, 250 x 4.6 mm, 5 µm[2][3]
Mobile Phase 130 mM Ammonium Acetate : Acetonitrile (63:37, v/v), pH adjusted to 5.0 with Orthophosphoric acid[2]
Flow Rate 1.0 mL/min
Column Temperature 50°C
Detection Wavelength 300 nm
Injection Volume 10 µL

1.4. Preparation of Solutions

  • Diluent: A mixture of acetonitrile and water in a 70:30 v/v ratio.

  • Standard Stock Solution (Gefitinib): Accurately weigh and dissolve 10 mg of Gefitinib Reference Standard in 10 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Standard Stock Solution (Impurity 2): Accurately weigh and dissolve 10 mg of this compound Reference Standard in 10 mL of diluent to obtain a concentration of 1000 µg/mL.

  • Spiked Standard Solution: Prepare a solution containing a known concentration of Gefitinib (e.g., 1000 µg/mL) and spike it with Impurity 2 at a concentration relevant to the specification limit (e.g., 0.15%).

  • Sample Solution: Accurately weigh and dissolve an appropriate amount of the Gefitinib bulk drug substance in the diluent to obtain a final concentration of 1000 µg/mL.

1.5. System Suitability

Before sample analysis, the chromatographic system must pass the system suitability test. Inject the Spiked Standard Solution and evaluate the following parameters:

ParameterAcceptance Criteria
Resolution Resolution between Gefitinib and Impurity 2 peaks should be greater than 2.0.
Tailing Factor Tailing factor for the Gefitinib and Impurity 2 peaks should be less than 2.0.
Theoretical Plates Theoretical plates for the Gefitinib and Impurity 2 peaks should be greater than 2000.
% RSD of Peak Areas The relative standard deviation of six replicate injections should be not more than 2.0%.

1.6. Analysis Procedure

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the Spiked Standard Solution to verify system suitability.

  • Inject the Sample Solution in duplicate.

  • Calculate the amount of Impurity 2 in the sample using the following formula:

Data Presentation

The following tables summarize the quantitative data typically generated during the validation of such an analytical method.

Table 1: Linearity Data for this compound

Concentration (µg/mL)Peak Area
0.1(Example Value)
0.5(Example Value)
1.0(Example Value)
1.5(Example Value)
2.0(Example Value)
Correlation Coefficient (r²) > 0.999

Table 2: Accuracy and Precision Data for this compound

Concentration LevelAmount Spiked (µg/mL)Amount Recovered (µg/mL)% Recovery% RSD (Intra-day, n=3)% RSD (Inter-day, n=3)
LOQ0.1(Example Value)95.0 - 105.0< 5.0< 5.0
100%1.0(Example Value)98.0 - 102.0< 2.0< 2.0
150%1.5(Example Value)98.0 - 102.0< 2.0< 2.0

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (µg/mL)LOQ (µg/mL)
This compound0.012 - 0.033[2][3]0.04 - 0.10[2][3]

Mandatory Visualizations

Diagram 1: Experimental Workflow for Quantification of this compound

G cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_std Prepare Standard Solutions (Gefitinib & Impurity 2) sys_suit System Suitability Test (Spiked Standard) prep_std->sys_suit prep_sample Prepare Sample Solution (Bulk Drug Substance) analysis Sample Analysis prep_sample->analysis prep_mobile Prepare Mobile Phase equilibration System Equilibration prep_mobile->equilibration equilibration->sys_suit sys_suit->analysis If Passes integration Peak Integration analysis->integration calculation Quantification of Impurity 2 integration->calculation report Final Report calculation->report G Gefitinib Gefitinib (Active Pharmaceutical Ingredient) BulkDrug Bulk Drug Substance Gefitinib->BulkDrug Impurity2 This compound (Process-Related Impurity) Impurity2->BulkDrug present as impurity QC Quality Control (HPLC Analysis) BulkDrug->QC Synthesis Synthesis Process Synthesis->Gefitinib Synthesis->Impurity2 by-product QC->BulkDrug Release/Reject

References

Application Note: The Use of Gefitinib Impurity 2 as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a targeted therapy used in the treatment of non-small cell lung cancer that selectively inhibits the epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] The control of impurities in pharmaceutical manufacturing is a critical aspect of ensuring the safety and efficacy of the final drug product. Regulatory bodies require that impurities be identified, quantified, and controlled within acceptable limits. The use of well-characterized impurity reference standards is essential for the validation of analytical methods used for this purpose. This application note details the use of Gefitinib Impurity 2 as a reference standard for the analytical quality control of Gefitinib.

This compound: Properties and Specifications

This compound is a known process-related impurity of Gefitinib.[3] Its chemical and physical properties are summarized in the table below. This information is crucial for its proper handling, storage, and use as a reference standard.

Table 1: Chemical and Physical Properties of this compound

PropertyValueReference
Chemical Name 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile[4][5]
CAS Number 675126-26-8[4][5]
Molecular Formula C₁₅H₁₉N₃O₅[4][5][6]
Molecular Weight 321.33 g/mol [6]
Appearance White to off-white solid[7]
Purity (by HPLC) ≥99.0%[7]
Solubility Soluble in DMSO and Methanol[4]
Storage Conditions 2-8°C, protected from light[4]

Experimental Protocols

The following protocols describe the use of this compound as a reference standard for the identification and quantification of this impurity in Gefitinib drug substances and products using High-Performance Liquid Chromatography (HPLC).

Preparation of Standard and Sample Solutions

Objective: To prepare accurate concentrations of the reference standard and the sample for HPLC analysis.

Materials:

  • This compound Reference Standard

  • Gefitinib Active Pharmaceutical Ingredient (API) or Drug Product

  • HPLC-grade Acetonitrile

  • HPLC-grade Methanol

  • Ammonium Acetate

  • Purified water (e.g., Milli-Q)

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Analytical balance

Procedure:

  • Diluent Preparation: Prepare a suitable diluent for dissolving the standard and sample. A common diluent for Gefitinib and its impurities is a mixture of acetonitrile and water (e.g., 50:50 v/v).

  • Reference Standard Stock Solution (Stock A):

    • Accurately weigh approximately 5 mg of this compound Reference Standard into a 50 mL volumetric flask.

    • Dissolve the standard in a small amount of methanol and then dilute to volume with the diluent. Mix thoroughly. This yields a stock solution of approximately 100 µg/mL.

  • Working Reference Standard Solution (Standard B):

    • Pipette 1.0 mL of Stock A into a 10 mL volumetric flask and dilute to volume with the diluent. Mix thoroughly. This yields a working standard solution of approximately 10 µg/mL.

  • Sample Solution:

    • Accurately weigh an amount of Gefitinib API or powdered drug product equivalent to 50 mg of Gefitinib into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 15 minutes to dissolve.

    • Allow the solution to cool to room temperature and then dilute to volume with the diluent. Mix thoroughly. This yields a sample solution with a Gefitinib concentration of approximately 1000 µg/mL.

HPLC Method for Impurity Profiling

Objective: To separate and quantify this compound from the Gefitinib main peak and other potential impurities.

Table 2: HPLC Method Parameters

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column
Mobile Phase A: 10 mM Ammonium Acetate in water (pH adjusted to 5.0 with acetic acid)B: Acetonitrile
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 254 nm
Injection Volume 10 µL
System Suitability

Objective: To ensure the HPLC system is performing adequately for the analysis.

Procedure:

  • Inject the diluent (blank) to ensure no interfering peaks are present.

  • Inject the Working Reference Standard Solution (Standard B) five times.

  • Calculate the relative standard deviation (RSD) for the peak area and retention time of this compound. The RSD should be ≤ 2.0%.

  • The tailing factor for the this compound peak should be ≤ 2.0.

  • The theoretical plates for the this compound peak should be ≥ 2000.

Data Analysis and Quantification

Objective: To calculate the amount of this compound in the sample.

Procedure:

  • Inject the Sample Solution.

  • Identify the peak corresponding to this compound in the sample chromatogram by comparing its retention time with that of the Working Reference Standard Solution.

  • Calculate the percentage of this compound in the sample using the following formula:

    Where:

    • Area_Impurity_Sample is the peak area of this compound in the sample chromatogram.

    • Area_Standard is the average peak area of this compound from the system suitability injections.

    • Conc_Standard is the concentration of this compound in the Working Reference Standard Solution (in µg/mL).

    • Conc_Sample is the concentration of Gefitinib in the Sample Solution (in µg/mL).

Visualizations

Gefitinib Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways involved in cell proliferation and survival.[1][2]

Gefitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR EGFR_dimer EGFR Dimerization & Autophosphorylation EGFR->EGFR_dimer Gefitinib Gefitinib Gefitinib->EGFR_dimer ATP ATP ATP->EGFR_dimer P ADP ADP RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT AKT->Proliferation EGFR_dimer->ADP EGFR_dimer->RAS EGFR_dimer->PI3K

Caption: Gefitinib inhibits EGFR signaling.

Experimental Workflow

The following diagram illustrates the workflow for using this compound as a reference standard in an analytical laboratory.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Receive & Verify Reference Standard B Prepare Diluent A->B C Prepare Standard & Sample Solutions B->C D HPLC System Setup C->D E System Suitability Testing D->E F Sample Analysis E->F If Suitability Passes G Chromatogram Integration F->G H Quantification of Impurity G->H I Reporting H->I

Caption: Workflow for reference standard use.

Conclusion

This compound is a critical reference standard for the quality control of Gefitinib. Its use in validated analytical methods, such as the HPLC protocol described, allows for the accurate identification and quantification of this impurity, ensuring that the drug substance and product meet the stringent purity requirements set by regulatory authorities. Adherence to the detailed protocols and system suitability criteria is paramount for obtaining reliable and reproducible results.

References

Application Note and Protocol for the Preparation of Gefitinib Impurity 2 Standard Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the preparation of a standard solution of Gefitinib impurity 2. This standard solution is critical for the accurate quantification of this impurity in Gefitinib drug substances and products, ensuring their quality, safety, and efficacy. The protocol is intended for use in analytical development, quality control, and research laboratories.

Introduction

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, used in the treatment of certain types of non-small cell lung cancer. As with any pharmaceutical compound, the presence of impurities must be carefully monitored and controlled. This compound, chemically known as 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile[1][2][3][4], is a process-related impurity that may arise during the synthesis of Gefitinib. Accurate quantification of this impurity is essential for ensuring that the final drug product meets the stringent purity requirements set by regulatory authorities. This is typically achieved using chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), which necessitate the use of a well-characterized standard solution of the impurity.

This application note describes a reliable and reproducible protocol for the preparation of a standard stock solution and subsequent working solutions of this compound.

Data Summary

The following table summarizes the key quantitative data for the preparation of a typical standard solution of this compound.

ParameterValueNotes
Chemical Name4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrileThis is the recognized chemical name for this compound.[1][2][3][4]
Molecular FormulaC₁₅H₁₉N₃O₅[1]
Molecular Weight321.33 g/mol [1]
Primary Stock Solution
Standard Substance Purity>95%Use a well-characterized reference standard with a certificate of analysis. The exact purity should be used for concentration calculations.
Weighing Amount10.0 mg (accurately weighed)Use a calibrated analytical balance. The actual weight should be recorded to four decimal places.
SolventAcetonitrileAcetonitrile is a common solvent for Gefitinib and its impurities in analytical methods.[5][6] DMSO can also be used for initial dissolution if needed.[7][8]
Volumetric Flask Volume10.0 mLUse a Class A volumetric flask.
Final Concentration~1000 µg/mL (1 mg/mL)The exact concentration must be calculated based on the actual weight and purity of the reference standard.
Working Standard Solution
Dilution from Stock1.0 mL of Primary Stock SolutionUse a calibrated Class A volumetric pipette.
DiluentMobile Phase or Acetonitrile:Water (50:50)The diluent should ideally match the mobile phase of the analytical method to avoid peak distortion.[9]
Final Volume10.0 mLUse a Class A volumetric flask.
Final Concentration~100 µg/mLThis is a typical concentration for a working standard, but it should be adjusted based on the expected level of the impurity and the sensitivity of the analytical method.

Experimental Protocol

This protocol details the steps for preparing a primary stock solution and a working standard solution of this compound.

Materials and Equipment
  • This compound reference standard (purity >95%)

  • Acetonitrile (HPLC grade or equivalent)

  • Dimethyl sulfoxide (DMSO, optional, spectroscopic grade or equivalent)

  • Purified water (Type I or equivalent)

  • Analytical balance (readable to 0.0001 g)

  • 10 mL Class A volumetric flasks (2)

  • 1.0 mL Class A volumetric pipette

  • Pipette bulb or filler

  • Spatula

  • Weighing paper or boat

  • Beaker

  • Ultrasonic bath

  • Appropriate personal protective equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • Handle this compound in a well-ventilated area or a fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound before handling.

Procedure

Part 1: Preparation of Primary Stock Solution (Concentration: ~1000 µg/mL)

  • Weighing: Accurately weigh approximately 10.0 mg of the this compound reference standard onto a weighing paper or boat using a calibrated analytical balance. Record the exact weight.

  • Transfer: Carefully transfer the weighed powder into a clean, dry 10 mL Class A volumetric flask. Ensure complete transfer by gently tapping the weighing paper.

  • Dissolution: Add approximately 5-7 mL of acetonitrile to the volumetric flask. If solubility is an issue, a small amount of DMSO (e.g., 100-200 µL) can be used to initially wet and dissolve the solid before adding the acetonitrile.

  • Sonication: Place the flask in an ultrasonic bath for 5-10 minutes to ensure the complete dissolution of the solid. Visually inspect the solution to confirm that no solid particles remain.

  • Dilution to Volume: Allow the solution to return to room temperature. Then, carefully add acetonitrile to the flask until the bottom of the meniscus is level with the calibration mark.

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure the solution is homogeneous.

  • Labeling and Storage: Label the flask clearly with the name of the compound, the calculated concentration, the preparation date, and the solvent used. Store the solution under appropriate conditions as recommended by the reference standard supplier, typically at 2-8°C and protected from light.

Part 2: Preparation of Working Standard Solution (Concentration: ~100 µg/mL)

  • Pipetting: Using a calibrated 1.0 mL Class A volumetric pipette, transfer 1.0 mL of the Primary Stock Solution into a 10 mL Class A volumetric flask.

  • Dilution: Dilute to the mark with the chosen diluent (e.g., mobile phase or acetonitrile:water 50:50).

  • Homogenization: Cap the flask and invert it at least 10-15 times to ensure thorough mixing.

  • Labeling: Label the working standard solution with the compound name, concentration, preparation date, and diluent. This solution is typically prepared fresh for each analytical run.

Visualizations

Experimental Workflow for Standard Solution Preparation

G cluster_stock Primary Stock Solution Preparation (~1000 µg/mL) cluster_working Working Standard Solution Preparation (~100 µg/mL) weigh 1. Weigh 10 mg of This compound transfer 2. Transfer to 10 mL Volumetric Flask weigh->transfer dissolve 3. Add ~7 mL Acetonitrile & Sonicate to Dissolve transfer->dissolve dilute_stock 4. Dilute to Volume with Acetonitrile dissolve->dilute_stock mix_stock 5. Mix Thoroughly dilute_stock->mix_stock store 6. Label and Store mix_stock->store pipette 1. Pipette 1.0 mL of Primary Stock Solution store->pipette Use for Dilution transfer_working 2. Transfer to 10 mL Volumetric Flask pipette->transfer_working dilute_working 3. Dilute to Volume with Diluent transfer_working->dilute_working mix_working 4. Mix Thoroughly dilute_working->mix_working use 5. Use for Analysis mix_working->use

Caption: Workflow for preparing this compound standard solutions.

Role of Standard Solution in Analytical Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing standard_prep Standard Solution Preparation hplc HPLC Analysis standard_prep->hplc sample_prep Sample Solution Preparation sample_prep->hplc calibration Generate Calibration Curve hplc->calibration quantification Quantify Impurity in Sample hplc->quantification calibration->quantification Use for Calculation

Caption: Role of the standard solution in a typical HPLC analytical workflow.

References

Application Note: Chromatographic Analysis of Gefitinib Impurity 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gefitinib is a targeted therapy used in the treatment of certain types of non-small cell lung cancer. It functions as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, blocking downstream signaling pathways involved in cancer cell proliferation and survival.[1][2][3] During the synthesis and storage of Gefitinib, various process-related and degradation impurities can arise, which must be carefully monitored and controlled to ensure the safety and efficacy of the drug product. This application note provides a detailed protocol for the analysis of Gefitinib and its related impurities, with a specific focus on a known process-related impurity, referred to as Impurity 2. The method described is a stability-indicating reverse-phase high-performance liquid chromatography (RP-HPLC) technique.

Chemical Information

CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )
Gefitinib N-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amineC₂₂H₂₄ClFN₄O₃446.90
Impurity 2 N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineC₁₆H₁₃ClFN₃O₂333.75[4]

Chromatographic Conditions for Analysis

A robust RP-HPLC method has been developed for the simultaneous separation and quantification of Gefitinib and its process-related impurities.[5][6]

ParameterCondition
Instrument High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.
Column Inertsil ODS-3V (250 x 4.6 mm i.d.; particle size 5 µm)[5][6]
Mobile Phase 130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), pH adjusted to 5.0 with acetic acid[5][6]
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C
Detection Wavelength 260 nm[7]
Injection Volume 10 µL
Run Time Approximately 20 minutes

Experimental Protocol

Reagents and Materials
  • Acetonitrile (HPLC grade)

  • Ammonium acetate (Analytical grade)

  • Acetic acid (Analytical grade)

  • Water (HPLC grade)

  • Gefitinib reference standard

  • Gefitinib Impurity 2 reference standard

  • 0.45 µm nylon filter

Preparation of Mobile Phase
  • Prepare a 130 mM solution of ammonium acetate in HPLC-grade water.

  • Mix the ammonium acetate solution with acetonitrile in a 63:37 (v/v) ratio.

  • Adjust the pH of the mixture to 5.0 using acetic acid.

  • Filter the mobile phase through a 0.45 µm nylon filter and degas prior to use.

Preparation of Standard Solutions
  • Gefitinib Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve an appropriate amount of Gefitinib reference standard in the mobile phase.

  • Impurity 2 Standard Stock Solution (100 µg/mL): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase.

  • Working Standard Solution: Prepare a working standard solution by diluting the stock solutions with the mobile phase to obtain a final concentration of 100 µg/mL of Gefitinib and 1 µg/mL of Impurity 2.

Preparation of Sample Solution
  • Accurately weigh and dissolve a suitable amount of the Gefitinib bulk drug or crushed tablet powder in the mobile phase to obtain a final concentration of 1000 µg/mL.

  • Sonicate for 15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm syringe filter before injection.

System Suitability

To ensure the chromatographic system is suitable for the intended analysis, inject the working standard solution six times. The system suitability parameters should meet the following criteria:

ParameterAcceptance Criteria
Tailing Factor (Asymmetry Factor) ≤ 2.0
Theoretical Plates ≥ 2000
% RSD of Peak Areas (n=6) ≤ 2.0%
Resolution between Gefitinib and Impurity 2 ≥ 2.0
Analysis Procedure
  • Inject the blank (mobile phase), standard, and sample solutions into the HPLC system.

  • Record the chromatograms and integrate the peak areas.

  • Identify the peaks of Gefitinib and Impurity 2 in the sample chromatogram by comparing the retention times with those of the standards.

Calculation

The amount of Impurity 2 in the sample can be calculated using the following formula:

Method Validation Data

The described method has been validated according to ICH guidelines, demonstrating its specificity, linearity, accuracy, and precision.[5][8]

ParameterResult
Linearity (Impurity 2) 0.1 - 2.0 µg/mL (Correlation coefficient > 0.999)[5]
LOD (Impurity 2) 0.012 - 0.033 µg/mL[5][6]
LOQ (Impurity 2) 0.04 - 0.10 µg/mL[5][6]
Accuracy (Recovery) 95.99 - 100.55%[5][6]
Precision (%RSD) < 3%[5][6]

Signaling Pathway and Experimental Workflow

Gefitinib Mechanism of Action

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase.[1] EGFR is a transmembrane receptor that, upon binding to ligands such as EGF, dimerizes and autophosphorylates its tyrosine kinase domain. This phosphorylation event initiates several downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and differentiation.[1][9] Gefitinib competitively binds to the ATP-binding site of the EGFR tyrosine kinase domain, inhibiting its activity and blocking the downstream signaling pathways, ultimately leading to reduced tumor growth and induction of apoptosis.[1][3]

Gefitinib_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates EGF EGF EGF->EGFR Binds Gefitinib Gefitinib Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: Gefitinib inhibits the EGFR signaling pathway.

Experimental Workflow for Impurity Analysis

The following diagram illustrates the key steps in the chromatographic analysis of this compound.

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing MobilePhase Mobile Phase Preparation HPLC_Analysis HPLC Analysis MobilePhase->HPLC_Analysis StandardPrep Standard Solution Preparation SystemSuitability System Suitability Test StandardPrep->SystemSuitability SamplePrep Sample Solution Preparation SamplePrep->HPLC_Analysis SystemSuitability->HPLC_Analysis Chromatogram Chromatogram Acquisition HPLC_Analysis->Chromatogram PeakIntegration Peak Integration & Identification Chromatogram->PeakIntegration Calculation Quantification of Impurity 2 PeakIntegration->Calculation

Caption: Workflow for this compound analysis.

References

Application Notes and Protocols for Forced Degradation Studies of Gefitinib

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the forced degradation of Gefitinib, an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in cancer therapy. The protocols outlined below are designed to help researchers understand the degradation pathways of Gefitinib under various stress conditions and to identify and quantify the resulting impurities. A significant focus is placed on the conditions leading to the formation of known degradation products.

Introduction to Forced Degradation of Gefitinib

Forced degradation studies are essential in the development of pharmaceuticals to establish the intrinsic stability of a drug substance, to elucidate its degradation pathways, and to develop stability-indicating analytical methods. Gefitinib, with the chemical name N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine, is susceptible to degradation under several stress conditions, including hydrolysis, oxidation, and photolysis.[1][2][3][4][5]

It is important to note that the term "impurity 2" is not a universally recognized specific degradation product of Gefitinib. Literature and supplier catalogs use this designation for different process-related impurities, which are byproducts of the manufacturing process rather than products of degradation. This document will address the formation of key degradation products observed in forced degradation studies and will also provide information on commonly cited process-related impurities, some of which have been labeled as "impurity 2" in specific contexts.

Key Degradation Pathways

Gefitinib demonstrates notable degradation under acidic, basic, and oxidative stress conditions.[1][2][3] It is relatively stable under thermal and photolytic stress.[4] The primary degradation product formed under oxidative conditions is the Gefitinib N-Oxide.

Experimental Protocols

The following are detailed protocols for conducting forced degradation studies on Gefitinib.

Preparation of Stock and Working Solutions
  • Gefitinib Stock Solution (1 mg/mL): Accurately weigh 10 mg of Gefitinib and transfer it to a 10 mL volumetric flask. Dissolve in a suitable diluent (e.g., a mixture of acetonitrile and water) and make up the volume. This stock solution is used for all stress studies.

  • Working Solution (100 µg/mL): Dilute the stock solution appropriately to achieve a concentration of 100 µg/mL for analysis.

Forced Degradation Procedures

a) Acidic Hydrolysis

  • To 1 mL of Gefitinib stock solution (1 mg/mL), add 1 mL of 1 N HCl.

  • Reflux the mixture at 65-80°C for 2-8 hours.[1][2]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 1 N NaOH.

  • Dilute the neutralized solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Inject the sample into the HPLC system for analysis.

b) Basic Hydrolysis

  • To 1 mL of Gefitinib stock solution (1 mg/mL), add 1 mL of 1 N NaOH.

  • Reflux the mixture at 65-80°C for 2-8 hours.[1][2]

  • After the specified time, cool the solution to room temperature.

  • Neutralize the solution with an equivalent amount of 1 N HCl.

  • Dilute the neutralized solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Inject the sample into the HPLC system for analysis.

c) Oxidative Degradation

  • To 1 mL of Gefitinib stock solution (1 mg/mL), add 1 mL of 3-30% hydrogen peroxide (H₂O₂).[1][2]

  • Keep the solution at room temperature or heat at 65°C for 2-24 hours.[1]

  • After the specified time, dilute the solution with the mobile phase to a final concentration of approximately 100 µg/mL.

  • Inject the sample into the HPLC system for analysis. The primary degradation product expected is Gefitinib N-Oxide.

d) Thermal Degradation

  • Place the solid Gefitinib drug substance in a hot air oven maintained at 65°C for 24 hours.[1]

  • Alternatively, reflux a solution of Gefitinib (1 mg/mL) at 60°C for 6 hours.

  • After exposure, prepare a 100 µg/mL solution in the mobile phase.

  • Inject the sample into the HPLC system for analysis.

e) Photolytic Degradation

  • Expose a solution of Gefitinib (1 mg/mL) to UV light (254 nm) or a combination of UV and visible light in a photostability chamber.

  • After a suitable duration (e.g., 24 hours), prepare a 100 µg/mL solution in the mobile phase.

  • Inject the sample into the HPLC system for analysis.

Analytical Method for Separation and Quantification

A validated stability-indicating HPLC method is crucial for separating Gefitinib from its degradation products.

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A reverse-phase C8 or C18 column (e.g., Inertsil C8, 250 mm x 4.6 mm, 5 µm).[1]

  • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., 50 mM ammonium acetate) and an organic solvent (e.g., acetonitrile).[1]

  • Flow Rate: Typically 1.0 mL/min.[1]

  • Detection Wavelength: 250 nm or 300 nm.[1]

  • Column Temperature: 50°C.[1]

Data Presentation

The results of the forced degradation studies should be summarized to show the percentage of degradation of Gefitinib and the formation of impurities under different stress conditions.

Stress ConditionReagent/ConditionDurationTemperature% Degradation of GefitinibMajor Degradation Products Formed
Acidic Hydrolysis 1 N HCl2 hours65°CSignificantDegradation products observed
Basic Hydrolysis 1 N NaOH2 hours65°CSignificantDegradation products observed
Oxidative Degradation 6% H₂O₂2 hoursRoom TempSignificantGefitinib N-Oxide
Thermal Degradation Solid State24 hours65°CStableNo significant degradation
Neutral Hydrolysis Water2 hours65°CSignificantDegradation products observed

Note: The exact percentage of degradation will vary depending on the precise experimental conditions.

Discussion on "Impurity 2"

As previously mentioned, "impurity 2" is not a standardized term for a Gefitinib degradant. Different sources identify it as a process-related impurity. These are substances that are formed during the synthesis of the drug and are not typically generated during degradation. Below are some compounds that have been referred to as "Gefitinib Impurity 2":

  • Ethyl-4-methoxy-6-nitro-3-[3-(4-morpholinyl) propoxy] benzoate [1]

  • N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS: 153437-78-6)[]

  • 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile (CAS: 675126-26-8)[7][8]

It is crucial for researchers to identify impurities based on their chemical structure and analytical data (e.g., mass spectrometry, NMR) rather than relying on ambiguous nomenclature.

Visualizations

Gefitinib Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling pathways involved in cell proliferation and survival.[][9][10]

Gefitinib_Signaling_Pathway EGF EGF / TGF-α EGFR EGFR EGF->EGFR Binds to P Autophosphorylation EGFR->P Dimerization & Activation Gefitinib Gefitinib Gefitinib->P Inhibits RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway P->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway P->PI3K_AKT JAK_STAT JAK-STAT Pathway P->JAK_STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation

Caption: Gefitinib inhibits EGFR signaling pathways.

Forced Degradation Experimental Workflow

The following diagram illustrates the general workflow for conducting forced degradation studies of Gefitinib.

Forced_Degradation_Workflow start Gefitinib Bulk Drug stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress neutralize Neutralization (for Acid/Base Hydrolysis) stress->neutralize dilute Dilution to Working Concentration stress->dilute neutralize->dilute hplc HPLC Analysis dilute->hplc data Data Analysis: - % Degradation - Impurity Profiling hplc->data identify Impurity Identification (MS, NMR) data->identify

Caption: Workflow for Gefitinib forced degradation studies.

Conclusion

The forced degradation of Gefitinib primarily occurs under hydrolytic (acidic and basic) and oxidative conditions. The main oxidative degradation product is Gefitinib N-Oxide. The term "impurity 2" is ambiguous and generally refers to process-related impurities rather than degradation products. A validated stability-indicating HPLC method is essential for accurately assessing the stability of Gefitinib and quantifying its impurities. The protocols and information provided herein serve as a comprehensive guide for researchers involved in the stability testing of Gefitinib.

References

Troubleshooting & Optimization

Troubleshooting peak tailing for Gefitinib impurity 2 in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the HPLC analysis of Gefitinib and its impurities, with a specific focus on peak tailing observed for Gefitinib impurity 2.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of peak tailing for Gefitinib and its impurities in reverse-phase HPLC?

Peak tailing for basic compounds like Gefitinib and its impurities is frequently caused by secondary interactions between the analytes and residual silanol groups on the silica-based stationary phase of the HPLC column.[1][2][3] These silanol groups can be acidic and interact with the basic nitrogen atoms in the Gefitinib molecule and its impurities, leading to a secondary retention mechanism that results in asymmetrical peak shapes.[2][]

Q2: I am observing significant peak tailing specifically for this compound. What are the likely reasons?

This compound, identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS: 153437-78-6), is a basic compound.[][5][6] The peak tailing for this specific impurity is likely due to one or a combination of the following factors:

  • Silanol Interactions: Strong interactions between the basic amine groups on the impurity and acidic silanol groups on the column's stationary phase.[1][2]

  • Mobile Phase pH: If the mobile phase pH is close to the pKa of the impurity, the molecule can exist in both ionized and non-ionized forms, leading to peak broadening and tailing.[1][7] For Gefitinib, the pKa values are 5.28 and 7.17; the impurity is expected to have a similar pKa.

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[5]

  • Column Degradation: A decline in column performance due to loss of stationary phase or contamination can expose more active silanol sites.[5]

Q3: How can I reduce or eliminate peak tailing for this compound?

Several strategies can be employed to mitigate peak tailing:

  • Adjust Mobile Phase pH: Lowering the mobile phase pH (typically to between 2 and 3) will protonate the silanol groups, reducing their interaction with the protonated basic analyte.[][5]

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and maintain a consistent pH.[2]

  • Use a Modern, End-Capped Column: Columns with advanced end-capping or those with a different stationary phase chemistry (e.g., hybrid particles) are designed to minimize exposed silanol groups.[1][]

  • Add a Competing Base: Introducing a small amount of a competing base, such as triethylamine (TEA), to the mobile phase can saturate the active silanol sites.

  • Optimize Organic Modifier: The choice and concentration of the organic solvent (e.g., acetonitrile vs. methanol) can influence peak shape.[8]

Troubleshooting Guide

This guide provides a systematic approach to troubleshooting peak tailing for this compound.

Step 1: Initial Assessment

Before making any changes, it is crucial to confirm the problem and check the overall system health.

ParameterCheckPossible Cause if Out of Specification
Peak Asymmetry Calculate the asymmetry factor (As) or tailing factor (Tf). A value > 1.2 indicates tailing.Secondary retention mechanisms, column issues.
System Suitability Verify that all system suitability parameters (e.g., resolution, theoretical plates) meet the method's requirements.System-wide problem (e.g., leaks, pump issues).
Column History Review the column's age, number of injections, and previous applications.Column degradation or contamination.
Step 2: Method and Mobile Phase Optimization

If the system is functioning correctly, focus on the analytical method parameters.

Parameter to AdjustRecommended ActionExpected Outcome
Mobile Phase pH Lower the pH of the aqueous portion of the mobile phase to 2.5-3.5 using an appropriate acid (e.g., formic acid, phosphoric acid).Protonation of silanol groups, leading to reduced secondary interactions and improved peak symmetry.[2]
Buffer Strength Increase the concentration of the buffer (e.g., ammonium acetate, phosphate buffer) to 20-50 mM.Better masking of silanol groups and more stable pH.[2]
Organic Modifier If using methanol, consider switching to acetonitrile, as it can sometimes provide better peak shapes for basic compounds. Adjust the gradient profile as needed.Altered selectivity and potentially sharper peaks.
Step 3: Column and Hardware Evaluation

If mobile phase adjustments do not resolve the issue, investigate the column and HPLC hardware.

ComponentTroubleshooting StepAction
Column Test with a new or proven column of the same type.If the problem is resolved, the original column is faulty.
Consider a column with a different stationary phase (e.g., a C8 or a column with a polar-embedded phase).May offer different selectivity and reduced silanol interactions.
Guard Column Remove the guard column and re-run the analysis.If peak shape improves, the guard column is contaminated or worn out and should be replaced.
Extra-column Volume Check for and minimize any unnecessary tubing length or wide-bore tubing between the injector, column, and detector.[1]Reduced band broadening and improved peak shape.

Experimental Protocols

The following is a representative HPLC method for the analysis of Gefitinib and its impurities, which can be used as a starting point for optimization.

ParameterCondition
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or equivalent C18 column.[9][10]
Mobile Phase A 130 mM Ammonium Acetate in water, pH adjusted to 5.0 with acetic acid.[9][10]
Mobile Phase B Acetonitrile.[9][10]
Gradient Isocratic elution with Mobile Phase A: Mobile Phase B (63:37 v/v).[9][10]
Flow Rate 1.0 mL/min.
Column Temperature 30 °C.
Detection Wavelength 332 nm.[11]
Injection Volume 10 µL.
Sample Diluent Mobile Phase.

Note: This is a starting point. For troubleshooting peak tailing of this compound, a lower pH (e.g., 3.0-3.5) for Mobile Phase A is recommended.

Visual Troubleshooting Guide

The following diagrams illustrate the logical workflow for troubleshooting peak tailing and the underlying chemical interactions.

G Troubleshooting Workflow for Peak Tailing start Peak Tailing Observed for this compound check_ssp Check System Suitability Parameters start->check_ssp ssp_ok SSP OK? check_ssp->ssp_ok system_issue Address System-Wide Issue (Leaks, Pump, etc.) ssp_ok->system_issue No adjust_ph Lower Mobile Phase pH (e.g., to 3.0) ssp_ok->adjust_ph Yes system_issue->check_ssp peak_shape_improved_ph Peak Shape Improved? adjust_ph->peak_shape_improved_ph optimize_method Further Optimize Method (Buffer Strength, Organic Modifier) peak_shape_improved_ph->optimize_method Yes check_column Evaluate Column and Hardware peak_shape_improved_ph->check_column No end_good Problem Resolved optimize_method->end_good replace_column Replace Column check_column->replace_column peak_shape_improved_col Peak Shape Improved? replace_column->peak_shape_improved_col peak_shape_improved_col->end_good Yes hardware_issue Investigate Other Hardware (Tubing, Connections) peak_shape_improved_col->hardware_issue No hardware_issue->end_good

Caption: A flowchart for systematically troubleshooting peak tailing.

G Analyte-Stationary Phase Interactions cluster_0 Silica Surface cluster_1 Mobile Phase (pH > pKa of Silanol) cluster_2 Mobile Phase (pH < pKa of Silanol) StationaryPhase C18 Si-O-Si Si-OH (Residual Silanol) Analyte_High_pH This compound (Basic, R-NH2) Silanol_High_pH Si-O- (Ionized Silanol) Analyte_High_pH->Silanol_High_pH Strong Ionic Interaction (Peak Tailing) Analyte_Low_pH This compound (Protonated, R-NH3+) Silanol_Low_pH Si-OH (Protonated Silanol) Analyte_Low_pH->Silanol_Low_pH Repulsive/Reduced Interaction (Good Peak Shape)

Caption: Chemical interactions causing peak tailing and its mitigation by pH adjustment.

References

Technical Support Center: Optimizing Mobile Phase for Gefitinib Impurity Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the separation of Gefitinib and its impurities by High-Performance Liquid Chromatography (HPLC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities of Gefitinib that I need to separate?

A1: Gefitinib impurities can originate from the manufacturing process (process-related impurities) or from degradation of the drug substance (degradation products). Common process-related impurities include GFT A, GFT B, GFT N-Alkylated, and GFT 4-isomer. Degradation can occur under stress conditions such as acidic or basic hydrolysis, oxidation, and photolysis, leading to the formation of impurities like MMPQ impurity and GFT N-Oxide.[1]

Q2: What are some recommended starting HPLC methods for Gefitinib impurity separation?

A2: Several stability-indicating HPLC methods have been successfully developed for the separation of Gefitinib and its impurities. The choice of method will depend on the specific impurities you are targeting and the available instrumentation. Below is a summary of some established methods.

Stationary PhaseMobile PhaseElution ModeDetection WavelengthReference
Inertsil C8 (250 x 4.6 mm, 5 µm)Mobile Phase A: 50mM Ammonium AcetateMobile Phase B: AcetonitrileGradient300 nm
Inertsil ODS-3V (250 x 4.6 mm, 5 µm)130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), pH 5.0Isocratic260 nm[2]
Hypersil BDS C18 (100 mm x 4.6 mm, 5 µm)Phosphate buffer (pH 3.6) and Acetonitrile (55:45 v/v)Isocratic248 nm[3]
Agilent C18Tetra butyl ammonium hydrogen sulphate and Methanol (50:50, v/v)Isocratic340 nm[4]

Q3: How does the mobile phase pH affect the separation of Gefitinib and its impurities?

A3: The pH of the mobile phase can significantly impact the retention time and resolution of ionizable compounds like Gefitinib and some of its impurities. For instance, at a pH of 4.7, symmetrical peaks with good resolution were obtained for Gefitinib and its related compounds. However, at a lower pH of 2.0, an impurity (GFT 4-Isomer) was observed to co-elute with the main Gefitinib peak. It is crucial to control the mobile phase pH to ensure consistent and reproducible separation.

Troubleshooting Guide

This guide addresses common problems encountered during the separation of Gefitinib impurities and provides systematic solutions.

Problem 1: Poor resolution between Gefitinib and an impurity peak.
  • Possible Cause 1: Inappropriate mobile phase composition.

    • Solution: Adjust the ratio of the organic modifier (e.g., acetonitrile, methanol) to the aqueous phase. A decrease in the organic modifier concentration will generally increase retention times and may improve the resolution between closely eluting peaks.[2]

  • Possible Cause 2: Incorrect mobile phase pH.

    • Solution: The pH of the mobile phase can alter the ionization state of Gefitinib and its impurities, thereby affecting their retention behavior. Experiment with adjusting the pH of the aqueous buffer. For example, using a 50mM ammonium acetate buffer adjusted to pH 4.7 has been shown to provide good peak symmetry and resolution.

  • Possible Cause 3: Suboptimal column chemistry.

    • Solution: If optimizing the mobile phase does not yield the desired resolution, consider trying a column with a different stationary phase (e.g., C8 instead of C18) or a different particle size.

Problem 2: Tailing peak shape for Gefitinib or its impurities.
  • Possible Cause 1: Secondary interactions with the stationary phase.

    • Solution: Some basic impurities may interact with residual silanols on the silica-based stationary phase, leading to peak tailing. Adding a competing base, like triethylamine, to the mobile phase in small concentrations (e.g., 0.1%) can help to mitigate these interactions. Alternatively, using an ion-pairing agent like Tetra butyl ammonium hydrogen sulphate has been reported to improve peak shape.[4]

  • Possible Cause 2: Column overload.

    • Solution: Injecting too high a concentration of the sample can lead to peak tailing. Try diluting your sample and re-injecting.

Problem 3: Inconsistent retention times.
  • Possible Cause 1: Fluctuation in mobile phase composition.

    • Solution: Ensure that the mobile phase is thoroughly mixed and degassed. If using a gradient elution, check the pump's proportioning valves for proper functioning.[5]

  • Possible Cause 2: Changes in column temperature.

    • Solution: Use a column oven to maintain a constant and controlled temperature throughout the analysis. A stable temperature is crucial for reproducible chromatography.

  • Possible Cause 3: Column degradation.

    • Solution: Over time, the stationary phase of the column can degrade, especially when using aggressive mobile phases (high or low pH). If retention times consistently shift in one direction, it may be time to replace the column.

Experimental Protocols

Protocol 1: Gradient HPLC Method for Separation of Process-Related and Degradation Impurities

This method is effective for separating a wide range of Gefitinib impurities.

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 50mM Ammonium Acetate in water

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30-70% B

    • 25-35 min: 70% B

    • 35-40 min: 70-30% B

    • 40-45 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50°C

  • Detection: 300 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in a mixture of 0.2% Trifluoroacetic acid and Acetonitrile (60:40 v/v).[6]

Protocol 2: Isocratic HPLC Method for Separation of Process-Related Impurities

This is a simpler isocratic method suitable for routine analysis of specific process-related impurities.[2]

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)

  • Mobile Phase: 130 mM Ammonium Acetate and Acetonitrile (63:37, v/v), with the pH adjusted to 5.0 using glacial acetic acid.

  • Flow Rate: 1.0 mL/min

  • Detection: 260 nm

  • Sample Preparation: Dissolve the sample in the mobile phase.[2]

Visualizations

experimental_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis cluster_troubleshooting Troubleshooting sample Prepare Gefitinib Sample hplc_system Equilibrate HPLC System sample->hplc_system mobile_phase Prepare & Degas Mobile Phase mobile_phase->hplc_system inject Inject Sample hplc_system->inject separation Chromatographic Separation inject->separation detection UV Detection separation->detection chromatogram Obtain Chromatogram detection->chromatogram analysis Analyze Peak Resolution, Tailing, & Retention Time chromatogram->analysis decision Acceptable Separation? analysis->decision decision->analysis No, Optimize Mobile Phase

Caption: A typical experimental workflow for HPLC method development and troubleshooting.

troubleshooting_logic cluster_resolution Issue: Poor Resolution cluster_tailing Issue: Peak Tailing cluster_retention Issue: Inconsistent Retention Times start Poor Separation Observed adjust_organic Adjust Organic/Aqueous Ratio start->adjust_organic add_modifier Add Mobile Phase Modifier (e.g., TEA) start->add_modifier check_mp Check Mobile Phase Prep & Degassing start->check_mp adjust_ph Optimize Mobile Phase pH adjust_organic->adjust_ph change_column Try Different Column Chemistry adjust_ph->change_column reduce_conc Reduce Sample Concentration add_modifier->reduce_conc control_temp Use Column Oven check_mp->control_temp

Caption: A logical decision tree for troubleshooting common HPLC separation issues.

References

Technical Support Center: Resolving Co-elution of Gefitinib Impurity 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering co-elution of Gefitinib impurity 2 with other peaks during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the common causes for the co-elution of this compound?

A1: Co-elution, where two or more compounds elute from the chromatographic column at the same time, can be caused by several factors. For Gefitinib and its impurities, this is often due to their similar chemical structures and physicochemical properties. Specific causes include:

  • Inadequate Mobile Phase Composition: The organic solvent ratio, pH, and buffer strength of the mobile phase may not be optimal to resolve this compound from the main peak or other impurities. The pH of the mobile phase is a critical factor, as it can alter the ionization and, consequently, the retention of the analytes.[1]

  • Suboptimal Stationary Phase: The choice of HPLC/UPLC column (e.g., C8, C18) and its properties (particle size, pore size) might not provide the necessary selectivity for the separation.

  • Inappropriate Column Temperature: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, thereby affecting retention times and selectivity.

  • High Flow Rate: A flow rate that is too high can lead to peak broadening and reduced resolution.

Q2: How can I confirm that I have a co-elution issue?

A2: Detecting co-elution can be challenging, especially if the peaks completely overlap. Here are a few methods to identify it:

  • Peak Shape Analysis: Look for asymmetrical peaks, such as those with shoulders or tailing. A shoulder on a peak is a strong indicator of a co-eluting compound.[2][3]

  • Peak Purity Analysis with a Diode Array Detector (DAD) or Photodiode Array (PDA) Detector: A DAD/PDA detector can acquire UV-Vis spectra across the entire peak. If the spectra are not consistent across the peak, it suggests the presence of more than one compound.[2][3]

  • Mass Spectrometry (MS) Detector: An MS detector can provide mass-to-charge ratio information across the chromatographic peak. A change in the mass spectrum across the peak is a definitive sign of co-elution.[2][3]

Troubleshooting Guide: Step-by-Step Resolution of Co-elution

If you have identified a co-elution issue with this compound, follow these systematic troubleshooting steps.

Step 1: Methodical Adjustments to the Mobile Phase

The mobile phase composition is often the most effective tool for resolving co-elution.

  • Adjusting the pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like Gefitinib and its impurities. One study demonstrated that at a pH of 2.0, an isomer of Gefitinib co-eluted with the main peak, while adjusting the pH to 4.7 achieved good separation. It is recommended to experiment with the pH in a range of +/- 2 units from the pKa of the compounds of interest.

  • Modify the Organic Solvent Ratio: In reversed-phase chromatography, decreasing the proportion of the organic solvent (e.g., acetonitrile, methanol) will generally increase retention times and may improve the resolution between closely eluting peaks.[4]

  • Change the Organic Solvent: If adjusting the ratio is insufficient, switching the organic solvent entirely (e.g., from acetonitrile to methanol or vice versa) can alter the selectivity of the separation due to different solvent-analyte interactions.[2]

  • Adjust the Buffer Concentration: The concentration of the buffer can also influence peak shape and retention. Ensure the buffer concentration is adequate, typically in the range of 10-50 mM.

Step 2: Modifying Chromatographic Conditions
  • Column Chemistry: If mobile phase optimization is unsuccessful, consider using a column with a different stationary phase (e.g., a C8 instead of a C18, or a phenyl-hexyl column) to introduce different separation mechanisms.

  • Column Temperature: Systematically vary the column temperature. Increasing the temperature can sometimes improve peak shape and resolution, but the effect can be compound-dependent. A study on Gefitinib and its impurities found that a column temperature of 50°C was optimal.[5]

  • Flow Rate: Decrease the flow rate. This can lead to narrower peaks and improved resolution, although it will increase the run time.

Step 3: Gradient Elution Optimization

If you are using a gradient method, modifying the gradient profile can resolve co-eluting peaks.

  • Decrease the Gradient Slope: A shallower gradient provides more time for the separation to occur and can improve the resolution of closely eluting compounds.

  • Introduce an Isocratic Hold: An isocratic hold at a specific mobile phase composition during the gradient can help to separate critical pairs of peaks.

Quantitative Data from Published Methods

The following table summarizes chromatographic conditions from published methods that have successfully separated Gefitinib from its impurities. This data can serve as a starting point for your method development or troubleshooting.

ParameterMethod 1[5]Method 2[6][7]Method 3[8][9][10]
Column Inertsil C8 (250 x 4.6 mm, 5 µm)Inertsil ODS-3V (250 x 4.6 mm, 5 µm)Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm)
Mobile Phase A 50mM Ammonium Acetate (pH 4.7)130mM Ammonium Acetate (pH 5.0)Not Specified (likely a buffer)
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile
Elution Mode GradientIsocraticGradient
Mobile Phase Composition Gradient Program63:37 (A:B)Gradient Program
Flow Rate 1.0 mL/minNot Specified0.5 mL/min
Column Temperature 50°CNot SpecifiedNot Specified
Detection Wavelength 300 nmNot Specified250 nm
Resolution Good resolution of impuritiesGood separation of 5 impuritiesResolution > 5.0 between Gefitinib and impurities

Experimental Protocol: A Suggested Starting Method

This protocol is a recommended starting point for resolving the co-elution of this compound, based on successful methods reported in the literature.[5]

1. Materials and Reagents:

  • Gefitinib reference standard and sample

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (HPLC grade)

  • Water (HPLC grade)

  • Formic acid or acetic acid (for pH adjustment)

2. Chromatographic System:

  • HPLC or UPLC system with a quaternary or binary pump, autosampler, column oven, and a PDA/DAD detector.

3. Chromatographic Conditions:

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm)

  • Mobile Phase A: 50 mM Ammonium Acetate in water, pH adjusted to 4.7 with formic or acetic acid.

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-10 min: 30% B

    • 10-25 min: 30-70% B

    • 25-30 min: 70% B

    • 30.1-35 min: 30% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50°C

  • Detection Wavelength: 300 nm

  • Injection Volume: 10 µL

4. Sample Preparation:

  • Prepare a stock solution of Gefitinib and a separate stock solution of this compound in a suitable diluent (e.g., 50:50 acetonitrile:water).

  • Prepare a mixed solution containing both Gefitinib and this compound at appropriate concentrations to check the resolution.

  • Prepare your sample solution at a similar concentration.

5. Analysis and Optimization:

  • Inject the mixed standard solution to evaluate the separation.

  • If co-elution persists, systematically adjust the pH of Mobile Phase A (e.g., in 0.2 unit increments) and the gradient profile as described in the troubleshooting section.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting the co-elution of this compound.

Coelution_Troubleshooting start Start: Co-elution of This compound Observed check_peak_shape Step 1: Confirm Co-elution (Peak Shape, Purity Analysis) start->check_peak_shape adjust_ph Step 2: Adjust Mobile Phase pH (e.g., pH 4.7) check_peak_shape->adjust_ph check_resolution1 Resolution Achieved? adjust_ph->check_resolution1 adjust_organic_ratio Step 3: Modify Organic Solvent Ratio (e.g., decrease % Acetonitrile) check_resolution1->adjust_organic_ratio No end_resolved End: Co-elution Resolved check_resolution1->end_resolved Yes check_resolution2 Resolution Achieved? adjust_organic_ratio->check_resolution2 change_organic Step 4: Change Organic Solvent (e.g., Methanol instead of Acetonitrile) check_resolution2->change_organic No check_resolution2->end_resolved Yes check_resolution3 Resolution Achieved? change_organic->check_resolution3 optimize_conditions Step 5: Optimize Other Conditions (Temperature, Flow Rate, Gradient) check_resolution3->optimize_conditions No check_resolution3->end_resolved Yes check_resolution4 Resolution Achieved? optimize_conditions->check_resolution4 change_column Step 6: Change Column Chemistry (e.g., C18, Phenyl-Hexyl) check_resolution4->change_column No check_resolution4->end_resolved Yes end_consult End: Consult with Specialist change_column->end_consult

Caption: A flowchart illustrating the systematic approach to resolving co-elution issues.

References

Technical Support Center: Analysis of Gefitinib Impurity 2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the analysis of Gefitinib Impurity 2.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its properties?

A1: this compound is a known process-related impurity of Gefitinib. One of the commonly referenced compounds for this impurity is N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine.[][2][3] Its chemical and physical properties are summarized in the table below. Understanding these properties is crucial for developing effective analytical methods.

PropertyValueReference
CAS Number 153437-78-6[][2]
Molecular Formula C₁₆H₁₃ClFN₃O₂[][2]
Molecular Weight 333.75 g/mol [][2]
XLogP3 4.1[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 5[2]

Q2: What are matrix effects and how do they affect the analysis of this compound?

A2: The "matrix" refers to all components in a sample other than the analyte of interest (in this case, this compound).[4] Matrix effects occur when these components interfere with the ionization of the analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[5] This can significantly impact the accuracy, precision, and sensitivity of the analytical method.[5] For instance, co-eluting compounds from the sample matrix can compete with this compound for ionization, resulting in a decreased signal (ion suppression) and consequently, an underestimation of its concentration.[4]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The presence and impact of matrix effects can be evaluated using several methods:

  • Post-Extraction Spike Method: This is a quantitative method where the response of an analyte spiked into a blank matrix extract is compared to the response of the analyte in a neat solution at the same concentration.[5] A significant difference in response indicates the presence of matrix effects.

  • Post-Column Infusion: This is a qualitative technique that helps identify the regions in the chromatogram where ion suppression or enhancement occurs.[5] It involves infusing a constant flow of the analyte solution into the mass spectrometer while injecting a blank matrix extract onto the LC column. Any dip or rise in the baseline signal points to matrix effects at that retention time.

Troubleshooting Guide

This guide provides solutions to common problems encountered due to matrix effects during the analysis of this compound.

ProblemPotential CauseSuggested Solution(s)
Poor sensitivity and low signal intensity for this compound. Ion Suppression: Co-eluting matrix components are interfering with the ionization of the analyte.1. Optimize Sample Preparation: Employ more rigorous cleanup techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering components. Protein precipitation (PPT) is a simpler but often less clean method.[5] 2. Chromatographic Separation: Modify the LC gradient, mobile phase composition, or column chemistry to separate the analyte from the interfering matrix components. 3. Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of matrix components and minimize their effect.[5]
Inconsistent and irreproducible results between samples. Variable Matrix Effects: The composition of the matrix varies from sample to sample, leading to inconsistent ion suppression or enhancement.1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound would co-elute and experience similar matrix effects, allowing for accurate correction. 2. Matrix-Matched Calibrators: Prepare calibration standards in the same biological matrix as the samples to compensate for consistent matrix effects.
Peak distortion or splitting for this compound. Matrix-Induced Chromatographic Effects: Matrix components can interact with the analytical column, affecting the peak shape of the analyte.1. Improve Sample Cleanup: A cleaner sample will have fewer components that can interact with the column. 2. Column Washing: Implement a robust column washing step after each injection to remove strongly retained matrix components.

Experimental Protocols

Recommended Sample Preparation Strategy: A Comparative Overview

The choice of sample preparation is critical in mitigating matrix effects. Here is a comparison of common techniques:

TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) A solvent (e.g., acetonitrile, methanol) is added to precipitate proteins, which are then removed by centrifugation.[6]Simple, fast, and inexpensive.Often results in "dirty" extracts with significant amounts of residual matrix components, leading to a higher risk of matrix effects.
Liquid-Liquid Extraction (LLE) The analyte is partitioned between two immiscible liquid phases (e.g., aqueous sample and an organic solvent).Can provide cleaner extracts than PPT by removing more interferences.Can be more time-consuming and may have lower recovery for some analytes.
Solid-Phase Extraction (SPE) The analyte is selectively adsorbed onto a solid sorbent and then eluted with a suitable solvent, leaving matrix components behind.Provides the cleanest extracts, significantly reducing matrix effects.More complex, time-consuming, and expensive than PPT and LLE.

Protocol 1: Protein Precipitation (PPT) for Plasma Samples

This protocol is a quick and simple method suitable for initial assessments.

  • To 100 µL of plasma sample, add 300 µL of cold acetonitrile.[7]

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable volume of the mobile phase for LC-MS/MS analysis.

Protocol 2: Liquid-Liquid Extraction (LLE) for Plasma Samples

This protocol offers a cleaner sample extract compared to PPT.

  • To 200 µL of plasma sample, add a suitable internal standard.

  • Add 1 mL of an appropriate organic solvent (e.g., ethyl acetate, methyl tert-butyl ether).

  • Vortex for 5 minutes to ensure efficient extraction.

  • Centrifuge at 4,000 rpm for 10 minutes to separate the layers.

  • Transfer the organic layer to a new tube.

  • Evaporate the solvent to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase for analysis.

Illustrative LC-MS/MS Method for Gefitinib and its Impurities

The following is a representative LC-MS/MS method adapted from published literature on Gefitinib analysis, which can be a starting point for the analysis of Impurity 2.[7][8][9]

  • LC System: UPLC or HPLC system

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.7 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A gradient elution is typically used to separate the analyte from matrix components. An example could be starting with a low percentage of mobile phase B, increasing it to elute the analyte, and then a high percentage wash step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • MS System: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion.

Visual Guides

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation sample Biological Sample (e.g., Plasma) ppt Protein Precipitation sample->ppt lle Liquid-Liquid Extraction sample->lle spe Solid-Phase Extraction sample->spe extract Clean Extract ppt->extract lle->extract spe->extract lc LC Separation extract->lc ms MS/MS Detection lc->ms data Data Acquisition & Processing ms->data matrix_effect Assess Matrix Effects data->matrix_effect optimization Method Optimization matrix_effect->optimization If significant optimization->sample

Caption: Workflow for addressing matrix effects in bioanalysis.

troubleshooting_logic cluster_investigation Investigation cluster_solutions Solutions start Inaccurate or Irreproducible Results? check_system Check System Suitability start->check_system end Re-validate Method start->end No, results are fine assess_matrix Assess Matrix Effects (Post-Extraction Spike) check_system->assess_matrix System OK optimize_prep Optimize Sample Prep (LLE/SPE) assess_matrix->optimize_prep Matrix Effects Present optimize_chrom Optimize Chromatography assess_matrix->optimize_chrom Matrix Effects Present use_is Use Stable Isotope-Labeled Internal Standard assess_matrix->use_is Matrix Effects Present dilute Dilute Sample assess_matrix->dilute Matrix Effects Present optimize_prep->end optimize_chrom->end use_is->end dilute->end

References

Technical Support Center: Method Robustness for Gefitinib Impurity 2 Assay

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the robustness testing of analytical methods for Gefitinib Impurity 2.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of robustness testing for a this compound assay?

A1: Robustness testing evaluates the analytical method's capacity to remain unaffected by small, deliberate variations in method parameters.[1][2] Its purpose is to demonstrate the method's reliability and suitability for normal use, ensuring it can perform consistently across different labs, instruments, and on different days.[3][4] This is a crucial component of method validation as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5]

Q2: Which parameters are most critical to investigate in a robustness study for an HPLC-based assay of this compound?

A2: For a typical Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method, the most critical parameters to investigate include:

  • Mobile Phase Composition: Small variations in the ratio of organic solvent to aqueous buffer (e.g., ±2%).[6]

  • Mobile Phase pH: Variations in the pH of the aqueous buffer (e.g., ±0.2 units).[3][6]

  • Column Temperature: Changes in the column oven temperature (e.g., ±5°C).[3][6]

  • Flow Rate: Deliberate adjustments to the mobile phase flow rate (e.g., ±10% or ±0.1 mL/min).[6][7]

  • Wavelength: Minor changes in the detector wavelength (e.g., ±2 nm).[8]

  • Different HPLC Columns: Using columns from different batches or lots.

  • Sample/Standard Solution Stability: Assessing the stability of prepared solutions over a typical analysis timeframe (e.g., 24, 48 hours).[9]

Q3: What are the typical acceptance criteria for a robustness study?

A3: The primary acceptance criteria for robustness are based on the System Suitability Test (SST) results.[6] The method is considered robust if the SST parameters remain within their predefined acceptance limits under all the varied conditions. While there are no universal acceptance criteria for the robustness study itself, the goal is to show the method is reliable.[10][11] Key SST parameters and typical limits are summarized in the table below. A significant drop in resolution between Gefitinib and Impurity 2 is a common failure point.[7]

Q4: How do I interpret the results if my System Suitability Test (SST) fails under a varied condition?

A4: If an SST parameter fails, it indicates that the analytical method is sensitive to that specific variation. For example, if the resolution between Gefitinib and Impurity 2 drops below the acceptance limit when the mobile phase pH is altered, the method is not robust concerning pH. The course of action is to re-evaluate and potentially tighten the control of that specific parameter in the final analytical procedure.[6] It may also be necessary to re-develop and optimize the method to be more resilient to such changes.[4]

Troubleshooting Guide

This guide addresses common issues encountered during the robustness testing of a this compound assay.

Issue 1: Loss of Resolution Between Gefitinib and Impurity 2

  • Symptom: The resolution value between the main Gefitinib peak and the Impurity 2 peak falls below the established SST acceptance criterion (e.g., <2.0).

  • Possible Causes & Solutions:

    • Change in Mobile Phase Composition/pH: This is the most common cause.

      • Verify: Double-check the preparation of the mobile phase. Ensure the pH was measured accurately after the addition of any organic modifier.

      • Solution: The method may need a more explicit definition of the mobile phase preparation. If the issue persists, the allowable range for pH or organic composition variation must be narrowed in the standard operating procedure (SOP).

    • Column Temperature Fluctuation:

      • Verify: Ensure the column oven is calibrated and maintaining the set temperature.

      • Solution: Specify a narrower operational range for column temperature.

    • Column Degradation: The column may be losing its stationary phase integrity.

      • Verify: Check the column's performance history. Run a standard under nominal conditions to see if performance has deteriorated.

      • Solution: Replace the column. Include a precautionary note in the method about column lifetime and performance monitoring.

Issue 2: Peak Tailing or Fronting for Impurity 2

  • Symptom: The tailing factor for the Impurity 2 peak exceeds the SST limit (e.g., >2.0).

  • Possible Causes & Solutions:

    • Mobile Phase pH is too close to Analyte's pKa: This can cause ionizable compounds to exist in multiple forms, leading to poor peak shape.

      • Verify: Review the pKa of this compound.

      • Solution: Adjust the mobile phase pH to be at least 2 units away from the impurity's pKa. Ensure the mobile phase has sufficient buffering capacity.

    • Column Overload: Injecting too concentrated a sample.

      • Verify: Dilute the sample and re-inject.

      • Solution: Re-evaluate the sample concentration specified in the method.

    • Column Contamination or Voids: Strongly retained compounds from previous injections or a void at the column inlet can distort peak shape.

      • Verify: Disconnect the column, reverse it, and flush with a strong solvent.

      • Solution: Use a guard column to protect the analytical column.[12] If a void is present, the column needs to be replaced.

Issue 3: Drifting Retention Times

  • Symptom: The retention time of Gefitinib or Impurity 2 consistently increases or decreases over a sequence of injections.

  • Possible Causes & Solutions:

    • Inadequate Column Equilibration: The column was not sufficiently equilibrated with the mobile phase before starting the analysis.

      • Solution: Ensure the method specifies a sufficient equilibration time (e.g., flushing with 10-20 column volumes).

    • Leaking Pump or Injector: A leak in the HPLC system will cause pressure fluctuations and retention time drift.

      • Solution: Check all fittings for leaks. Inspect pump seals for salt buildup, which can indicate a leak.[13]

    • Mobile Phase Composition Change: If the mobile phase is prepared by mixing online and is not properly degassed, the composition can change over time.

      • Solution: Ensure the mobile phase is thoroughly degassed before and during use.[13]

Data Presentation

Table 1: Example Robustness Parameters and Variations

ParameterNominal ValueVariation 1 (-)Variation 2 (+)
Flow Rate 1.0 mL/min0.9 mL/min1.1 mL/min
Column Temperature 30°C25°C35°C
Mobile Phase pH 3.02.83.2
Organic Phase % 40% Acetonitrile38% Acetonitrile42% Acetonitrile
Wavelength 254 nm252 nm256 nm

Table 2: System Suitability Test (SST) Acceptance Criteria

SST ParameterAcceptance CriterionRationale
Resolution (Gefitinib/Impurity 2) ≥ 2.0Ensures baseline separation for accurate quantification.[6]
Tailing Factor (Impurity 2) ≤ 2.0Ensures symmetrical peaks for accurate integration.
Theoretical Plates (Gefitinib) ≥ 2000Indicates column efficiency.
%RSD of Peak Area (n=6) ≤ 2.0%Demonstrates injection precision.

Experimental Protocols

Protocol: Robustness Testing for this compound by RP-HPLC

  • Objective: To assess the robustness of the analytical method for the quantification of this compound.

  • Materials & Reagents:

    • Gefitinib Reference Standard (RS)

    • This compound RS

    • Acetonitrile (HPLC Grade)

    • Potassium Dihydrogen Phosphate (KH₂PO₄)

    • Phosphoric Acid

    • Water (HPLC Grade)

  • Standard Chromatographic Conditions (Nominal):

    • Column: C18, 150 x 4.6 mm, 5 µm

    • Mobile Phase: 60:40 (v/v) mixture of Buffer A and Acetonitrile. Buffer A: 0.02M KH₂PO₄, pH adjusted to 3.0 with phosphoric acid.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: 254 nm

    • Injection Volume: 20 µL

    • Sample Concentration: 1.0 mg/mL Gefitinib spiked with Impurity 2 at the specification level.

  • Procedure:

    • Prepare the system suitability solution containing Gefitinib and Impurity 2.

    • Set up the HPLC system according to the nominal conditions and allow it to equilibrate until a stable baseline is achieved.

    • Perform six replicate injections of the system suitability solution. Verify that all SST criteria (Table 2) are met.

    • For each robustness parameter listed in Table 1, adjust only that single parameter to its "Variation 1 (-)" level.

    • Equilibrate the system under the new condition.

    • Inject the system suitability solution in triplicate and record the SST results.

    • Repeat steps 4-6 for the "Variation 2 (+)" level.

    • Return the system to nominal conditions.

    • Repeat steps 4-8 for all other parameters listed in Table 1.

  • Data Analysis:

    • Compile all SST results (Resolution, Tailing Factor, etc.) for each tested condition.

    • Compare the results against the acceptance criteria defined in Table 2.

    • If all SST criteria are met for all variations, the method is considered robust.

    • If any criterion fails, document the parameter and the observed effect, and initiate a method optimization or troubleshooting procedure.

Visualizations

Robustness_Testing_Workflow start Start: Method Finalized identify_params Identify Critical Parameters (e.g., pH, Flow Rate, Temp) start->identify_params define_ranges Define Variation Ranges (e.g., pH ±0.2) identify_params->define_ranges prepare_sst Prepare System Suitability Solution (SST) define_ranges->prepare_sst run_nominal Run at Nominal Conditions & Verify SST prepare_sst->run_nominal vary_param Vary ONE Parameter run_nominal->vary_param run_varied Equilibrate & Run SST Under Varied Condition vary_param->run_varied Select Next Parameter check_sst SST Criteria Met? run_varied->check_sst next_param All Parameters Tested? check_sst->next_param Yes report_not_robust Method is NOT Robust Investigate & Re-optimize check_sst->report_not_robust No next_param->vary_param No report_robust Method is Robust Document Results next_param->report_robust Yes end End report_robust->end report_not_robust->end

Caption: Workflow for conducting a method robustness study.

Troubleshooting_Resolution_Loss start SST Failure: Resolution < 2.0 check_param Which parameter was varied? start->check_param param_ph Mobile Phase pH / Composition check_param->param_ph pH / % Org. param_flow Flow Rate check_param->param_flow Flow param_temp Temperature check_param->param_temp Temp. verify_prep Verify mobile phase preparation and pH measurement param_ph->verify_prep action_ph Action: 1. Tighten control over pH in SOP. 2. Add note on preparation sensitivity. verify_prep->action_ph check_pump Check for system leaks and pump pressure stability param_flow->check_pump action_flow Action: 1. Perform pump maintenance. 2. Narrow the acceptable flow rate range. check_pump->action_flow check_oven Verify column oven calibration and stability param_temp->check_oven action_temp Action: 1. Calibrate oven. 2. Specify a narrower temp range in method. check_oven->action_temp

Caption: Troubleshooting logic for loss of peak resolution.

References

How to improve sensitivity for low-level Gefitinib impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Gefitinib impurity analysis. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers, scientists, and drug development professionals improve the sensitivity of detecting low-level Gefitinib impurities.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: We are having trouble detecting trace-level impurities in our Gefitinib samples using HPLC-UV. What are the first steps to improve sensitivity?

A1: Low sensitivity in HPLC-UV analysis of Gefitinib impurities can stem from several factors. Here is a troubleshooting guide to address this issue:

  • Optimize Detection Wavelength: Ensure you are using the optimal UV wavelength for detecting the impurities, which may differ from the parent Gefitinib peak. A photodiode array (PDA) detector can be invaluable for identifying the lambda max of each impurity. For Gefitinib and its impurities, wavelengths around 250 nm and 300 nm have been used effectively.[1][2][3]

  • Increase Injection Volume and Concentration: Carefully increasing the sample concentration and/or the injection volume can enhance the signal of low-level impurities.[1][3][4] However, be cautious of overloading the column, which can lead to peak distortion and loss of resolution. One study successfully detected impurities at 0.01% with a 0.5 mg/mL test concentration and a 4 µL injection volume.[1][3][4]

  • Reduce Baseline Noise: A noisy baseline can obscure small impurity peaks. To reduce noise:

    • Use high-purity solvents and freshly prepared mobile phases.

    • Ensure proper mixing and degassing of the mobile phase to prevent air bubbles.

    • Check for detector lamp or flow cell issues.

  • Switch to a More Sensitive Detector: If UV detection is insufficient, consider switching to a more sensitive technique like mass spectrometry (LC-MS). LC-MS offers significantly higher sensitivity and selectivity for impurity profiling.[5][6][7][8]

Q2: What are the advantages of using LC-MS for Gefitinib impurity analysis, and what should we consider when developing an LC-MS method?

A2: Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for identifying and quantifying trace-level impurities.

Advantages:

  • High Sensitivity and Selectivity: LC-MS, particularly with tandem mass spectrometry (MS/MS), can detect and quantify impurities at much lower levels than HPLC-UV.[7][8] This is crucial for controlling potentially mutagenic impurities.

  • Structural Information: Mass spectrometry provides molecular weight information and, with techniques like MS/MS, structural details of unknown impurities, aiding in their identification.[7]

  • Co-elution Resolution: It can differentiate between compounds that may co-elute chromatographically but have different mass-to-charge ratios.

Method Development Considerations:

  • Ionization Source: Electrospray ionization (ESI) in positive mode is commonly used for Gefitinib and its metabolites.[9][10]

  • Mobile Phase Compatibility: Ensure your mobile phase additives are volatile and compatible with MS (e.g., ammonium acetate or formic acid instead of non-volatile phosphate buffers).[9][10][11]

  • Matrix Effects: Be aware of potential matrix effects from the drug substance or excipients that can suppress or enhance the ionization of your target impurities.[12]

Q3: We have identified some process-related impurities, but we lack reference standards for quantification. How can we address this?

A3: The absence of reference standards for impurities is a common challenge. Here are some approaches:

  • Impurity Synthesis: Synthesizing the specific impurities is the most accurate way to obtain reference standards for quantification.[6][13] Several companies specialize in the custom synthesis of pharmaceutical impurities.[6][13] For instance, 4-chloro-3-fluoroaniline is a known intermediate for synthesizing the 3-Deschloro-4-desfluoro-4-chloro-3-fluoro Gefitinib impurity.[13]

  • Relative Response Factor (RRF): If synthesis is not immediately feasible, you can determine the Relative Response Factor (RRF) of the impurity relative to the Active Pharmaceutical Ingredient (API). This involves isolating a small amount of the impurity for characterization (e.g., by NMR) to confirm its structure and then comparing its detector response (e.g., peak area in HPLC-UV) to that of a known concentration of the Gefitinib standard.

  • Use of a Surrogate Standard: In some cases, a structurally similar compound with a known response factor can be used as a surrogate standard for estimation, although this is less accurate.

Q4: How can forced degradation studies help in improving the detection of low-level impurities?

A4: Forced degradation studies are essential for identifying potential degradation products that may not be present in significant amounts under normal storage conditions but could form over the product's shelf-life.[1][2][3]

  • Identifies Potential Impurities: By subjecting Gefitinib to stress conditions like acid, base, oxidation, heat, and photolysis, you can generate and identify degradation products.[1][2][3][11] This knowledge helps in developing a stability-indicating analytical method that can separate these impurities from the main drug peak.

  • Method Specificity: These studies are crucial for demonstrating the specificity of your analytical method, ensuring that the method can accurately measure the API in the presence of its degradation products.[2] Significant degradation of Gefitinib has been observed under acidic, basic, and oxidative conditions.[1][2][3][11]

Quantitative Data Summary

The following table summarizes the limits of detection (LOD) and quantification (LOQ) for Gefitinib and its impurities from various validated analytical methods. This data can serve as a benchmark for your own method development and validation.

AnalyteMethodLODLOQReference
GefitinibRRLC-0.03%[4]
Impurity-1RRLC-0.03%[4]
Impurity-2RRLC-0.03%[4]
Gefitinib and ImpuritiesRP-HPLC-0.015-0.05%[2]
Gefitinib and ImpuritiesRP-HPLC0.012–0.033 µg/mL0.04–0.10 µg/mL[14]
GefitinibRP-HPLC0.07%0.2%[15]
GefitinibLC-MS/MS-0.5 ng/mL[9]
M523595 (Metabolite)LC-MS/MS-0.5 ng/mL[9]
Other MetabolitesLC-MS/MS-0.05 ng/mL[9]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method for Gefitinib and Related Substances

This protocol is based on a validated stability-indicating HPLC method.[2]

  • Instrumentation: Agilent 1100 HPLC system with a quaternary pump, diode array detector, autosampler, and degasser.

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm).

  • Column Temperature: 50°C.

  • Mobile Phase:

    • Mobile Phase A: 50mM aqueous ammonium acetate.

    • Mobile Phase B: Acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 70 30
    15 50 50
    35 30 70
    45 30 70
    50 70 30

    | 55 | 70 | 30 |

  • Flow Rate: 1.0 mL/min.

  • Detection: 300 nm.

  • Sample Preparation: Prepare a 1000 µg/mL solution of Gefitinib in the diluent. For forced degradation studies, dilute the stressed samples with the mobile phase.

LC-MS/MS Method for Gefitinib and its Metabolites

This protocol is adapted from a method for the determination of Gefitinib and its metabolites in human plasma, which can be modified for impurity analysis.[9][10]

  • Instrumentation: LC-MS/MS system (e.g., TSQ Ultra triple-quadrupole mass spectrometer).

  • Column: X-Terra RP18 (50 x 2.1 mm, 3.5 µm).

  • Column Temperature: 40°C.

  • Mobile Phase: Water:Acetonitrile (35:65, v/v) with 0.1% formic acid.

  • Flow Rate: 0.35 mL/min.

  • Ionization: Positive electrospray ionization (ESI).

  • Detection: Multiple Reaction Monitoring (MRM) mode. The specific precursor and product ions will need to be determined for each impurity of interest.

  • Run Time: Approximately 3 minutes.

Visualizations

G Troubleshooting Workflow for Low Sensitivity of Gefitinib Impurities start Low Sensitivity Issue q1 Is the UV detection wavelength optimized? start->q1 a1_yes Yes q1->a1_yes Yes a1_no No q1->a1_no No q2 Can sample concentration or injection volume be increased? a1_yes->q2 sol1 Perform PDA scan to find lambda max of impurities. a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No sol2 Increase concentration/volume. Monitor for column overload. a2_yes->sol2 q3 Is the baseline noisy? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No sol3 Use high-purity solvents. Check instrument performance. a3_yes->sol3 q4 Is sensitivity still insufficient? a3_no->q4 sol3->q4 a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No sol4 Consider switching to LC-MS. a4_yes->sol4 end Issue Resolved a4_no->end sol4->end

Caption: Troubleshooting decision tree for improving sensitivity in HPLC-UV analysis.

G General Workflow for Gefitinib Impurity Identification and Quantification cluster_0 Method Development cluster_1 Impurity Identification cluster_2 Quantification forced_degradation Forced Degradation Studies (Acid, Base, Oxidation, etc.) method_dev Develop Stability-Indicating HPLC/LC-MS Method forced_degradation->method_dev lc_ms LC-MS/MS Analysis for MW and Structural Information method_dev->lc_ms nmr NMR for Structure Elucidation (if necessary) lc_ms->nmr impurity_synthesis Synthesize Impurity Reference Standards nmr->impurity_synthesis method_validation Method Validation (LOD, LOQ, Linearity, etc.) impurity_synthesis->method_validation routine_testing Routine Batch Testing method_validation->routine_testing

Caption: A high-level workflow for the identification and quantification of Gefitinib impurities.

References

Gefitinib Impurity 2 Quantification Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the quantification of Gefitinib impurity 2. This resource is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues observed during the quantification of this compound?

A1: The most frequently encountered issues include poor peak resolution, inaccurate quantification, peak tailing or fronting, and the appearance of unknown peaks. These problems often stem from suboptimal chromatographic conditions, improper sample preparation, or column degradation. Specifically, challenges can arise in separating this compound from the active pharmaceutical ingredient (API) and other related substances, especially in stability-indicating methods where degradation products are present.

Q2: How can I improve the resolution between Gefitinib and Impurity 2?

A2: To enhance resolution, consider optimizing the mobile phase composition, pH, and flow rate. A gradient elution is often more effective than an isocratic one for separating complex mixtures of impurities. Additionally, selecting a high-resolution column, such as a C8 or C18 with a smaller particle size, can significantly improve separation.[1] Adjusting the column temperature can also influence selectivity and resolution.

Q3: What should I do if I observe peak tailing for Impurity 2?

A3: Peak tailing is often caused by secondary interactions between the analyte and the stationary phase, or issues with the column itself. Ensure the pH of the mobile phase is appropriate to maintain the analyte in a single ionic form. Using a mobile phase with a suitable buffer and ionic strength can help minimize these interactions. If the problem persists, the issue might be a deteriorating column, which may need to be washed, regenerated, or replaced.

Q4: My quantitative results for Impurity 2 are not consistent. What are the potential causes?

A4: Inconsistent results can be due to several factors. Variability in sample preparation is a common culprit; ensure accurate and consistent weighing, dilution, and injection volumes. Method precision, including system and intermediate precision, should be properly validated.[1] The stability of the sample and standard solutions should also be assessed, as degradation can lead to inaccurate quantification. Finally, ensure the HPLC system is properly calibrated and maintained.

Q5: How are forced degradation studies used in the context of Gefitinib impurity analysis?

A5: Forced degradation studies are crucial for developing stability-indicating analytical methods.[1][2] By subjecting Gefitinib to stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis, potential degradation products are generated.[3][4][5] The analytical method must then be able to separate the API from all these degradation products and process-related impurities, demonstrating its specificity.[4]

Troubleshooting Guides

Poor Peak Resolution
Potential Cause Troubleshooting Step Expected Outcome
Inappropriate Mobile Phase Optimize the organic modifier-to-buffer ratio. Adjust the pH of the aqueous phase.Improved separation between Gefitinib, Impurity 2, and other related substances.
Suboptimal Column Switch to a column with a different stationary phase (e.g., C8 instead of C18) or a smaller particle size for higher efficiency.[1]Enhanced resolution and sharper peaks.
Incorrect Flow Rate Decrease the flow rate to allow for better separation.Increased retention times and improved resolution between closely eluting peaks.
Isocratic Elution Change to a gradient elution program to resolve complex mixtures.Better separation of all impurities from the main peak.
Inaccurate Quantification
Potential Cause Troubleshooting Step Expected Outcome
Non-linearity of Detector Response Prepare a calibration curve with a sufficient number of points across the expected concentration range of the impurity.[6]A linear relationship (R² > 0.998) between concentration and peak area, ensuring accurate calculation.[1][5]
Sample and Standard Instability Prepare fresh solutions and perform stability studies to determine the viable lifetime of the solutions.Consistent and reproducible quantification results.
Inconsistent Injection Volume Ensure the autosampler is functioning correctly and the injection loop is completely filled.Reduced variability in peak areas for replicate injections.
Integration Errors Manually review and optimize peak integration parameters to ensure consistent and accurate area determination.Correct quantification of the impurity peak without including baseline noise or adjacent peaks.

Experimental Protocols

Representative HPLC Method for Gefitinib and Impurity 2 Quantification

This protocol is a synthesis of methodologies reported in the literature and should be validated for specific laboratory conditions.[7]

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.[3]

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase:

    • A: 50 mM Ammonium Acetate in water

    • B: Acetonitrile

  • Gradient Program:

    Time (min) %A %B
    0 90 10
    10 60 40
    20 40 60
    25 20 80
    30 90 10

    | 35 | 90 | 10 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 50°C

  • Detection Wavelength: 300 nm

  • Injection Volume: 20 µL

  • Diluent: 0.2% v/v trifluoroacetic acid and acetonitrile (60:40)

Forced Degradation Study Protocol
  • Acid Hydrolysis: Treat Gefitinib solution with 1N HCl at 65°C for 2 hours. Neutralize with an equivalent amount of 1N NaOH.

  • Base Hydrolysis: Treat Gefitinib solution with 1N NaOH at 65°C for 2 hours. Neutralize with an equivalent amount of 1N HCl.

  • Oxidative Degradation: Treat Gefitinib solution with 6% H₂O₂ at room temperature for 2 hours.

  • Thermal Degradation: Expose solid Gefitinib to 65°C for 24 hours.

  • Photolytic Degradation: Expose a solution of Gefitinib to UV light (≥200 Wh/m²) for 6 hours.[6]

  • Analysis: Dilute the stressed samples with the diluent and analyze by the validated HPLC method to assess for degradation and the specificity of the method.

Quantitative Data Summary

Method Validation Parameters

The following table summarizes typical validation parameters for a stability-indicating HPLC method for Gefitinib and its impurities.

Parameter Gefitinib Impurity 2 Reference
Linearity Range (µg/mL) 0.2 - 7500.2 - 5[3]
Correlation Coefficient (R²) > 0.999> 0.998[1][5]
LOD (µg/mL) 0.012 - 0.0330.011 - 0.035[4][7]
LOQ (µg/mL) 0.04 - 0.100.03 - 0.10[4][7]
Accuracy (% Recovery) 98.26 - 99.9091.09 - 103.07[4][7]
Precision (% RSD) < 2< 5[3][8]

Visualizations

Gefitinib Signaling Pathway

Gefitinib is an inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase. By blocking this pathway, it inhibits downstream signaling cascades involved in cancer cell proliferation and survival.

Gefitinib_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds PI3K PI3K EGFR->PI3K Ras Ras EGFR->Ras Gefitinib Gefitinib Gefitinib->EGFR Inhibits Akt Akt PI3K->Akt Proliferation Cell Proliferation & Survival Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow for Impurity Quantification

The following diagram illustrates a typical workflow for the quantification of this compound.

Experimental_Workflow start Start sample_prep Sample and Standard Preparation start->sample_prep hplc_analysis HPLC Analysis sample_prep->hplc_analysis data_acquisition Data Acquisition hplc_analysis->data_acquisition peak_integration Peak Integration and Identification data_acquisition->peak_integration quantification Quantification using Calibration Curve peak_integration->quantification report Report Results quantification->report Troubleshooting_Logic start Poor Peak Resolution Observed check_mobile_phase Check Mobile Phase (Composition, pH) start->check_mobile_phase optimize_gradient Optimize Gradient Program check_mobile_phase->optimize_gradient If no improvement resolved Resolution Acceptable check_mobile_phase->resolved If improved check_column Evaluate Column (Age, Performance) optimize_gradient->check_column If no improvement optimize_gradient->resolved If improved change_column Change Column (Different Stationary Phase) check_column->change_column If degraded adjust_flow Adjust Flow Rate and Temperature check_column->adjust_flow If okay change_column->resolved adjust_flow->resolved

References

Adjusting pH for better separation of Gefitinib impurities

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the separation of Gefitinib and its impurities. The focus is on optimizing separation through pH adjustment of the mobile phase in High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the role of mobile phase pH in the separation of Gefitinib and its impurities?

The pH of the mobile phase is a critical parameter in the chromatographic separation of ionizable compounds like Gefitinib and its impurities.[1][2] Adjusting the pH can alter the ionization state of the analytes, which in turn affects their retention time and interaction with the stationary phase.[1] For Gefitinib, which has pKa values of 5.4 and 7.2, controlling the pH is essential to achieve optimal separation and resolution from its various process-related and degradation impurities.[3] By manipulating the pH, chemists can fine-tune the separation, enhance selectivity, and improve peak shapes.[1][2]

Q2: What are the common impurities of Gefitinib?

Gefitinib can have several process-related impurities and degradation products. Common process-related impurities include intermediates from its synthesis.[4][5][6] Forced degradation studies have shown that Gefitinib can degrade under acidic, basic, and oxidative conditions.[3][4][7][8] One notable degradation product is the N-oxide of Gefitinib, which forms under oxidative stress.[9]

Q3: Which type of HPLC column is typically used for Gefitinib impurity analysis?

Reverse-phase HPLC columns are standard for the analysis of Gefitinib and its impurities. Several studies have successfully used C8 and C18 columns. For instance, an Inertsil C8 column has been used effectively.[7] Other methods have employed Inertsil ODS-3V (a C18 column) and Hypersil BDS C18 columns.[4][5][6][10] The choice of the stationary phase will influence the retention and selectivity of the separation.

Troubleshooting Guide

Issue: Poor resolution between Gefitinib and a known impurity.

Solution:

Adjusting the mobile phase pH is a primary strategy to improve resolution. The elution order of impurities can change significantly with pH. For example, one study observed that at a pH of 6.8, the GFT B impurity eluted before the main Gefitinib peak. However, by decreasing the pH to 4.7, the elution order was reversed, and the impurity eluted after Gefitinib, leading to better separation.[7] At a pH of 2.0, a different impurity, GFT 4-Isomer, co-eluted with Gefitinib.[7] Therefore, systematically evaluating a pH range is recommended.

Workflow for pH Optimization:

pH_Optimization_Workflow start Start: Poor Resolution Observed prepare_solutions Prepare Mobile Phases at Different pH Values (e.g., 3.0, 4.7, 5.0, 6.5, 6.8) start->prepare_solutions hplc_runs Perform HPLC Runs at Each pH prepare_solutions->hplc_runs analyze_data Analyze Chromatograms: - Retention Times - Resolution - Peak Shape hplc_runs->analyze_data decision Is Resolution Adequate? analyze_data->decision optimal_ph Optimal pH Identified decision->optimal_ph Yes further_optimization Further Optimization Needed (e.g., Adjust Organic Modifier, Temperature) decision->further_optimization No further_optimization->prepare_solutions

Caption: Workflow for optimizing mobile phase pH to improve separation resolution.

Issue: Co-elution of an unknown impurity with the main Gefitinib peak.

Solution:

Forced degradation studies can help identify the nature of the co-eluting impurity. By subjecting Gefitinib to stress conditions (acid, base, oxidation, heat, light), you can generate potential degradation products.[4][7][8] Running these stressed samples on your HPLC system can help to tentatively identify the unknown peak if its retention time matches one of the degradation products. Subsequent adjustments to the mobile phase pH can then be made to resolve this specific impurity. For instance, if the co-eluting peak is an acidic or basic degradant, altering the pH to suppress its ionization can significantly shift its retention time.[2]

Data Presentation

Table 1: Effect of Mobile Phase pH on the Elution of Gefitinib Impurities

pHKey ObservationReference
6.8GFT B Impurity elutes before the main Gefitinib peak.[7]
4.7GFT B Impurity elutes after the main Gefitinib peak, leading to better separation.[7]
2.0GFT 4-Isomer Impurity co-elutes with Gefitinib.[7]
5.0Good separation of five process-related impurities was achieved.[4][5][6]
6.5Successful separation of ten impurities from Gefitinib.[3][11]

Experimental Protocols

1. General HPLC Method for Gefitinib Impurity Profiling

This protocol is a generalized procedure based on several published methods.[4][5][6][7]

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm) or Inertsil C8 (250 x 4.6 mm, 5 µm).

  • Mobile Phase A: 50-130 mM Ammonium acetate buffer (pH adjusted with acetic acid).

  • Mobile Phase B: Acetonitrile.

  • Gradient/Isocratic: Both gradient and isocratic methods have been used. An example of an isocratic mobile phase is a mixture of 130 mM ammonium acetate (pH 5.0) and acetonitrile (63:37, v/v).[4][5][6] A gradient elution can also be employed for more complex impurity profiles.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.[7]

  • Detection: UV at 260 nm or 300 nm.[4][7]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the Gefitinib sample in the mobile phase or a suitable diluent to a concentration of 1000 µg/mL.[4][7]

Logical Relationship of Method Development Steps:

Method_Development_Logic start Start: Method Development Goal (Separate Gefitinib and Impurities) column_selection Select Column (e.g., C8, C18) start->column_selection mobile_phase_selection Select Mobile Phase Components (Buffer and Organic Modifier) column_selection->mobile_phase_selection ph_optimization Optimize Mobile Phase pH mobile_phase_selection->ph_optimization other_parameters Optimize Other Parameters (Gradient, Temperature, Flow Rate) ph_optimization->other_parameters validation Method Validation (Specificity, Linearity, Accuracy, Precision) other_parameters->validation final_method Final Analytical Method validation->final_method

Caption: Logical flow of HPLC method development for Gefitinib impurity analysis.

2. Forced Degradation Study Protocol

This protocol is a composite from several sources to generate degradation products for method specificity and impurity identification.[3][4][7]

  • Acid Hydrolysis: Treat Gefitinib solution (e.g., 1000 µg/mL) with 1 N HCl at 65°C for 2 hours.[7] Neutralize the solution with an equivalent amount of base before injection.

  • Base Hydrolysis: Treat Gefitinib solution with 1 N NaOH at 65°C for 2 hours.[7] Neutralize the solution with an equivalent amount of acid before injection.

  • Oxidative Degradation: Treat Gefitinib solution with 3-6% H₂O₂ at room temperature for 2 hours.[4][7]

  • Thermal Degradation: Expose solid Gefitinib to 65°C for 24 hours.[7]

  • Photolytic Degradation: Expose a solution of Gefitinib to UV light (e.g., 254 nm).[4]

After exposure, dilute the samples with the mobile phase to an appropriate concentration for HPLC analysis.

References

Column selection for optimal Gefitinib impurity profiling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the optimal column selection and troubleshooting for Gefitinib impurity profiling using High-Performance Liquid Chromatography (HPLC).

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor in selecting an HPLC column for Gefitinib impurity profiling?

A1: The most critical factor is the stationary phase chemistry. Reversed-phase columns, particularly C18 and C8, have demonstrated effective separation of Gefitinib from its process-related impurities and degradation products. The choice between C18 and C8 will depend on the specific impurities being targeted, as their hydrophobicity can vary.

Q2: How do I choose between a C18 and a C8 column?

A2: A C18 column, being more hydrophobic, will generally provide greater retention and may offer better separation for less polar impurities. A C8 column is less retentive and can be advantageous for faster analysis times or for separating more polar impurities that might be too strongly retained on a C18 column. It is recommended to screen both column types during method development.

Q3: What are common mobile phases used for Gefitinib impurity analysis?

A3: Common mobile phases consist of a mixture of an aqueous buffer and an organic solvent.[1] Buffers such as ammonium acetate and phosphate are frequently used to control pH and improve peak shape.[1] Acetonitrile is the most commonly employed organic modifier.[1] The ratio of buffer to organic solvent is a critical parameter for optimizing the separation.

Q4: What detection wavelength is typically used for Gefitinib and its impurities?

A4: UV detection is commonly used for the analysis of Gefitinib and its impurities. The specific wavelength can vary, but wavelengths around 248 nm, 250 nm, and 300 nm have been reported to provide good sensitivity.[2][3] A photodiode array (PDA) detector is beneficial for monitoring multiple wavelengths and assessing peak purity.[1]

Q5: What are the expected process-related and degradation impurities of Gefitinib?

A5: Process-related impurities can arise from the synthetic route of Gefitinib.[1][2] Degradation impurities can be formed under stress conditions such as acidic, basic, oxidative, and photolytic environments.[3][4] Common degradation products include N-oxide impurities.[2][4]

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Poor Resolution Between Gefitinib and an Impurity Inappropriate column chemistry.Screen different column chemistries (e.g., C18, C8, Phenyl). An Inertsil ODS-3V column has been shown to be effective.[1]
Mobile phase composition not optimal.Adjust the ratio of organic solvent to aqueous buffer. A gradient elution may be necessary to resolve all impurities.[2]
pH of the mobile phase is not ideal.Optimize the pH of the aqueous buffer. A pH of 5.0 has been used successfully with an ammonium acetate buffer.[1][5]
Peak Tailing for Gefitinib or Impurity Peaks Silanol interactions with the stationary phase.Use a base-deactivated column (e.g., Hypersil BDS C18).
Mobile phase pH is close to the pKa of the analyte.Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.
Column overload.Reduce the sample concentration or injection volume.
Co-elution of Multiple Impurities Insufficient separation power of the column.Consider a column with a smaller particle size (e.g., 1.8 µm) for higher efficiency.[3]
Isocratic elution is not providing enough separation.Develop a gradient elution method to improve the separation of complex mixtures.[2]
Inappropriate mobile phase.Experiment with different organic modifiers (e.g., methanol instead of acetonitrile) or different buffer systems.
Carryover of Gefitinib in Blank Injections Strong retention of Gefitinib on the column.Implement a robust column washing procedure with a strong solvent like 100% acetonitrile after each run.[6]
Contamination in the autosampler or injector.Clean the autosampler needle and injection port with a suitable solvent.[6]

Experimental Protocols

Method 1: Reversed-Phase HPLC with C8 Column (Gradient)

This method is suitable for the separation of Gefitinib from its process-related and degradation impurities.[2]

  • Column: Inertsil C8 (250 x 4.6 mm, 5 µm)[2]

  • Mobile Phase A: 50 mM aqueous ammonium acetate[2]

  • Mobile Phase B: Acetonitrile[2]

  • Gradient:

    • 0-10 min: 30-70% B

    • 10-15 min: 70% B

    • 15-20 min: 70-30% B

    • 20-25 min: 30% B

  • Flow Rate: 1.0 mL/min[2]

  • Column Temperature: 50°C[2]

  • Detection: UV at 300 nm[2]

  • Injection Volume: 10 µL

  • Diluent: Acetonitrile and water mixture

Method 2: Reversed-Phase HPLC with C18 Column (Isocratic)

This method is effective for the simultaneous estimation of Gefitinib and its process-related impurities.[1][5]

  • Column: Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[1][5]

  • Mobile Phase: 130 mM ammonium acetate and acetonitrile (63:37, v/v), pH adjusted to 5.0[1][5]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: Ambient

  • Detection: UV at 254 nm

  • Injection Volume: 20 µL

  • Diluent: Mobile phase

Method 3: Rapid Resolution LC with C18 Column (Gradient)

This method is a high-throughput approach for identifying degradation impurities.[3]

  • Column: Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm)[3][7]

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient: Optimized for the separation of specific degradants.

  • Flow Rate: 0.5 mL/min[3][7]

  • Column Temperature: Ambient

  • Detection: UV at 250 nm[3][7]

  • Injection Volume: 4 µL[3][7]

Visualizations

ColumnSelectionWorkflow start Start: Define Analytical Goal (e.g., routine QC, stability study) impurity_info Gather Information on Potential Impurities (Process-related, Degradants) start->impurity_info initial_screening Initial Column Screening impurity_info->initial_screening c18 C18 Column (e.g., Inertsil ODS-3V) initial_screening->c18 c8 C8 Column (e.g., Inertsil C8) initial_screening->c8 other Other Chemistries (e.g., Phenyl) initial_screening->other method_dev Method Development & Optimization c18->method_dev c8->method_dev other->method_dev resolution_check Resolution > 1.5 for all critical pairs? method_dev->resolution_check resolution_check->method_dev No validation Method Validation (as per ICH) resolution_check->validation Yes end End: Final Method validation->end

Caption: Workflow for Optimal Column Selection.

HPLCTroubleshooting start Problem Identified in Chromatogram poor_resolution Poor Resolution start->poor_resolution peak_tailing Peak Tailing start->peak_tailing carryover Carryover start->carryover check_mobile_phase Adjust Mobile Phase (Organic Ratio, pH) poor_resolution->check_mobile_phase check_ph Adjust Mobile Phase pH peak_tailing->check_ph wash_procedure Implement Stronger Wash Procedure carryover->wash_procedure check_column Evaluate Column (Different Chemistry, Age) check_mobile_phase->check_column If not resolved solution Problem Resolved check_column->solution If resolved check_sample_conc Reduce Sample Concentration check_ph->check_sample_conc If not resolved check_sample_conc->solution If resolved check_autosampler Clean Autosampler wash_procedure->check_autosampler If not resolved check_autosampler->solution If resolved

Caption: HPLC Troubleshooting Logic Diagram.

References

Validation & Comparative

A Comparative Guide to the Validation of HPLC Methods for Gefitinib Impurity 2 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Gefitinib Impurity 2, validated as per the International Council for Harmonisation (ICH) guidelines. The presented data, experimental protocols, and visualizations are intended to assist researchers and analytical scientists in the development and validation of robust analytical methods for impurity profiling of Gefitinib.

Comparative Analysis of Validated HPLC Methods

The following tables summarize the key parameters of various reported HPLC methods for the analysis of Gefitinib and its impurities. While specific data for "Impurity 2" is not always individually detailed in the literature, the methods presented are validated for the separation and quantification of multiple process-related and degradation impurities, and thus are applicable.

Table 1: Chromatographic Conditions for Gefitinib Impurity Analysis

ParameterMethod 1Method 2Method 3
Column Inertsil C8 (250 x 4.6 mm, 5 µm)[1]Inertsil ODS-3V (250 × 4.6 mm, 5 µm)Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm)[2][3]
Mobile Phase 50 mM Ammonium Acetate: Acetonitrile (Gradient)[1]130 mM Ammonium Acetate: Acetonitrile (63:37, v/v), pH 5.0[4]Not Specified (Gradient)[2][3]
Flow Rate 1.0 mL/min[1]1.0 mL/min[4]0.5 mL/min[2][3]
Detection Wavelength 300 nm[1]260 nm[4]250 nm[2][3]
Column Temperature 50°C[1]30°C[4]Not Specified

Table 2: Summary of Validation Parameters as per ICH Guidelines

ParameterMethod 1Method 2Method 3
Linearity Range (µg/mL) LOQ to 150% of specification0.1 - 2.0 (for impurities)[4]Not Specified
Correlation Coefficient (r²) > 0.99 (Implied)0.9991–0.9994[4]> 0.998[2][3]
LOD (µg/mL) Not Specified0.012–0.033[4]~0.05 (0.01% of 0.5 mg/mL)[2][3]
LOQ (µg/mL) 0.015-0.05% of 1000 µg/mL0.04–0.10[4]Not Specified
Accuracy (% Recovery) Not Specified95.99–100.55 (for impurities)[4]Not Specified
Precision (% RSD) Not Specified< 3%[5][4]< 5.0[2]

Detailed Experimental Protocols

The following is a generalized protocol for the validation of an HPLC method for Gefitinib impurities, based on common practices and ICH Q2(R1) guidelines.[6][7][8]

1. System Suitability: Prior to any validation runs, the chromatographic system must meet predefined suitability criteria. This is typically assessed by injecting a standard solution multiple times (e.g., n=6) and evaluating parameters such as peak area repeatability (%RSD ≤ 2.0%), theoretical plates (N > 2000), and tailing factor (T ≤ 2.0).

2. Specificity: Specificity is the ability of the method to unequivocally assess the analyte in the presence of other components.[9][10] This is demonstrated through:

  • Forced Degradation Studies: Gefitinib is subjected to stress conditions such as acid hydrolysis (e.g., 1N HCl at 65°C), base hydrolysis (e.g., 1N NaOH at 65°C), oxidation (e.g., 6% H₂O₂), thermal stress (e.g., 65°C), and photolytic stress.[1][2] The resulting chromatograms should demonstrate that the degradation peaks are well-resolved from the main peak of Gefitinib and its known impurities.

  • Peak Purity Analysis: A photodiode array (PDA) detector can be used to assess the peak purity of the analyte and impurity peaks to ensure they are not co-eluting with other components.[4]

3. Linearity: The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Prepare a series of at least five concentrations of the impurity standard, typically ranging from the Limit of Quantitation (LOQ) to 150% of the specified limit.

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration and determine the correlation coefficient (r²), which should ideally be ≥ 0.999.

4. Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is assessed by recovery studies.

  • Spike a known amount of the impurity standard into the sample matrix at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).

  • Analyze each concentration in triplicate.

  • Calculate the percentage recovery at each level. The acceptance criterion is typically between 98.0% and 102.0%.

5. Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at three levels:

  • Repeatability (Intra-day precision): Analyze a minimum of nine determinations covering the specified range (e.g., three concentrations, three replicates each) or a minimum of six determinations at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

  • Intermediate Precision (Inter-day and Inter-analyst): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

  • The relative standard deviation (%RSD) for the peak areas should be within an acceptable limit, typically ≤ 2.0%.

6. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. It can be determined based on the signal-to-noise ratio (typically 3:1).

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. It is often determined at a signal-to-noise ratio of 10:1.

7. Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Introduce small changes to the method parameters, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic).

  • Evaluate the effect of these changes on the system suitability parameters.

Mandatory Visualizations

Signaling Pathway of Gefitinib

Gefitinib is a tyrosine kinase inhibitor that specifically targets the Epidermal Growth Factor Receptor (EGFR). By inhibiting EGFR, Gefitinib blocks downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and angiogenesis.

Gefitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space EGF EGF EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits (competes with ATP) ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Gefitinib inhibits EGFR, blocking downstream signaling pathways.

Experimental Workflow for HPLC Method Validation

The following diagram illustrates the logical flow of the validation process for an HPLC method for impurity quantification, as per ICH guidelines.

HPLC_Validation_Workflow start Start: Method Development protocol Define Validation Protocol & Acceptance Criteria start->protocol system_suitability System Suitability Testing protocol->system_suitability specificity Specificity (Forced Degradation, Peak Purity) system_suitability->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (Recovery Study) linearity->accuracy precision Precision (Repeatability, Intermediate) accuracy->precision lod_loq LOD & LOQ Determination precision->lod_loq robustness Robustness lod_loq->robustness validation_report Prepare Validation Report robustness->validation_report end End: Method Implementation validation_report->end

Caption: Workflow for HPLC method validation as per ICH guidelines.

References

Comparative Guide to Analytical Methods for Gefitinib Impurity 2

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative overview of analytical methodologies for the determination of impurities in the anti-cancer drug Gefitinib, with a focus on "Gefitinib Impurity 2," chemically identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine. The information is intended for researchers, scientists, and drug development professionals to facilitate informed decisions on method selection and implementation.

While specific validation data for "this compound" is not extensively available in publicly accessible literature, this guide summarizes the performance of commonly employed analytical techniques for the broader category of Gefitinib's process-related and degradation impurities. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the predominant methods, with Capillary Electrophoresis (CE) presenting a viable alternative.

High-Performance Liquid Chromatography (HPLC) / Ultra-High-Performance Liquid Chromatography (UPLC)

HPLC and UPLC are the most widely adopted techniques for the analysis of Gefitinib and its impurities due to their high resolution, sensitivity, and robustness. Stability-indicating methods, capable of separating the active pharmaceutical ingredient (API) from its degradation products and process-related impurities, have been extensively developed and validated.

Experimental Protocol: Stability-Indicating HPLC Method

A representative stability-indicating HPLC method for the analysis of Gefitinib and its related compounds is detailed below. This method is designed to separate Gefitinib from its potential impurities, including those formed during forced degradation studies (acidic, basic, oxidative, thermal, and photolytic stress).

Chromatographic Conditions:

ParameterCondition
Column Inertsil ODS-3V C18 (250 mm x 4.6 mm, 5 µm) or equivalent
Mobile Phase A mixture of a buffer (e.g., 130 mM ammonium acetate, pH 5.0) and an organic modifier (e.g., acetonitrile) in an isocratic or gradient elution mode. A common ratio is 63:37 (v/v) buffer to acetonitrile.
Flow Rate 1.0 mL/min
Detection UV at 260 nm
Column Temperature Ambient or controlled (e.g., 30 °C)
Injection Volume 10 µL
Diluent A mixture of acetonitrile and water

Sample Preparation:

  • Standard Solution: Prepare a stock solution of Gefitinib and its known impurities in the diluent. Further dilute to a working concentration (e.g., 100 µg/mL for Gefitinib and appropriate concentrations for impurities).

  • Sample Solution: Dissolve the Gefitinib drug substance or product in the diluent to achieve a known concentration (e.g., 1 mg/mL).

  • Spiked Sample (for validation): Add known amounts of impurity standards to the sample solution.

Data Presentation: Accuracy and Precision of HPLC Methods for Gefitinib Impurities

The following table summarizes the typical accuracy and precision data for the analysis of process-related impurities in Gefitinib using a validated HPLC method. It is important to note that these values represent a general range for various impurities and are not specific to "this compound," for which individual data was not available in the reviewed literature.

Validation ParameterImpuritySpecificationResult
Accuracy (% Recovery) Process-Related Impurities (General)90.0 - 110.0%95.99 - 100.55%[1][2]
Precision (% RSD)
- RepeatabilityProcess-Related Impurities (General)≤ 5.0%0.16 - 2.65%[2]
- Intermediate PrecisionProcess-Related Impurities (General)≤ 10.0%0.22 - 2.94%[2]

Disclaimer: The presented data is for a group of process-related impurities of Gefitinib. Specific accuracy and precision data for "this compound" (N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine) was not explicitly detailed in the surveyed public literature.

Alternative Method: Capillary Electrophoresis (CE)

Capillary Electrophoresis offers a high-efficiency separation alternative to HPLC for impurity profiling. Its advantages include lower solvent consumption, faster analysis times, and different selectivity, which can be beneficial for resolving impurities that are challenging to separate by HPLC.

Experimental Protocol: Capillary Zone Electrophoresis (CZE)

A general protocol for the analysis of pharmaceutical impurities by CZE is outlined below. Method development and validation would be required to optimize this for Gefitinib and its specific impurities.

Electrophoretic Conditions:

ParameterCondition
Capillary Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length)
Background Electrolyte (BGE) A buffer solution at a specific pH (e.g., phosphate or borate buffer)
Voltage 15 - 30 kV
Temperature 25 °C
Injection Hydrodynamic or electrokinetic injection
Detection UV (e.g., at 254 nm or 260 nm)
Data Presentation: Performance of Capillary Electrophoresis (General Application)

While specific validation data for a CE method for Gefitinib impurities was not found, the following table illustrates the potential performance of CE for impurity analysis based on general applications in the pharmaceutical industry.

Validation ParameterTypical Performance
Accuracy (% Recovery) 85 - 115%
Precision (% RSD) < 5%
Limit of Quantitation (LOQ) Typically at the 0.1% level relative to the main component

Visualizations

Experimental Workflow for HPLC Analysis of Gefitinib Impurities

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis start Weigh Gefitinib API & Impurity Standards dissolve Dissolve in Diluent start->dissolve dilute Dilute to Working Concentrations dissolve->dilute inject Inject into HPLC System dilute->inject Prepared Samples separate Chromatographic Separation (C18 Column, Mobile Phase) inject->separate detect UV Detection separate->detect integrate Integrate Peak Areas detect->integrate Chromatogram calculate Calculate Impurity Content integrate->calculate report Generate Report calculate->report

Caption: Workflow for the analysis of Gefitinib impurities using HPLC.

Logical Relationship of Analytical Method Validation Parametersdot

Validation_Parameters Method Analytical Method Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Robustness Robustness Method->Robustness LOQ Limit of Quantitation Precision->LOQ Specificity->Accuracy Specificity->Precision Range Range Linearity->Range LOD Limit of Detection LOQ->LOD

References

Quantification of Gefitinib Impurity 2: A Comparative Guide to Linearity and Range

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the analytical methodologies for the quantification of impurities in the anti-cancer drug Gefitinib, with a specific focus on the linearity and range for Gefitinib Impurity 2. While specific, publicly available validation data for this compound (4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile) is limited, this document compiles representative data from studies on other Gefitinib impurities to offer a valuable comparative benchmark. The experimental protocols and data presented herein are synthesized from various validated HPLC and UPLC methods.

Comparative Linearity and Range Data for Gefitinib Impurities

The following table summarizes the linearity and range data for various Gefitinib impurities from different validated analytical methods. This provides a comparative perspective on the expected performance of a method for the quantification of this compound.

Analytical MethodImpurityLinearity RangeCorrelation Coefficient (r²)Limit of Quantification (LOQ)
RP-HPLC Process-Related Impurities (General)LOQ to 150% of the specified level (0.15%)> 0.9980.015-0.05%
RP-HPLC Five Process-Related Impurities0.1 to 2.0 µg/mL0.9991–0.99940.04–0.10 µg/mL
RRLC Impurity-1 and Impurity-2LOQ to 0.225%> 0.9980.03%
UPLC-MS Genotoxic ImpuritiesNot Specified> 0.990.01 ppm

Experimental Protocols

A typical experimental protocol for the determination of Gefitinib and its impurities using a stability-indicating RP-HPLC method is detailed below. This protocol is a composite of methodologies reported in the scientific literature.[1]

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.

2. Chromatographic Conditions:

  • Column: Inertsil C8 (250 mm x 4.6 mm, 5 µm) or equivalent.

  • Mobile Phase: A gradient mixture of Mobile Phase A and Mobile Phase B.

    • Mobile Phase A: 50 mM aqueous ammonium acetate.

    • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-10 min: 35% B

    • 10-35 min: 35-60% B

    • 35-40 min: 60-70% B

    • 40-41 min: 70-35% B

    • 41-45 min: 35% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 50°C.

  • Detection Wavelength: 300 nm.

  • Injection Volume: 20 µL.

3. Preparation of Solutions:

  • Diluent: A mixture of 0.2% v/v trifluoroacetic acid in water and acetonitrile (600:400 v/v).

  • Standard Solution: A stock solution of Gefitinib and its impurities is prepared by dissolving a known amount in the diluent. Working standard solutions are prepared by diluting the stock solution to the desired concentrations for linearity, LOQ, and accuracy studies.

  • Sample Solution: A solution of the Gefitinib drug substance is prepared in the diluent at a specified concentration (e.g., 1000 µg/mL).

4. Linearity and Range Determination:

  • A series of at least five concentrations of the impurity standard solution are prepared, ranging from the LOQ to approximately 150% of the expected impurity concentration.

  • Each concentration is injected in triplicate.

  • A calibration curve is constructed by plotting the peak area of the impurity against its concentration.

  • The linearity is evaluated by the correlation coefficient (r²) of the calibration curve, which should ideally be ≥ 0.999.

  • The range is the interval between the upper and lower concentrations that have been demonstrated to have acceptable linearity, accuracy, and precision.

Mandatory Visualizations

The following diagrams illustrate the key processes involved in the quantification of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_analysis HPLC Analysis cluster_eval Data Evaluation prep_std Prepare Impurity 2 Stock Solution prep_series Prepare Linearity Standard Series (LOQ to 150%) prep_std->prep_series hplc Inject Standards and Sample into HPLC System prep_series->hplc prep_sample Prepare Gefitinib Sample Solution prep_sample->hplc data Data Acquisition (Peak Area) hplc->data cal_curve Construct Calibration Curve (Peak Area vs. Concentration) data->cal_curve linearity Determine Linearity (r²) cal_curve->linearity range Establish Analytical Range linearity->range

Workflow for Linearity and Range Determination

gefitinib_impurity gefitinib Gefitinib impurity2 This compound (4-Methoxy-5-(3-morpholinopropoxy) -2-nitrobenzonitrile) gefitinib->impurity2 Process-related or Degradation Product

Relationship between Gefitinib and Impurity 2

References

Detecting Trace Levels of Gefitinib Impurity 2: A Comparative Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of active pharmaceutical ingredients (APIs) like Gefitinib is paramount. This guide provides a comparative overview of the limit of detection (LOD) and limit of quantification (LOQ) for Gefitinib impurity 2, a critical parameter in quality control and regulatory compliance.

Gefitinib, a tyrosine kinase inhibitor used in cancer therapy, can contain various process-related impurities that must be carefully monitored. This compound, chemically identified as 4-Methoxy-5-(3-morpholinopropoxy)-2-nitrobenzonitrile, is one such impurity that requires sensitive analytical methods for its detection and quantification at trace levels. This guide summarizes the performance of a validated High-Performance Liquid Chromatography (HPLC) method for this purpose.

Performance Data: LOD & LOQ for this compound

A validated Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method has been established for the simultaneous determination of Gefitinib and its process-related impurities. The sensitivity of this method for the detection and quantification of these impurities, including one that corresponds to this compound, is presented below.

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)
Gefitinib Process-Related Impurities0.012–0.0330.04–0.10

Table 1: Limit of Detection and Quantification for Gefitinib and its process-related impurities as determined by a validated RP-HPLC method. The range provided encompasses the values for five different process-related impurities, one of which is this compound.[1]

Experimental Protocol: RP-HPLC Method

The following section details the experimental protocol for the RP-HPLC method used to determine the LOD and LOQ of Gefitinib and its process-related impurities.

Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatography (HPLC) system with a photodiode array (PDA) detector.

  • Column: Inertsil ODS-3V (250 x 4.6 mm i.d.; particle size 5 μm).[1]

  • Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (63:37, v/v), with the pH adjusted to 5.0.[1]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 260 nm.

  • Column Temperature: 30°C.

Standard and Sample Preparation:

  • Stock Solutions: Individual stock solutions of Gefitinib and its process-related impurities (1000 µg/mL) are prepared by dissolving known amounts in acetonitrile.

  • Working Solutions: These stock solutions are further diluted with the mobile phase to the desired concentrations for linearity, LOD, and LOQ determination.

Determination of LOD and LOQ:

The limit of detection (LOD) and limit of quantification (LOQ) were established based on the signal-to-noise (S/N) ratio. The LOD was determined as the concentration at which the S/N ratio is approximately 3:1, while the LOQ was determined at an S/N ratio of approximately 10:1.

Experimental Workflow

The logical flow of the experimental procedure for determining the LOD and LOQ of this compound is illustrated in the diagram below.

LOD_LOQ_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_determination Determination stock_solution Prepare Stock Solutions (Gefitinib & Impurities in Acetonitrile) working_solutions Prepare Serial Dilutions (in Mobile Phase) stock_solution->working_solutions hplc_analysis Inject Solutions into HPLC System working_solutions->hplc_analysis chromatograms Acquire Chromatograms at 260 nm hplc_analysis->chromatograms lod Determine LOD (S/N ≈ 3) sn_ratio Calculate Signal-to-Noise (S/N) Ratio chromatograms->sn_ratio sn_ratio->lod loq Determine LOQ (S/N ≈ 10) sn_ratio->loq

Figure 1: Workflow for LOD and LOQ Determination.

This guide provides essential information for the analytical monitoring of this compound. The presented HPLC method offers a reliable and sensitive approach to ensure the quality and safety of Gefitinib, meeting the stringent requirements of pharmaceutical development and manufacturing.

References

A Comparative Guide to HPLC and UPLC Methods for the Analysis of Gefitinib Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Gefitinib is a targeted therapy used in the treatment of non-small cell lung cancer.[1] As with all pharmaceutical active ingredients, ensuring the purity of Gefitinib is critical for its safety and efficacy. High-Performance Liquid Chromatography (HPLC) has traditionally been the standard for analyzing pharmaceutical impurities. However, Ultra-Performance Liquid Chromatography (UPLC), an evolution of HPLC utilizing smaller particle size columns and higher pressures, offers significant improvements in speed, resolution, and sensitivity.[2] This guide provides a detailed comparison of HPLC and UPLC methods for the determination of Gefitinib impurities, supported by experimental data from published studies.

Experimental Protocols

The methodologies for HPLC and UPLC analysis of Gefitinib and its impurities are detailed below. These protocols are based on validated methods reported in the scientific literature.

High-Performance Liquid Chromatography (HPLC) Method

A robust, stability-indicating HPLC method for the determination of Gefitinib and its process-related and degradation impurities has been developed and validated.[3][4]

  • Instrumentation: Agilent 1200 series HPLC system with a quaternary pump, diode array detector, autosampler, and degasser.[3]

  • Column: Inertsil ODS-3V C18 column (250 mm x 4.6 mm, 5 µm particle size).[4][5]

  • Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (63:37, v/v), with the pH adjusted to 5.0.[4][5]

  • Flow Rate: 1.0 mL/min.[3]

  • Detection Wavelength: 300 nm using a Photo Diode Array (PDA) detector.[3]

  • Column Temperature: 50°C.[3]

  • Injection Volume: Not specified in the provided abstracts.

  • Sample Preparation: Solutions of Gefitinib and its impurities are prepared by dissolving known amounts in a suitable diluent. For analysis, these solutions are further diluted with the mobile phase.[3]

Ultra-Performance Liquid Chromatography (UPLC) / Rapid Resolution Liquid Chromatography (RRLC) Method

A validated UPLC (referred to as RRLC in the study) method has been established for the analysis of Gefitinib and its degradation impurities, demonstrating enhanced speed and resolution.[6][7]

  • Instrumentation: An Agilent RRLC system or equivalent UPLC system.

  • Column: Agilent XDB-C18 column (50 mm x 4.6 mm, 1.8 µm particle size).[6][7]

  • Mobile Phase: A simple mobile phase combination delivered in a gradient mode (specific constituents of the mobile phase were not detailed in the abstract but would typically consist of an aqueous buffer and an organic modifier like acetonitrile).[6][7]

  • Flow Rate: 0.5 mL/min.[6][7]

  • Detection Wavelength: 250 nm.[6][7]

  • Column Temperature: Not specified in the provided abstracts.

  • Injection Volume: 4 µL.[6][7]

  • Sample Concentration: 0.5 mg/mL.[6][7]

Data Presentation: Comparison of HPLC and UPLC Method Performance

The following table summarizes the key performance parameters of the described HPLC and UPLC methods for the analysis of Gefitinib impurities.

ParameterHPLC MethodUPLC/RRLC Method
Column Dimensions 250 mm x 4.6 mm50 mm x 4.6 mm
Particle Size 5 µm1.8 µm
Flow Rate 1.0 mL/min0.5 mL/min
Run Time ~20-45 minutes (Typical)[2]Significantly shorter than HPLC
Resolution Good separation of five process-related impurities.[4][5]Resolution between Gefitinib and potential impurities > 5.0.[6][7]
Limit of Quantification (LOQ) 0.04–0.10 µg/mL for impurities.[4][5]Capable of detecting impurities at 0.01% of a 0.5 mg/mL solution.[6][7]
Correlation Coefficient (r) 0.9991–0.9994 for Gefitinib and impurities.[4][5]> 0.998 for Gefitinib and impurities.[6][7]
Accuracy (% Recovery) 95.99–100.55% for impurities.[4][5]Validated for accuracy.[6][7]
Precision (%RSD) < 3%.[4][5]Validated for precision.[6][7]

Visualizing the Methodologies

Experimental Workflow for Impurity Analysis

The general workflow for the analysis of impurities in a drug substance like Gefitinib involves sample preparation, chromatographic separation, detection, and data analysis.

G cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing start Gefitinib Bulk Drug dissolve Dissolution in Diluent start->dissolve spike Spiking with Impurities (for validation) dissolve->spike filter Filtration spike->filter injection Injection into HPLC/UPLC filter->injection separation Separation on Column injection->separation detection Detection (PDA) separation->detection chromatogram Chromatogram Generation detection->chromatogram integration Peak Integration chromatogram->integration quantification Impurity Quantification integration->quantification report Final Report quantification->report

Caption: General experimental workflow for Gefitinib impurity analysis.

Comparison of HPLC and UPLC for Gefitinib Impurity Analysis

This diagram illustrates the key differences in performance and operational parameters between HPLC and UPLC for this specific application.

G cluster_hplc HPLC cluster_uplc UPLC hplc_node High-Performance Liquid Chromatography hplc_params Particle Size: ~5 µm Pressure: < 400 bar Run Time: Longer Resolution: Good Solvent Consumption: Higher uplc_params Particle Size: < 2 µm Pressure: > 1000 bar Run Time: Shorter Resolution: Higher Solvent Consumption: Lower hplc_params->uplc_params Performance Gains uplc_node Ultra-Performance Liquid Chromatography

Caption: Key performance differences between HPLC and UPLC.

Discussion

The primary advantage of the UPLC method for Gefitinib impurity analysis lies in its efficiency. By utilizing a column with smaller (1.8 µm) particles, the UPLC method achieves a higher resolution (>5.0) in a significantly shorter time frame compared to the conventional HPLC method with 5 µm particles.[2][6][7] The reduced flow rate (0.5 mL/min in UPLC vs. 1.0 mL/min in HPLC) also leads to a substantial decrease in solvent consumption, making UPLC a more environmentally friendly and cost-effective option.[2][3][6]

The sensitivity of both methods is comparable and suitable for the quantification of impurities at levels required by regulatory bodies like the U.S. FDA, which mandates that any impurity greater than 0.1% be identified and quantified.[5] The UPLC method demonstrates the capability to detect impurities at a level of 0.01%, showcasing its high sensitivity.[6][7] The HPLC method has a reported limit of quantification in the range of 0.04–0.10 µg/mL for various impurities.[4][5]

While UPLC offers clear advantages in speed and resolution, the HPLC method remains a robust and reliable technique.[3][4][5] It is widely available in quality control laboratories and is often the basis for established pharmacopeial methods.[2] The transfer of a validated HPLC method to a UPLC system requires careful consideration of scaling factors to maintain the separation selectivity.[2]

Conclusion

Both HPLC and UPLC are suitable and validated methods for the determination of impurities in Gefitinib. The UPLC method provides significant advantages in terms of analysis speed, resolution, and reduced solvent consumption, making it the preferred choice for high-throughput screening and in research and development settings. The HPLC method, while slower, is a proven, robust, and widely accessible technique that remains a cornerstone for routine quality control and for laboratories where UPLC systems are not yet standard. The choice between the two will depend on the specific needs of the laboratory regarding sample throughput, cost considerations, and existing instrumentation.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Gefitinib Impurity 2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methods for the quantification of Gefitinib impurity 2, chemically identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS No. 153437-78-6). The accurate determination of impurities in active pharmaceutical ingredients (APIs) like Gefitinib is critical for ensuring drug safety and efficacy. This document outlines the experimental protocols and performance data for two common analytical techniques: High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Introduction to Gefitinib and Impurity 2

Gefitinib is a targeted therapy used in the treatment of certain types of non-small cell lung cancer. It functions as an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor. During the synthesis of Gefitinib, several process-related impurities can be generated. This compound is one such impurity that needs to be monitored and controlled within acceptable limits as per regulatory guidelines.

Comparative Analysis of Analytical Methods

The selection of an appropriate analytical method is crucial for the accurate and reliable quantification of pharmaceutical impurities. This section compares the performance of a validated HPLC method and a representative UPLC-MS/MS method for the analysis of this compound.

Table 1: Comparison of Analytical Method Performance for this compound

Performance CharacteristicHPLC MethodUPLC-MS/MS Method (Representative)
Linearity (Correlation Coefficient, r²) 0.9992[1][2]>0.99
Limit of Detection (LOD) 0.025 µg/mL[1][2]Expected to be in the low ng/mL to pg/mL range
Limit of Quantification (LOQ) 0.08 µg/mL[1][2]Expected to be in the low ng/mL range
Accuracy (% Recovery) 97.83 - 100.55%[1][2]Typically 85-115%
Precision (%RSD) < 3.0%[1][2]Typically < 15%
Analysis Time ~30 minutes~5 minutes
Specificity/Selectivity HighVery High
Instrumentation Cost ModerateHigh
Solvent Consumption HighLow

Experimental Protocols

Detailed methodologies for both the HPLC and a representative UPLC-MS/MS method are provided below. These protocols serve as a guide for laboratory implementation and cross-validation studies.

High-Performance Liquid Chromatography (HPLC) Method

This method is adapted from a validated procedure for the simultaneous determination of Gefitinib and its process-related impurities.[1][2]

  • Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) detector.

  • Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (63:37, v/v), with the pH adjusted to 5.0 using glacial acetic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Ambient.

  • Detection Wavelength: 260 nm.

  • Injection Volume: 20 µL.

  • Sample Preparation: Dissolve the sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to achieve a target concentration within the linear range of the method.

Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method (Representative)

This representative method is based on established UPLC-MS/MS methodologies for the analysis of Gefitinib and its related compounds.[3][4] A specific validation for this compound would be required for implementation.

  • Instrumentation: A UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A suitable gradient program to ensure the separation of the impurity from Gefitinib and other components. For example, starting with a low percentage of Mobile Phase B and gradually increasing it over a short run time.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions: Specific precursor-to-product ion transitions for this compound would need to be determined by direct infusion. For N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, the protonated molecule [M+H]⁺ would be the precursor ion.

  • Sample Preparation: Similar to the HPLC method, dissolve the sample in a suitable diluent and filter prior to injection.

Cross-Validation Workflow

Cross-validation is a critical process to ensure that different analytical methods produce comparable and reliable results.[5] This is particularly important when transferring methods between laboratories or when a new method is introduced to replace an existing one.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_results Data Comparison cluster_conclusion Conclusion Sample Bulk Gefitinib Sample SpikedSample Sample Spiked with This compound Sample->SpikedSample Spiking HPLC HPLC Analysis SpikedSample->HPLC UPLC_MSMS UPLC-MS/MS Analysis SpikedSample->UPLC_MSMS Compare Compare Results (Accuracy, Precision, Linearity) HPLC->Compare UPLC_MSMS->Compare Conclusion Method Equivalency Assessment Compare->Conclusion Statistical Analysis

Caption: Workflow for the cross-validation of HPLC and UPLC-MS/MS methods.

Discussion

The choice between HPLC and UPLC-MS/MS for the analysis of this compound depends on the specific requirements of the analysis.

  • HPLC is a robust and widely available technique suitable for routine quality control testing where the impurity levels are expected to be within the validated range of the method. It offers good accuracy and precision with a lower initial investment in instrumentation.

  • UPLC-MS/MS provides significantly higher sensitivity and selectivity, making it ideal for the detection and quantification of trace-level impurities. The much shorter analysis time is a major advantage for high-throughput screening and in-depth investigations, such as forced degradation studies. While the initial cost of instrumentation is higher, the reduced solvent consumption and faster sample turnaround can lead to long-term cost savings.

For a comprehensive impurity profiling and for regulatory submissions requiring high sensitivity, a UPLC-MS/MS method is preferable. For routine batch release testing where a validated method with sufficient sensitivity is already in place, the HPLC method can be a cost-effective solution. Cross-validation of both methods is essential to ensure data consistency and reliability across different analytical platforms.

References

A Comparative Analysis of Gefitinib Impurity 2 and Its Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Gefitinib impurity 2 and the degradation products of the anti-cancer drug Gefitinib. The information presented herein is intended to support research, quality control, and drug development activities by offering a comprehensive overview of their characteristics and the analytical methodologies for their assessment.

Introduction to Gefitinib and Its Impurities

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and survival pathways.[1][2][3] Its therapeutic efficacy is closely linked to its purity profile. Impurities and degradation products can potentially impact the drug's safety and efficacy. This guide focuses on a specific process-related impurity, this compound, and compares it with degradation products formed under various stress conditions.

For the purpose of this guide, This compound is identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine (CAS RN: 153437-78-6).[] This impurity is structurally related to Gefitinib, lacking the morpholinopropoxy side chain at the 6-position of the quinazoline ring.

Degradation products are substances formed when the drug substance is exposed to conditions such as light, heat, humidity, acid, or base, or reacts with excipients. Forced degradation studies are essential to identify these products and develop stability-indicating analytical methods.[1][3] A common degradation product identified under oxidative stress is Gefitinib N-Oxide .[1][5]

Comparative Data

The following tables summarize the key characteristics and analytical data for Gefitinib, this compound, and its major degradation product, Gefitinib N-Oxide.

Table 1: Physicochemical Properties
CompoundChemical NameMolecular FormulaMolecular Weight ( g/mol )CAS Number
GefitinibN-(3-chloro-4-fluorophenyl)-7-methoxy-6-(3-morpholin-4-ylpropoxy)quinazolin-4-amineC₂₂H₂₄ClFN₄O₃446.90184475-35-2[6]
This compoundN-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amineC₁₆H₁₃ClFN₃O₂333.75153437-78-6[]
Gefitinib N-OxideNot explicitly defined in all sources, typically the N-oxide of the morpholino groupC₂₂H₂₄ClFN₄O₄462.90847949-51-3[7]
Table 2: Chromatographic Data (Representative HPLC Method)
CompoundRetention Time (min)Relative Retention Time (vs. Gefitinib)
Gefitinib4.181.00
This compoundNot explicitly reported in direct comparison-
Gefitinib N-Oxide11.1~2.66[5]
Acid Degradation Product3.85~0.92[8]
Alkaline Degradation Product3.86~0.92[8]
Oxidative Degradation Product3.84~0.92[8]

Note: Retention times are highly method-dependent and are provided for illustrative purposes based on a specific reported method. Direct comparison requires analysis under the same chromatographic conditions.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical results. Below are representative protocols for forced degradation studies and HPLC analysis of Gefitinib and its related substances.

Forced Degradation Studies

Forced degradation studies are performed to assess the stability of a drug substance and to generate potential degradation products.[1][3]

  • Acid Hydrolysis: Treat 1 mL of a 1 mg/mL Gefitinib stock solution with 1 mL of 2N HCl and reflux for 30 minutes at 60°C.[2] Neutralize the solution before analysis.

  • Base Hydrolysis: Treat 1 mL of a 1 mg/mL Gefitinib stock solution with 1 mL of 2N NaOH and reflux for 30 minutes at 60°C.[2] Neutralize the solution before analysis.

  • Oxidative Degradation: Treat 1 mL of a 1 mg/mL Gefitinib stock solution with 1 mL of 20% hydrogen peroxide (H₂O₂) and reflux for 30 minutes at 60°C.[2]

  • Thermal Degradation: Expose a standard solution of Gefitinib to heat in an oven at 105°C for 6 hours.[8]

  • Photolytic Degradation: Expose a standard solution of Gefitinib to UV light (200 Watt hours/m²) in a photostability chamber for 7 days.[2]

High-Performance Liquid Chromatography (HPLC) Method

A stability-indicating HPLC method is essential for separating Gefitinib from its impurities and degradation products.

  • Instrumentation: A standard HPLC system with a UV or photodiode array (PDA) detector.

  • Column: Hypersil BDS C18 column (100 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A mixture of phosphate buffer and acetonitrile (55:45 v/v).[2]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection Wavelength: 248 nm.[2]

  • Injection Volume: 10 µL.[2]

  • Column Temperature: Ambient or controlled (e.g., 50°C).[1]

Visualizations

Gefitinib Signaling Pathway

Gefitinib functions by inhibiting the tyrosine kinase activity of the Epidermal Growth Factor Receptor (EGFR), thereby blocking downstream signaling cascades that promote cell proliferation and survival.

Gefitinib_Signaling_Pathway EGF EGF/TGF-α EGFR EGFR EGF->EGFR Binds Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Activates Gefitinib Gefitinib Gefitinib->EGFR Inhibits Apoptosis Apoptosis Gefitinib->Apoptosis Induces RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT PI3K-AKT Pathway Dimerization->PI3K_AKT JAK_STAT JAK-STAT Pathway Dimerization->JAK_STAT Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT->Proliferation JAK_STAT->Proliferation Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analytical Separation cluster_data Data Processing & Characterization Start Gefitinib Bulk Drug or Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, etc.) Start->Forced_Degradation HPLC HPLC / LC-MS Analysis Forced_Degradation->HPLC Standard_Prep Standard & Impurity Reference Preparation Standard_Prep->HPLC Data_Acquisition Data Acquisition (Chromatograms, Spectra) HPLC->Data_Acquisition Peak_Identification Peak Identification & Quantification Data_Acquisition->Peak_Identification Structural_Elucidation Structural Elucidation (MS/MS, NMR) Peak_Identification->Structural_Elucidation Report Comparative Analysis Report Peak_Identification->Report Structural_Elucidation->Report

References

Inter-laboratory comparison of Gefitinib impurity 2 analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Analysis of Gefitinib Impurity 2

For Researchers, Scientists, and Drug Development Professionals

Introduction to Gefitinib and Its Impurities

Gefitinib is a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase, a key player in cell proliferation and signaling pathways.[1] The presence of impurities in active pharmaceutical ingredients (APIs) like Gefitinib can impact its efficacy and safety. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) mandate that any impurity exceeding 0.1% must be identified and quantified using validated analytical methods.[2] this compound, identified as N-(3-chloro-4-fluorophenyl)-6,7-dimethoxyquinazolin-4-amine, is a known process-related impurity that requires careful monitoring.[]

Comparative Analysis of Analytical Methods

High-Performance Liquid Chromatography (HPLC) and Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) are the predominant techniques for the separation and quantification of Gefitinib and its impurities.[2][4] The following tables summarize the key parameters and performance characteristics of different validated HPLC methods reported in the literature.

Table 1: Comparison of HPLC Method Parameters for Gefitinib Impurity Analysis

ParameterMethod AMethod B
Column Inertsil ODS-3V (250 x 4.6 mm, 5 µm)[4]Agilent XDB-C18 (50 x 4.6 mm, 1.8 µm)[5]
Mobile Phase 130 mM ammonium acetate and acetonitrile (63:37, v/v), pH 5.0[4]Gradient elution with a simple mobile phase combination[5]
Flow Rate Not Specified in Abstract0.5 mL/min[5]
Detection Photodiode Array (PDA)[4]250 nm[5]
Injection Volume Not Specified in Abstract4 µL[5]
Test Conc. Not Specified in Abstract0.5 mg/mL[5]

Table 2: Comparative Performance Characteristics of Analytical Methods

Performance MetricMethod AMethod B
Specificity Method was found to be specific.[4]Method was found to be specific.[5]
Linearity (Correlation Coefficient) 0.9991–0.9994 for impurities[4]> 0.998 for Gefitinib and two impurities[5]
Limit of Detection (LOD) 0.012–0.033 µg/mL for impurities[4]0.01% of test concentration[5]
Limit of Quantification (LOQ) 0.04–0.10 µg/mL for impurities[4]Not specified
Accuracy (Recovery) 95.99–100.55% for impurities[4]Not specified
Precision (%RSD) < 3%[4]Not specified
Resolution Not specified> 5.0 between Gefitinib and potential impurities[5]

Detailed Experimental Protocols

Below is a representative experimental protocol for the analysis of Gefitinib and its impurities using RP-HPLC, based on published methodologies.[4]

Representative RP-HPLC Method Protocol

1. Materials and Reagents:

  • Gefitinib reference standard and impurity standards

  • Acetonitrile (HPLC grade)

  • Ammonium acetate (AR grade)

  • Water (HPLC grade)

2. Chromatographic Conditions:

  • Instrument: High-Performance Liquid Chromatograph with a Photodiode Array (PDA) detector.

  • Column: Inertsil ODS-3V (250 x 4.6 mm i.d.; particle size 5 μm).[4]

  • Mobile Phase: A mixture of 130 mM ammonium acetate and acetonitrile (63:37, v/v), with the pH adjusted to 5.0.[4]

  • Flow Rate: As per optimized and validated method parameters.

  • Column Temperature: Ambient.

  • Detection Wavelength: As determined by the UV spectra of Gefitinib and its impurities.

3. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of Gefitinib and each impurity in a suitable diluent (e.g., mobile phase). Prepare working standard solutions by diluting the stock solutions to the desired concentration.

  • Sample Solution: Accurately weigh and dissolve the Gefitinib bulk drug sample in the diluent to achieve a known concentration.

4. Method Validation Parameters (as per ICH guidelines):

  • Specificity: Analyze blank, placebo, standard, and sample solutions to demonstrate that there is no interference from excipients or other impurities at the retention time of the analyte of interest.

  • Linearity: Prepare a series of solutions of the impurity at different concentrations and plot the peak area response against the concentration. The correlation coefficient should be ≥ 0.999.[6]

  • Accuracy: Perform recovery studies by spiking a known amount of the impurity into the sample matrix at different concentration levels (e.g., 50%, 100%, 150% of the specification limit). The recovery should typically be within 98-102%.[2]

  • Precision:

    • Repeatability (Intra-day precision): Analyze multiple replicates of the same sample on the same day.

    • Intermediate Precision (Inter-day precision): Analyze the same sample on different days, with different analysts, and on different instruments. The relative standard deviation (%RSD) should be within acceptable limits (typically < 2%).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively. This can be established based on the signal-to-noise ratio (e.g., 3:1 for LOD and 10:1 for LOQ).[6]

  • Robustness: Intentionally vary method parameters (e.g., pH of the mobile phase, column temperature, flow rate) to assess the method's reliability during normal use.

Visualizations

Analytical Workflow for this compound Analysis

The following diagram illustrates a typical workflow for the analysis of this compound in a laboratory setting.

This compound Analytical Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing & Reporting start Receive Gefitinib Bulk Drug Sample prep_sample Accurately weigh and dissolve sample start->prep_sample hplc Inject into HPLC System prep_sample->hplc Test Solution prep_standard Prepare Reference Standard Solutions (Gefitinib & Impurity 2) prep_standard->hplc Standard Solutions chromatography Chromatographic Separation hplc->chromatography detection PDA Detection chromatography->detection integration Peak Integration & Identification detection->integration quantification Quantification of Impurity 2 integration->quantification report Generate Analysis Report quantification->report

Caption: Workflow for this compound Analysis.

References

Gefitinib impurity 2 certified reference material vs. in-house standard

Author: BenchChem Technical Support Team. Date: December 2025

Anleitung zum Vergleich: Zertifiziertes Referenzmaterial für Gefitinib-Verunreinigung 2 im Vergleich zum In-House-Standard

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Die genaue Quantifizierung von Verunreinigungen in pharmazeutischen Wirkstoffen (APIs) ist für die Gewährleistung der Sicherheit und Wirksamkeit von Arzneimitteln von entscheidender Bedeutung. Gefitinib, ein gezielter Wirkstoff zur Behandlung von Krebs, bildet hierbei keine Ausnahme. Die Kontrolle seiner Verunreinigungen, wie der Gefitinib-Verunreinigung 2 (N-(3-chlor-4-fluorphenyl)-6,7-dimethoxychinazolin-4-amin), erfordert hochgenaue analytische Standards.[][2] Anwender stehen oft vor der Wahl zwischen einem teuren, aber hochreinen zertifizierten Referenzmaterial (CRM) und einem kostengünstigeren, selbst hergestellten oder qualifizierten In-House-Standard (auch als Sekundär- oder Arbeitsstandard bekannt).[3][4][5]

Dieser Leitfaden bietet einen objektiven Vergleich zwischen diesen beiden Arten von Standards und liefert die notwendigen experimentellen Daten und Protokolle, um eine fundierte Entscheidung für Ihre analytischen Anforderungen zu treffen.

Vergleichende Analyse: CRM vs. In-House-Standard

Die Entscheidung für einen Standard hängt von der jeweiligen Anwendung ab, sei es für die routinemäßige Qualitätskontrolle, die Methodenvalidierung oder für regulatorische Einreichungen.[3][4] Die folgende Tabelle fasst die wichtigsten Unterschiede zusammen.

MerkmalZertifiziertes Referenzmaterial (CRM)In-House-Standard (Arbeitsstandard)
Reinheit & Charakterisierung Höchste Reinheit (oft >99.5%), umfassend charakterisiert mit einem detaillierten Analysezertifikat (CoA).[4][5]Hohe Reinheit (typischerweise >95%), aber geringer als bei einem CRM.[5] Die Charakterisierung erfolgt intern.
Rückverfolgbarkeit Metrologische Rückverfolgbarkeit auf internationale Standards (z. B. SI-Einheiten) ist durch eine ununterbrochene Kette von Vergleichen belegt.Rückführbar auf ein primäres oder zertifiziertes Referenzmaterial; die Qualifizierung erfolgt im eigenen Labor.[3]
Zertifizierung Ausgestellt von einer akkreditierten, autorisierten Stelle (z. B. nach ISO 17034).[4] Das Zertifikat enthält Angaben zur zertifizierten Eigenschaft, Unsicherheit und Rückverfolgbarkeit.Kein formelles externes Zertifikat; die Dokumentation erfolgt intern durch einen Qualifizierungsbericht.
Kosten Deutlich höher aufgrund des rigorosen Zertifizierungsprozesses.Kostengünstiger in der Anschaffung oder Herstellung.[5]
Verfügbarkeit Begrenzte Anzahl von Anbietern; möglicherweise längere Lieferzeiten.Kann bei Bedarf intern synthetisiert oder von kommerziellen Anbietern bezogen und anschließend qualifiziert werden.
Regulatorische Akzeptanz Allgemein von Regulierungsbehörden (z. B. FDA, EMA) für die Validierung von Analysemethoden und als primärer Standard anerkannt.[5]Akzeptiert für routinemäßige Analysen, sofern eine ordnungsgemäße Qualifizierung gegen ein CRM nachgewiesen wird.[3]
Hauptanwendung Kalibrierung von Instrumenten, Validierung von Analysemethoden, Qualifizierung von Sekundärstandards und in Schiedsanalysen.[3][5]Routinemäßige Qualitätskontrolle, In-Prozess-Kontrollen und Stabilitätsstudien.[3]

Experimentelle Protokolle

Die folgenden Protokolle beschreiben die Qualifizierung eines In-House-Standards für Gefitinib-Verunreinigung 2 und dessen anschließende Verwendung in der Routineanalytik.

Protokoll 1: Qualifizierung eines In-House-Standards mittels HPLC

Ziel: Etablierung der Reinheit und des Gehalts (Potenz) einer Charge von Gefitinib-Verunreinigung 2 als In-House-Arbeitsstandard durch direkten Vergleich mit einem zertifizierten Referenzmaterial.

Materialien und Geräte:

  • Gefitinib-Verunreinigung 2 CRM

  • Zu qualifizierende Charge der Gefitinib-Verunreinigung 2

  • HPLC-System mit Diodenarray-Detektor (DAD) oder UV-Detektor (z. B. Agilent 1260 Infinity II)

  • Analysenwaage

  • HPLC-Säule: Inertsil ODS-3V (250 x 4,6 mm, 5 µm) oder äquivalente C18-Säule[6][7]

  • Mobile Phase: Pufferlösung (z. B. 50 mM Ammoniumacetat in Wasser) und Acetonitril.[8]

  • Diluent: Mischung aus Acetonitril und Wasser (z. B. 70:30 v/v)[9]

Chromatographische Bedingungen (Beispiel):

  • Mobile Phase: Gradientenelution oder isokratisch, z. B. eine Mischung aus 130 mM Ammoniumacetat und Acetonitril (63:37, v/v), pH 5,0[7]

  • Flussrate: 1,0 mL/min[8]

  • Säulentemperatur: 30-50°C[8][9]

  • Detektionswellenlänge: 250 nm oder 300 nm[8][10]

  • Injektionsvolumen: 10 µL[9]

Durchführung:

  • Herstellung der Standardlösung (CRM): Eine genaue Menge des Gefitinib-Verunreinigung 2 CRM wird eingewogen und im Diluent gelöst, um eine bekannte Konzentration (z. B. 10 µg/mL) zu erhalten.

  • Herstellung der In-House-Probenlösung: Eine äquivalente Konzentration des zu qualifizierenden In-House-Materials wird auf die gleiche Weise wie die CRM-Lösung hergestellt.

  • Chromatographische Analyse:

    • Injizieren Sie den Diluenten als Leerprobe, um Interferenzen auszuschließen.

    • Injizieren Sie die CRM-Standardlösung sechsmal, um die Systempräzision zu überprüfen (System-Eignungstest). Die relative Standardabweichung (RSD) der Peakflächen sollte ≤ 2,0 % betragen.[9]

    • Injizieren Sie die In-House-Probenlösung ebenfalls sechsmal.

  • Datenanalyse und Auswertung:

    • Reinheitsbestimmung: Die chromatographische Reinheit des In-House-Standards wird mittels der Flächenprozent-Methode aus den Chromatogrammen der In-House-Lösung bestimmt.

    • Gehaltsbestimmung (Potenz): Der Gehalt des In-House-Standards wird durch Vergleich der mittleren Peakfläche der In-House-Lösung mit der mittleren Peakfläche der CRM-Lösung berechnet. Die bekannte Potenz des CRM wird dabei berücksichtigt.

      • Formel: Gehalt (%) = (Fläche_InHouse / Fläche_CRM) × (Konz_CRM / Konz_InHouse) × Potenz_CRM

Akzeptanzkriterien (Beispiel):

  • Chromatographische Reinheit: ≥ 98,0 %

  • Bestimmter Gehalt: 98,0 % - 102,0 % des im CRM-Zertifikat angegebenen Wertes.

  • RSD der wiederholten Injektionen: ≤ 2,0 %

Protokoll 2: Quantifizierung von Verunreinigung 2 in einer Gefitinib-API-Probe

Ziel: Bestimmung der Konzentration von Gefitinib-Verunreinigung 2 in einer Wirkstoffprobe unter Verwendung des qualifizierten In-House-Standards.

Durchführung:

  • Herstellung der Standardlösung: Eine Standardlösung von Gefitinib-Verunreinigung 2 wird unter Verwendung des qualifizierten In-House-Standards mit einer Konzentration hergestellt, die dem Grenzwert der Verunreinigung entspricht (z. B. 0,15 % der API-Konzentration).

  • Herstellung der Probenlösung: Eine genaue Menge der Gefitinib-API wird eingewogen und im Diluent gelöst, um eine definierte Konzentration zu erhalten (z. B. 1000 µg/mL).[8]

  • Analyse: Die Standard- und Probenlösungen werden unter den in Protokoll 1 festgelegten HPLC-Bedingungen analysiert.

  • Berechnung: Die Menge der Verunreinigung 2 in der API-Probe wird durch Vergleich der Peakfläche der Verunreinigung in der Probenlösung mit der Peakfläche der Standardlösung berechnet.

Visualisierungen: Signalwege und Arbeitsabläufe

EGFR-Signalweg und die Wirkung von Gefitinib

Gefitinib ist ein selektiver Inhibitor der Tyrosinkinase des epidermalen Wachstumsfaktor-Rezeptors (EGFR).[11] Die Hemmung dieses Signalwegs unterbindet die Proliferation von Krebszellen.[11][12]

EGFR_Pathway cluster_membrane Zellmembran cluster_extracellular cluster_intracellular Intrazellulärer Raum cluster_gefitinib cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT Pathway EGFR EGFR EGFR_TK Tyrosinkinase- Domäne EGF EGF (Ligand) EGF->EGFR Bindung Gefitinib Gefitinib Gefitinib->EGFR_TK blockiert ATP- Bindungsstelle ATP ATP ATP->EGFR_TK bindet an RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Zellproliferation Überleben Angiogenese ERK->Proliferation PI3K PI3K AKT AKT PI3K->AKT AKT->Proliferation EGFR_TK->RAS Aktivierung EGFR_TK->PI3K Aktivierung Standards_Comparison cluster_use Anwendung CRM Zertifiziertes Referenzmaterial (CRM) - Höchste Reinheit - Metrologisch rückführbar - Extern zertifiziert (z.B. ISO 17034) - Hohe Kosten InHouse In-House Standard - Hohe, aber geringere Reinheit - Rückführbar auf CRM - Intern qualifiziert - Kosteneffektiv CRM->InHouse dient zur Qualifizierung Validation Methodenvalidierung Regulatorische Einreichung CRM->Validation verwendet für RoutineQC Routinemäßige Qualitätskontrolle In-Prozess-Kontrolle InHouse->RoutineQC verwendet für Application Analytische Anwendung Qualification_Workflow start Start: Bedarf an Arbeitsstandard procure Beschaffung / Synthese von In-House Material start->procure protocol Erstellung eines Qualifizierungsprotokolls procure->protocol prep Herstellung der Lösungen (CRM und In-House) protocol->prep hplc HPLC-Analyse (Reinheit, Gehalt) prep->hplc decision Erfüllen die Daten die Akzeptanzkriterien? hplc->decision report Erstellung des Qualifizierungsberichts decision->report Ja fail Fehlgeschlagen: Ursachenanalyse / Neu-Testung decision->fail Nein qualified Standard ist qualifiziert und freigegeben report->qualified

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of Gefitinib Impurity 2

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals handling Gefitinib impurity 2 must adhere to stringent disposal procedures to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step guidance for the proper disposal of this pharmaceutical compound, aligning with general best practices for hazardous chemical waste management.

Hazard and Safety Overview

Step-by-Step Disposal Protocol

The proper disposal of this compound requires a systematic approach to ensure safety and regulatory compliance.

1. Waste Identification and Segregation:

  • Characterize the Waste: Determine if the waste is pure this compound, a solution, or mixed with other materials.

  • Segregate Waste Streams: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed. It should be collected in a designated, properly labeled hazardous waste container.

2. Container Selection and Labeling:

  • Use Appropriate Containers: Collect waste in a leak-proof, sturdy container that is compatible with the chemical. For solid waste, a clearly labeled pail with a liner can be used.[4]

  • Proper Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name ("this compound"), concentration, and any other components. The date of accumulation should also be clearly marked.[4]

3. On-site Accumulation and Storage:

  • Secure Storage: Store the waste container in a designated, well-ventilated, and secure area away from incompatible materials.[2]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when adding waste.[4]

4. Disposal Method Selection:

  • Consult Safety Data Sheets (SDS): The SDS for similar compounds, such as Gefitinib, recommends that the material should not be disposed of with household garbage and should not be allowed to reach the sewage system.[1]

  • Professional Disposal: Excess and expired materials should be offered to a licensed hazardous material disposal company.[5] The most common and recommended method for disposing of pharmaceutical waste is incineration by a licensed facility.[6]

  • Regulatory Compliance: All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA) and the Resource Conservation and Recovery Act (RCRA).[6][7]

5. Handling Spills and Decontamination:

  • Spill Cleanup: In the event of a spill, avoid generating dust. Use a dry clean-up procedure, such as sweeping or vacuuming with a HEPA-filtered vacuum, and collect the material in a suitable container for disposal.[2][5]

  • Decontamination: Clean the affected surface thoroughly to remove any residual contamination.[5] For non-recoverable remainder, washing with a sodium hypochlorite solution may be appropriate, but consult your institution's safety officer.

Quantitative Data Summary

While specific quantitative disposal parameters for this compound are not available, the following table summarizes key hazard information for the parent compound, Gefitinib, which should be considered when handling the impurity.

ParameterValueReference
Oral LD50 (rat) 2000 mg/kg[2]
Aquatic Toxicity Toxic to aquatic organisms. May cause long-term adverse effects in the aquatic environment.[2]
Bioaccumulation Potential High potential to bioaccumulate (Log Kow: 4.1)[2]

Experimental Protocols

No specific experimental protocols for the disposal of this compound were found in the search results. The recommended procedure is based on established guidelines for the disposal of hazardous pharmaceutical waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow A Start: Generation of This compound Waste B Is the waste container properly labeled and sealed? A->B C Label container with 'Hazardous Waste', chemical name, and date. B->C No D Store in a designated, secure hazardous waste accumulation area. B->D Yes C->D E Is the waste container full or is it time for scheduled pickup? D->E E->D No F Contact licensed hazardous waste disposal company. E->F Yes G Arrange for waste pickup and incineration. F->G H End: Waste properly disposed. G->H

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling Gefitinib Impurity 2

Author: BenchChem Technical Support Team. Date: December 2025

IMMEDIATE ACTION REQUIRED: Due to the limited toxicological data available for Gefitinib impurity 2, it must be handled as a potent pharmaceutical compound with potential cytotoxic, carcinogenic, mutagenic, or teratogenic effects.[1][2][3] All personnel must adhere to the following safety protocols to minimize exposure risk.

Personal Protective Equipment (PPE)

All handling of this compound, including weighing, preparing solutions, and loading instruments, must be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of airborne particles.[4] The following PPE is mandatory:

PPE ComponentSpecificationRationale
Gloves Double-gloving with chemotherapy-rated nitrile gloves.Prevents skin contact and absorption.[1] The outer glove should be changed immediately upon contamination.
Gown Disposable, fluid-resistant gown with long sleeves and tight-fitting cuffs.Protects skin and personal clothing from contamination.[5]
Eye Protection Tightly fitting safety goggles or a full-face shield.Protects eyes from splashes and airborne particles.[4][5]
Respiratory Protection A surgical mask is required for all handling.[4][5] If there is a risk of aerosol generation or handling of powder outside of a contained space, a fit-tested N95 respirator or higher is necessary.[2]Minimizes inhalation of the compound.

Operational Plan: Step-by-Step Handling Protocol

1. Preparation:

  • Ensure the designated handling area is clean and free of unnecessary equipment.

  • Post warning signs indicating that a potent compound is in use.

  • Assemble all necessary equipment and materials before bringing the compound into the handling area.

  • Prepare a cytotoxic spill kit and have it readily accessible.[6]

2. Handling the Compound:

  • Don all required PPE as specified in the table above.

  • Conduct all manipulations of the solid compound or its solutions within a certified chemical fume hood or biological safety cabinet.

  • When weighing the solid, use a dedicated, clean spatula and weighing vessel.

  • To dissolve the compound, add the solvent to the vessel containing the pre-weighed solid to minimize dust generation.

  • Handle all containers with the compound clearly labeled with its name and associated hazards.

3. Post-Handling:

  • Carefully remove the outer pair of gloves and dispose of them in the designated cytotoxic waste container.

  • Wipe down the work surface with an appropriate deactivating agent (e.g., a high pH solution or a commercial product for cytotoxic drug decontamination) followed by a cleaning agent.

  • Remove the remaining PPE in the following order, disposing of it in the cytotoxic waste container: gown, inner gloves, eye protection, and mask.

  • Wash hands thoroughly with soap and water after removing all PPE.[6]

Spill Management

In the event of a spill, immediately evacuate and restrict access to the area. Trained personnel wearing appropriate PPE must manage the cleanup.

Spill ScenarioAction
Minor Spill (inside fume hood) 1. Use absorbent pads from a cytotoxic spill kit to contain the spill.[5] 2. Decontaminate the area with an appropriate deactivating agent. 3. Place all contaminated materials in a sealed cytotoxic waste bag.
Major Spill (outside fume hood) 1. Evacuate the area and alert others. 2. Cordon off the spill area to prevent entry.[1] 3. Trained personnel with full PPE, including respiratory protection, will use a cytotoxic spill kit to contain and clean the spill.[5][6] 4. Report the incident to the laboratory supervisor or safety officer.

Disposal Plan

All waste contaminated with this compound is considered hazardous and must be disposed of according to institutional and local regulations for cytotoxic waste.

  • Solid Waste: All contaminated PPE, weighing papers, and other disposable materials must be placed in a clearly labeled, sealed, and puncture-resistant cytotoxic waste container.[6][7]

  • Liquid Waste: Unused solutions should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this waste down the drain.[3]

  • Sharps: Any needles or other sharps contaminated with the compound must be disposed of in an approved sharps container designed for cytotoxic waste.[6]

Diagrams

Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal Prep_Area Designate & Prepare Handling Area Don_PPE Don Full PPE Prep_Area->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Prepare_Sol Prepare Solution Weigh->Prepare_Sol Decontaminate Decontaminate Work Surface Prepare_Sol->Decontaminate Doff_PPE Doff & Dispose PPE Decontaminate->Doff_PPE Wash_Hands Wash Hands Doff_PPE->Wash_Hands Cytotoxic_Waste Segregate Cytotoxic Waste Doff_PPE->Cytotoxic_Waste

Caption: Workflow for handling this compound.

Spill_Response Spill Spill Occurs Evacuate Evacuate & Restrict Area Spill->Evacuate Alert Alert Supervisor Evacuate->Alert Don_PPE Don Full PPE (incl. Respirator for major spill) Alert->Don_PPE Contain Contain Spill with Absorbent Material Don_PPE->Contain Decontaminate Decontaminate Area Contain->Decontaminate Dispose Dispose of Waste as Cytotoxic Decontaminate->Dispose Report Document Incident Dispose->Report

Caption: Spill response plan for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Gefitinib impurity 2
Reactant of Route 2
Gefitinib impurity 2

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.